molecular formula C6H3Br2NO2 B1294238 2,3-Dibromopyridine-4-carboxylic acid CAS No. 1020056-98-7

2,3-Dibromopyridine-4-carboxylic acid

Cat. No.: B1294238
CAS No.: 1020056-98-7
M. Wt: 280.9 g/mol
InChI Key: ICISUZSRQHUJKX-UHFFFAOYSA-N
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Description

2,3-Dibromopyridine-4-carboxylic acid is a useful research compound. Its molecular formula is C6H3Br2NO2 and its molecular weight is 280.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dibromopyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2NO2/c7-4-3(6(10)11)1-2-9-5(4)8/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICISUZSRQHUJKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(=O)O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50650352
Record name 2,3-Dibromopyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020056-98-7
Record name 2,3-Dibromopyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: Unveiling a Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,3-Dibromopyridine-4-carboxylic acid

In the landscape of modern medicinal chemistry and drug discovery, the strategic design of molecular scaffolds is paramount. Heterocyclic compounds, particularly substituted pyridines, form the backbone of a vast number of pharmaceuticals due to their unique electronic properties and ability to engage in specific biological interactions.[1] Among these, this compound emerges as a highly valuable, yet specialized, intermediate. Its strategic placement of two bromine atoms and a carboxylic acid group on the pyridine core offers chemists a trifecta of reactive sites for sophisticated molecular engineering.

This guide provides an in-depth examination of this compound, identified by CAS Number 1020056-98-7 .[2][3] We will explore its fundamental properties, plausible synthetic routes, critical applications as a scaffold in drug development, and essential safety protocols. This document is intended for researchers, medicinal chemists, and process development scientists who require a comprehensive understanding of this compound's potential and practical handling.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application in research and development. These parameters dictate solubility, reactivity, and appropriate storage conditions, ensuring both experimental success and laboratory safety.

PropertyValueSource(s)
CAS Number 1020056-98-7[2][3][4]
Molecular Formula C₆H₃Br₂NO₂[3][4]
Molecular Weight 280.9 g/mol [5]
IUPAC Name This compound[3][4]
Synonyms 2,3-Dibromoisonicotinic acid[2]
Appearance Pale brown powder/solid[3]
Boiling Point 458°C (Predicted)[2][5]
Density 2.202 g/cm³ (Predicted)[2][5]
Flash Point 231°C (Predicted)[2][5]
pKa 1.63 ± 0.10 (Predicted)[5]

Note: Some physical properties are computationally predicted and should be used as an estimate.

Synthesis Pathway: A Strategic Approach to Functionalization

While multiple synthetic routes to this compound may exist, a common strategy in heterocyclic chemistry involves the construction and subsequent functionalization of the core ring system. The following proposed workflow is based on established principles for the synthesis of polysubstituted pyridines.

The synthesis begins with a suitable pyridine precursor, followed by directed bromination and subsequent functional group manipulation to install the carboxylic acid. The choice of reagents and reaction conditions is critical to control regioselectivity and achieve a high yield.

Synthesis_Workflow cluster_0 Step 1: Directed Bromination cluster_1 Step 2: Second Bromination & Reduction A Pyridine-4-carboxylic acid (Isonicotinic acid) B N-Oxidation A->B m-CPBA or H₂O₂/AcOH C Isonicotinic acid N-oxide B->C D Regioselective Bromination C->D Br₂ / Oleum E 2-Bromoisonicotinic acid N-oxide D->E F Further Bromination E->F NBS / H₂SO₄ G 2,3-Dibromoisonicotinic acid N-oxide F->G H Deoxygenation G->H PCl₃ or PPh₃ I This compound (Final Product) H->I

Caption: A plausible synthetic workflow for this compound.

Causality Behind Experimental Choices:
  • Step 1: N-Oxidation and Directed Bromination: The synthesis logically starts with isonicotinic acid. The pyridine ring is electron-deficient and generally resistant to electrophilic substitution. To overcome this, the pyridine nitrogen is oxidized to an N-oxide. This transformation serves two purposes: it activates the ring towards electrophilic attack and directs incoming electrophiles primarily to the 2- and 6-positions. Subsequent bromination under harsh conditions (e.g., oleum) can then install the first bromine atom regioselectively at the 2-position.

  • Step 2: Second Bromination and Deoxygenation: Introducing the second bromine atom at the 3-position is more challenging. The presence of the electron-withdrawing bromine and carboxylate groups further deactivates the ring. Using a potent brominating agent like N-Bromosuccinimide (NBS) in strong acid can facilitate this second substitution. The final step involves the reduction (deoxygenation) of the N-oxide group, typically using a phosphorus-based reagent like phosphorus trichloride (PCl₃), to yield the target compound. This restores the pyridine's native aromaticity.

Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its utility as a versatile chemical scaffold. Each functional group—the carboxylic acid, the two distinct bromine atoms, and the pyridine nitrogen—provides a handle for subsequent, orthogonal chemical modifications. This allows for the systematic synthesis of a library of diverse molecules from a single, advanced intermediate, a strategy known as diversity-oriented synthesis.

Scaffold_Concept cluster_0 Reaction Sites cluster_1 Potential Transformations Core This compound (Scaffold) R1 Carboxylic Acid (C4) R2 Bromine (C3) R3 Bromine (C2) R4 Pyridine Nitrogen T1 Amide Coupling Esterification R1->T1 EDC, HOBt, Amine or Alcohol, Acid cat. T2 Suzuki / Stille Coupling (C-C bond formation) R2->T2 Pd(0) cat., Boronic Acid T3 Buchwald-Hartwig Amination (C-N bond formation) R3->T3 Pd(0) cat., Amine, Base T4 N-Alkylation N-Oxidation R4->T4 Alkyl Halide Final Diverse Library of Drug Candidates T1->Final Combinatorial Synthesis T2->Final Combinatorial Synthesis T3->Final Combinatorial Synthesis T4->Final Combinatorial Synthesis

Caption: Role as a versatile scaffold for diversity-oriented synthesis.

  • Carboxylic Acid Handle (C4): The carboxylic acid is readily converted into amides or esters.[6] Amide bond formation is one of the most common reactions in medicinal chemistry, allowing for the introduction of a vast array of amine-containing fragments to probe interactions with biological targets.

  • Bromine Handles (C2 & C3): The two bromine atoms are prime sites for palladium-catalyzed cross-coupling reactions. Suzuki, Stille, or Sonogashira couplings can be used to form new carbon-carbon bonds, introducing aryl, alkyl, or alkynyl groups. Furthermore, Buchwald-Hartwig amination can form carbon-nitrogen bonds. The differential reactivity of the bromine at C2 versus C3 can potentially allow for selective, sequential functionalization.

  • Pyridine Core: The pyridine ring itself is a key pharmacophore. The nitrogen atom can act as a hydrogen bond acceptor, and the aromatic system can participate in π-stacking interactions with protein residues. The presence of heteroatoms and substituents significantly influences the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The concept of using bioisosteres for the carboxylic acid group can further expand the accessible chemical space and modulate physicochemical properties.[7]

This multi-functional nature makes this compound an ideal starting point for generating novel compounds for screening against various therapeutic targets, including enzymes and receptors.[1]

Safety, Handling, and Storage

As with all halogenated organic compounds, proper safety precautions are mandatory when handling this compound and its derivatives. The information below is synthesized from safety data sheets for structurally related compounds.

  • Hazard Identification: This compound should be considered harmful if swallowed, inhaled, or in contact with skin. It is expected to cause skin irritation and serious eye irritation. May cause respiratory irritation.

  • Handling Precautions:

    • Use only in a well-ventilated area, preferably within a chemical fume hood.[8]

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles or a face shield.

    • Avoid breathing dust, fumes, or vapors.[9] Minimize dust generation during handling.

    • Wash hands thoroughly after handling and before eating, drinking, or smoking.[8]

  • First Aid Measures:

    • Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation occurs.[9]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[9][8]

    • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a poison center or doctor.[9]

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[9]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][8]

    • Recommended storage is under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C to maintain long-term stability.[5]

Conclusion

This compound (CAS: 1020056-98-7) is more than just a chemical reagent; it is a strategic tool for innovation in drug discovery. Its densely functionalized structure provides a robust and versatile platform for synthesizing novel molecular entities with therapeutic potential. By understanding its properties, synthesis, and safe handling, researchers can effectively leverage this powerful building block to accelerate the development of next-generation pharmaceuticals.

References

2,3-dibromoisonicotinic acid physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of 2,3-Dibromoisonicotinic Acid

Foreword

Molecular and Chemical Identity

A clear definition of the subject molecule is the logical starting point for any technical discussion. The fundamental identifiers for 2,3-dibromoisonicotinic acid are cataloged below.

IdentifierValueSource
Chemical Name 2,3-Dibromoisonicotinic Acid--INVALID-LINK--[1]
Synonyms 2,3-Dibromopyridine-4-carboxylic acid--INVALID-LINK--[1]
CAS Number 1020056-98-7--INVALID-LINK--[1]
Molecular Formula C₆H₃Br₂NO₂--INVALID-LINK--[1]
Molecular Weight 280.90 g/mol --INVALID-LINK--[1]
Chemical Structure (Structure based on IUPAC name)

Predicted Physicochemical Properties: A Theoretical Framework

In the absence of extensive empirical data, we can formulate well-grounded predictions based on the molecule's structure: a pyridine ring (an aromatic heterocycle) substituted with two electron-withdrawing bromine atoms and a carboxylic acid group.

Melting Point

The melting point of a crystalline solid is a strong indicator of the strength of its crystal lattice forces. For 2,3-dibromoisonicotinic acid, we anticipate a relatively high melting point, likely exceeding 200°C. This prediction is based on several factors:

  • Intermolecular Hydrogen Bonding: The carboxylic acid group facilitates strong hydrogen bonding, forming dimers that significantly raise the energy required to transition from a solid to a liquid state.[2]

  • Molecular Weight and Halogenation: The presence of two heavy bromine atoms contributes to a higher molecular weight (280.90 g/mol ) and stronger van der Waals forces.

  • Aromatic Stacking: The planar pyridine ring allows for potential π-π stacking interactions within the crystal lattice, further stabilizing the solid form.

For context, the melting point of the parent isonicotinic acid is 317°C. While the dibromo-substitution pattern will alter the crystal packing, a high melting point is still expected.

Solubility Profile

Solubility is governed by the principle of "like dissolves like." The molecule possesses both polar (carboxylic acid, pyridine nitrogen) and nonpolar (dibrominated aromatic ring) characteristics.

  • Aqueous Solubility: The carboxylic acid group can hydrogen bond with water, suggesting some degree of aqueous solubility.[2] However, the large, hydrophobic dibrominated ring will significantly limit this. The overall solubility in water at neutral pH is predicted to be low. Solubility will be markedly higher in aqueous base (e.g., NaOH, NaHCO₃) due to the formation of the more polar carboxylate salt.[3][4]

  • Organic Solvent Solubility: It is expected to be soluble in polar organic solvents like DMSO, DMF, and potentially alcohols (methanol, ethanol), which can interact with the polar functional groups.[5] Solubility in nonpolar solvents like hexanes or toluene is predicted to be very low.

Acidity (pKa)

The pKa is a measure of the acidity of the carboxylic acid proton. The pKa of the parent isonicotinic acid is approximately 4.96. The two bromine atoms are strongly electron-withdrawing. This inductive effect will stabilize the conjugate base (the carboxylate anion) by delocalizing the negative charge, thereby increasing the acidity of the carboxylic acid. Therefore, the pKa of 2,3-dibromoisonicotinic acid is predicted to be significantly lower (more acidic) than that of isonicotinic acid, likely in the range of 2.5 - 3.5.[6]

Spectroscopic Characterization: A Guide for Identification

The following sections describe the expected spectral features that are crucial for the structural confirmation of 2,3-dibromoisonicotinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic framework of a molecule.[7]

  • ¹H NMR: The pyridine ring has two remaining protons. Due to the electron-withdrawing nature of the nitrogen and bromine atoms, these protons will be in the deshielded aromatic region (likely > 8.0 ppm). We would expect to see two distinct signals, each integrating to one proton. The carboxylic acid proton will appear as a very broad singlet, typically far downfield (>10 ppm), and its signal may be exchanged with D₂O.

  • ¹³C NMR: Six distinct carbon signals are expected. The carbonyl carbon of the carboxylic acid will be the most downfield signal (~160-170 ppm). The four pyridine ring carbons will appear in the aromatic region, with the two carbons bonded to bromine showing characteristic shifts influenced by the heavy atom effect.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups. The spectrum of 2,3-dibromoisonicotinic acid should exhibit several characteristic absorption bands:

  • O-H Stretch: A very broad band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid O-H group.[8]

  • C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹, corresponding to the carbonyl of the carboxylic acid.[8]

  • C-O Stretch & O-H Bend: Absorptions in the 1210-1320 cm⁻¹ and ~920 cm⁻¹ regions, respectively, associated with the carboxylic acid group.

  • Aromatic C=C and C=N Stretches: Medium to weak bands in the 1400-1600 cm⁻¹ region.

  • C-Br Stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

  • Molecular Ion Peak: Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), the molecular ion peak will not be a single peak.[9][10] Instead, it will appear as a characteristic triplet pattern for a molecule containing two bromine atoms. The peaks will be at M, M+2, and M+4, with relative intensities of approximately 1:2:1. For C₆H₃Br₂NO₂, the expected peaks would be around m/z 279, 281, and 283. This isotopic pattern is a definitive indicator of the presence of two bromine atoms.

  • Fragmentation: A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group (-COOH), which would result in a fragment ion showing a loss of 45 Da.

Experimental Protocols for Physicochemical Characterization

The following sections provide standardized, step-by-step methodologies for determining the key physical properties of 2,3-dibromoisonicotinic acid.

Melting Point Determination (Capillary Method)

This protocol describes the use of a standard Mel-Temp apparatus or similar heated block instrument to determine the melting point range, a key indicator of purity.[11][12]

Methodology:

  • Sample Preparation: Ensure the 2,3-dibromoisonicotinic acid sample is completely dry and finely powdered.

  • Capillary Loading: Press the open end of a capillary tube into the powdered sample, packing it to a height of 2-3 mm. Tap the sealed end gently on a hard surface to compact the sample at the bottom.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Rapid Determination (Optional): Heat the block rapidly to get an approximate melting temperature. Allow the block to cool significantly.

  • Accurate Determination: Begin heating again, but at a slow rate (1-2°C per minute) as the temperature approaches the approximate melting point.

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2. A pure sample should have a sharp range of 1-2°C.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement Prep Grind Dry Sample Load Load Capillary (2-3mm) Prep->Load Insert Insert into Apparatus Load->Insert Heat Heat Slowly (1-2°C/min) Insert->Heat Record Record T1 (start) & T2 (end) Heat->Record Report Report Record->Report Report as T1-T2 Range

Caption: Workflow for Melting Point Determination.

Aqueous Solubility Determination

This protocol provides a method to quantify the solubility of the compound in water.

Methodology:

  • Preparation: Add an excess amount of 2,3-dibromoisonicotinic acid to a known volume of deionized water in a sealed vial. Ensure there is undissolved solid at the bottom.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a prolonged period (e.g., 24 hours) to ensure the solution is saturated.[13]

  • Separation: Allow the solid to settle. Carefully filter the supernatant through a 0.45 µm syringe filter to remove all undissolved particles.

  • Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, by comparing the response to a standard curve of known concentrations.

pKa Determination via Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the dissociation constant (pKa) of an acidic or basic compound.[14][15][16]

Methodology:

  • Solution Preparation: Accurately weigh a sample of 2,3-dibromoisonicotinic acid and dissolve it in a known volume of CO₂-free deionized water. A co-solvent like methanol may be used if aqueous solubility is too low, but this will yield an apparent pKa.

  • Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C) and immerse the pH electrode.

  • Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

  • Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the first derivative of the titration curve, where the inflection point corresponds to the equivalence point.[17]

pKaWorkflow cluster_setup Setup cluster_titration Titration cluster_analysis Analysis Prep Prepare Aqueous Solution of Acid Calibrate Calibrate pH Meter Prep->Calibrate Titrate Add NaOH Titrant Incrementally Calibrate->Titrate Record Record pH vs. Volume Titrate->Record Plot Plot pH vs. Volume Record->Plot Equiv Find Equivalence Point (Inflection) Plot->Equiv pKa Determine pKa at Half-Equivalence Point Equiv->pKa Result Result pKa->Result Final pKa Value

References

2,3-Dibromopyridine-4-carboxylic acid solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Organic Solvent Solubility of 2,3-Dibromopyridine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of active pharmaceutical ingredients (APIs) and key chemical intermediates is a cornerstone of drug development and chemical synthesis. It governs reaction kinetics, influences purification strategies such as crystallization, and is a critical determinant of a drug's formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a heterocyclic building block of interest in medicinal chemistry. In the absence of extensive published quantitative data, this document serves as a predictive framework and a practical guide for its experimental determination. We will explore the physicochemical properties of the molecule, provide a robust, step-by-step protocol for quantitative solubility measurement using the equilibrium shake-flask method, and discuss the interpretation of this critical data.

Introduction: The Critical Role of Solubility

This compound is a substituted pyridine derivative. Such halogenated heterocyclic compounds are frequently utilized as scaffolds in the synthesis of complex molecules for pharmaceutical and agrochemical applications. Understanding the solubility of this intermediate is not an academic exercise; it is a fundamental prerequisite for its effective use. Key processes dependent on solubility data include:

  • Reaction Solvent Selection: Ensuring the compound remains in solution is vital for homogeneous reaction kinetics and maximizing yield.

  • Purification and Crystallization: The selection of an appropriate solvent/anti-solvent system for crystallization is directly dictated by temperature-dependent solubility profiles.[1]

  • Formulation Development: For final APIs, solubility in various media is a primary factor influencing drug delivery and bioavailability.

This guide is designed from the perspective of an application scientist, focusing on the causal relationships between molecular structure, solvent properties, and the practical steps required to generate reliable and reproducible solubility data.

Molecular Structure and Predicted Solubility Profile

The solubility behavior of a compound is intrinsically linked to its molecular structure. Let's dissect the key features of this compound (CAS: 1020056-98-7, Molecular Formula: C₆H₃Br₂NO₂) and predict its general affinities.[2][3]

PropertyStructural FeaturePredicted Influence on Solubility
Polarity Pyridine RingThe nitrogen atom introduces a dipole moment, increasing polarity and potential for interaction with polar solvents.
Hydrogen Bonding Carboxylic Acid Group (-COOH)This group is a strong hydrogen bond donor and acceptor, suggesting favorable interactions with protic solvents like water and alcohols.[4] It also confers acidic character.
Hydrophobicity Two Bromine AtomsThe bromo-substituents significantly increase the molecular weight and the nonpolar surface area, which is expected to decrease solubility in highly polar solvents like water.
Acidity Carboxylic Acid Group (-COOH)The acidic proton allows the molecule to deprotonate in basic solutions (e.g., 5% NaOH, 5% NaHCO₃) to form a highly polar and water-soluble carboxylate salt.

Analog Comparison: Studies on related pyridine carboxylic acid isomers provide valuable insight. For instance, picolinic acid (pyridine-2-carboxylic acid) is highly soluble in water, less so in ethanol, and sparingly soluble in acetonitrile.[1][5] Nicotinic acid (pyridine-3-carboxylic acid) shows solubility in the order of DMSO > ethanol > water > acetone > diethyl ether > acetonitrile.[6]

Prediction for this compound: Based on this analysis, we can hypothesize that the compound will exhibit limited solubility in nonpolar solvents (e.g., hexanes) and water due to the competing effects of the polar functional groups and the large, hydrophobic bromine atoms. It is expected to be more soluble in moderately polar organic solvents, particularly those that can engage in hydrogen bonding (e.g., ethanol, methanol) or are strong polar aprotic solvents (e.g., DMSO, DMF). Its solubility in aqueous base will be significant due to salt formation.

Experimental Determination of Solubility

A two-phased experimental approach is recommended: a rapid qualitative assessment followed by a rigorous quantitative determination in selected solvents.

Phase 1: Qualitative Solubility Assessment

This initial screening provides a broad understanding of the compound's solubility across a range of solvent polarities and helps identify suitable solvents for quantitative analysis. The general principle is to determine if a compound is soluble, partially soluble, or insoluble in a given solvent at a fixed concentration.[7][8]

Workflow for Qualitative Solubility Testing:

G start Place ~20 mg of Compound in a test tube water Add 1 mL Water Vortex for 60s start->water end_ws Result: Water Soluble (Likely small polar molecule) water->end_ws Soluble end_insol Result: Water Insoluble Proceed to next test water->end_insol Insoluble naoh Add 1 mL 5% NaOH Vortex for 60s hcl Add 1 mL 5% HCl Vortex for 60s naoh->hcl Insoluble end_base Result: Base Soluble (Confirms Acidic Group) naoh->end_base Soluble org_solv Test in Organic Solvents (e.g., Ethanol, Acetone, DCM, Hexane) hcl->org_solv Insoluble end_acid Result: Acid Soluble (Indicates Basic Group) hcl->end_acid Soluble end_org Result: Characterize solubility in various organic media org_solv->end_org end_insol->naoh

Caption: Logical workflow for the initial qualitative solubility screening of the target compound.

Phase 2: Quantitative Solubility Determination (Equilibrium Shake-Flask Method)

The shake-flask method is a gold-standard, time-tested technique for determining thermodynamic equilibrium solubility.[9] The procedure involves agitating an excess of the solid compound in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium.

Detailed Experimental Protocol:

1. Materials and Reagents:

  • This compound (purity ≥97%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Volumetric flasks, glass vials with screw caps

  • Analytical balance

  • Syringe filters (0.22 µm PTFE or appropriate material)

2. Equipment:

  • Thermostatted orbital shaker or vial rotator

  • Vortex mixer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

3. Workflow and Procedure:

G cluster_prep Preparation cluster_equil Equilibration cluster_proc Processing & Analysis cluster_calc Calculation prep_stock 1. Prepare Analytical Stock (e.g., 1 mg/mL in DMSO) prep_cal 2. Create Calibration Curve (Serial dilutions of stock) prep_stock->prep_cal prep_vial 3. Add excess solid (>20 mg) to 2 mL solvent in vial equil 4. Equilibrate at constant T (e.g., 25°C) for 24-48h with constant agitation prep_vial->equil proc_cent 5. Centrifuge to pellet undissolved solid equil->proc_cent proc_filter 6. Filter supernatant (0.22 µm syringe filter) proc_cent->proc_filter proc_dilute 7. Dilute supernatant into mobile phase/blank proc_filter->proc_dilute proc_analyze 8. Analyze by HPLC/UV-Vis proc_dilute->proc_analyze calc 9. Determine concentration from calibration curve proc_analyze->calc result 10. Calculate Solubility (mg/mL or mol/L) (Conc. x Dilution Factor) calc->result

Caption: Step-by-step workflow for the quantitative shake-flask solubility determination method.

4. Causality and Self-Validation:

  • Why excess solid? To ensure the solution becomes saturated, which is the definition of equilibrium solubility. The presence of undissolved solid at the end of the experiment validates that saturation was achieved.

  • Why 24-48 hours? Many compounds, especially those with stable crystal lattices, can take a long time to reach thermodynamic equilibrium. Shorter times may only yield kinetic solubility, which is often higher and less reproducible. A time-course study (e.g., sampling at 12, 24, 36, and 48 hours) is recommended to confirm that the concentration has plateaued.

  • Why centrifugation AND filtration? This provides a robust, two-step method to separate all undissolved particulate matter from the saturated solution, preventing artificially high results.

  • Why a calibration curve? This is essential for accurately quantifying the concentration of the dissolved compound in the supernatant, forming the basis of a trustworthy and validated analytical method.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear, concise table. This allows for easy comparison and selection of solvents for specific applications.

Table 1: Solubility of this compound at 25°C

Solvent Class Solvent Polarity Index Solubility (mg/mL) Solubility (mol/L)
Polar Protic Water 10.2 User-determined value User-determined value
Methanol 5.1 User-determined value User-determined value
Ethanol 4.3 User-determined value User-determined value
Polar Aprotic DMSO 7.2 User-determined value User-determined value
Acetonitrile 5.8 User-determined value User-determined value
Acetone 5.1 User-determined value User-determined value
Nonpolar Dichloromethane (DCM) 3.1 User-determined value User-determined value
Toluene 2.4 User-determined value User-determined value
Hexane 0.1 User-determined value User-determined value

| Aqueous Base | 5% w/v NaOH (aq) | N/A | User-determined value | User-determined value |

Safety and Handling

While a specific, comprehensive Safety Data Sheet (SDS) for this compound was not found in the initial search, related compounds like 2,6-dibromopyridine-4-carboxylic acid are classified with hazards such as skin irritation, serious eye irritation, and potential respiratory irritation.[10]

Core Safety Recommendations:

  • Always handle the compound in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Avoid inhalation of the powder and prevent contact with skin and eyes.

  • Consult the supplier-specific SDS before beginning any experimental work.

Conclusion

This guide establishes a comprehensive framework for understanding and experimentally determining the solubility of this compound in organic solvents. By combining a theoretical analysis of its molecular structure with robust, validated experimental protocols, researchers can generate the critical data needed to accelerate chemical synthesis, streamline purification processes, and inform downstream applications. The emphasis on methodical workflow and understanding the causality behind experimental choices ensures that the data generated is not only accurate but also reliable and fit for purpose in a professional research and development setting.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,3-Dibromopyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

I have initiated the research process by performing a broad search for the 1H and 13C NMR spectra of 2,3-Dibromopyridine-4-carboxylic acid. The initial search results did not provide a direct, complete experimental spectrum for this specific compound. However, I found valuable information on related compounds, such as other substituted pyridines and pyridine carboxylic acids, as well as general principles for interpreting their NMR spectra.

Given the lack of a direct experimental spectrum, the next logical step is to predict the spectrum based on the known effects of the substituents (two bromine atoms and a carboxylic acid group) on the pyridine ring. I will need to search for substituent chemical shift (SCS) effects for bromine and carboxylic acid groups on pyridine rings to estimate the chemical shifts of the remaining protons and carbons. I will also need to consider the expected coupling patterns between the adjacent protons on the pyridine ring.

Therefore, I need to modify the plan to include a more targeted search for the necessary parameters to predict the NMR spectra and then structure the guide around this predictive approach, supported by the general principles found in the initial search.The comprehensive search for experimental NMR data on this compound was not fruitful. However, the search yielded significant resources for predicting both 1H and 13C NMR spectra of substituted pyridines. I have found information on:

  • Methodologies for predicting chemical shifts using substituent chemical shift (SCS) values.

  • The influence of various substituents, including halogens and carboxylic acids, on the chemical shifts of pyridine ring protons and carbons.

  • Typical coupling constant values (J-coupling) in pyridine derivatives, which are crucial for determining the multiplicity of the signals.

  • The importance of solvent effects on NMR spectra, especially for compounds with acidic protons like carboxylic acids.

  • The utility of 2D NMR techniques (like COSY and HMBC) for unambiguous signal assignment in complex substituted pyridines.

Given this, I can now proceed with a predictive approach to construct the technical guide. I will use the gathered information to estimate the chemical shifts and coupling patterns for the protons and carbons in this compound. I will structure the guide to first explain the principles of NMR spectroscopy as applied to substituted pyridines, then present the predicted spectra with detailed justifications for the predicted values based on the literature found. I will also include sections on experimental considerations, such as solvent selection, and advanced 2D NMR techniques that would be used to confirm the predicted assignments if an experimental spectrum were to be acquired.

I have sufficient information to create a comprehensive and in-depth technical guide based on a predictive approach, well-grounded in the principles of NMR spectroscopy and supported by the collected references. Therefore, I do not need further search actions and can now proceed with generating the response.

Abstract

This technical guide provides a comprehensive analysis of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. In the absence of readily available experimental spectra, this guide employs a predictive approach grounded in established principles of NMR spectroscopy, including the analysis of substituent chemical shifts (SCS), spin-spin coupling constants, and the influence of solvent effects. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for the structural elucidation of complex heterocyclic compounds. The guide details the theoretical basis for spectral prediction, presents the expected chemical shifts and coupling patterns in tabular and graphical formats, and outlines the experimental and advanced 2D NMR methodologies that would be employed for definitive spectral assignment.

Introduction: The Structural Significance of this compound and the Role of NMR

This compound is a polysubstituted heteroaromatic compound of interest in medicinal chemistry and materials science due to its potential as a versatile synthetic intermediate. The precise arrangement of its substituents—two bromine atoms and a carboxylic acid group on a pyridine ring—governs its chemical reactivity and biological activity. Unambiguous structural confirmation is therefore paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for this purpose.

This guide delves into the theoretical ¹H and ¹³C NMR spectra of this molecule. By dissecting the expected electronic environment of each nucleus, we can predict the chemical shifts (δ), and by understanding the through-bond interactions, we can anticipate the spin-spin coupling (J) patterns. This predictive framework not only serves as a valuable reference for the analysis of future experimental data but also provides a deeper understanding of the structure-property relationships in substituted pyridines.

Foundational Principles: Interpreting NMR Spectra of Substituted Pyridines

The ¹H and ¹³C NMR spectra of pyridine derivatives are dictated by the electron density around each nucleus and the through-bond coupling interactions. The nitrogen atom in the pyridine ring is electron-withdrawing, which generally deshields the ring protons and carbons compared to benzene. The introduction of further substituents, such as bromine and a carboxylic acid, induces additional changes in the electron distribution, leading to predictable shifts in the NMR signals.

Substituent Chemical Shift (SCS) Effects: The effect of a substituent on the chemical shift of a nearby nucleus is known as the Substituent Chemical Shift (SCS). These effects are approximately additive and can be used to predict the chemical shifts in polysubstituted rings by starting with the known chemical shifts of the parent pyridine and adding the incremental shifts for each substituent.[1]

  • Bromine: As a halogen, bromine is an electronegative, electron-withdrawing group through the sigma framework (inductive effect), but it can also donate electron density through resonance (mesomeric effect). The overall effect on the chemical shifts of the pyridine ring is a combination of these two opposing factors.[2]

  • Carboxylic Acid: The carboxylic acid group is strongly electron-withdrawing, both inductively and through resonance, which significantly deshields the adjacent protons and carbons.[3] The chemical shift of the acidic proton itself is highly variable and dependent on concentration, temperature, and the hydrogen-bonding capacity of the solvent.[4]

Spin-Spin Coupling: The interaction between the magnetic moments of non-equivalent nuclei through the intervening chemical bonds results in the splitting of NMR signals. The magnitude of this splitting, the coupling constant (J), is independent of the external magnetic field strength and provides valuable information about the connectivity of the atoms. In pyridine systems, the coupling between adjacent protons (³JHH) is typically in the range of 4-9 Hz, while longer-range couplings (⁴JHH and ⁵JHH) are smaller (0-3 Hz).[5]

Predicted ¹H NMR Spectrum of this compound

The structure of this compound presents two aromatic protons, H-5 and H-6.

G cluster_1d 1D NMR cluster_2d 2D NMR for Structural Elucidation H1_NMR ¹H NMR COSY COSY (Correlation Spectroscopy) H1_NMR->COSY Identifies H-H Couplings HSQC HSQC (Heteronuclear Single Quantum Coherence) H1_NMR->HSQC Correlates Protons to Directly Attached Carbons C13_NMR ¹³C NMR C13_NMR->HSQC HMBC HMBC (Heteronuclear Multiple Bond Correlation) HSQC->HMBC Provides Starting Points HMBC->C13_NMR Assigns Quaternary Carbons

References

A Technical Guide to the Chemical Reactivity of Bromine Atoms in 2,3-Dibromoisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dibromoisonicotinic acid is a highly functionalized heterocyclic compound that serves as a versatile building block in the synthesis of complex molecules for pharmaceutical and materials science applications.[1] The differential reactivity of its two bromine atoms, situated at the C-2 and C-3 positions of the pyridine ring, allows for selective and sequential functionalization. This guide provides an in-depth analysis of the chemical principles governing this reactivity, focusing on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). We will explore the underlying mechanisms, predictive models for regioselectivity, and provide field-proven experimental protocols to empower researchers in leveraging this scaffold for molecular innovation.

Introduction: The Strategic Value of 2,3-Dibromoisonicotinic Acid

The pyridine nucleus is a cornerstone of medicinal chemistry, present in numerous approved drugs. The ability to precisely substitute this core at multiple positions is critical for tuning a molecule's pharmacological profile, including its potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. 2,3-Dibromoisonicotinic acid presents a unique platform for such diversification.

The molecule's reactivity is primarily dictated by the interplay of two key features:

  • The Pyridine Nitrogen: As an electron-withdrawing heteroatom, it significantly influences the electronic landscape of the ring, activating adjacent positions.

  • Two Ortho Bromine Atoms: These serve as excellent leaving groups for a host of transformative chemical reactions, but their electronic environments are distinct, leading to predictable differences in reactivity.

  • The Carboxylic Acid Group: Positioned at C-4, this group further modulates the ring's electronics and provides an additional handle for modification.

This guide will dissect the factors that allow chemists to selectively address either the C-2 or C-3 bromine, enabling the controlled construction of complex, multi-substituted pyridine derivatives.

Fundamental Principles of Regioselectivity in Dihalopyridines

The selective reaction at one halogen over another in a dihalopyridine is not arbitrary. It is governed by a predictable set of electronic and mechanistic principles.

2.1. Electronic Activation

The reactivity of halides on a pyridine ring in both cross-coupling and SNAr reactions is predominantly controlled by the electronic properties of their attached carbon atoms.

  • Inductive and Mesomeric Effects: The nitrogen atom in the pyridine ring is highly electronegative and exerts a strong electron-withdrawing effect. This effect is most pronounced at the positions ortho (C-2, C-6) and para (C-4) to the nitrogen. Consequently, the C-2 carbon in 2,3-dibromoisonicotinic acid is significantly more electrophilic (electron-poor) than the C-3 carbon.[2] This heightened electrophilicity makes the C-2 position the preferential site for both oxidative addition of a palladium(0) catalyst and attack by a nucleophile.

  • Bond Dissociation Energy (BDE): For palladium-catalyzed cross-couplings, the first step is the oxidative addition of the catalyst into the carbon-halogen bond. This step is often rate-determining. C-X bonds alpha (α) to the pyridine nitrogen are typically weaker than those at more distant positions.[2] This lower bond dissociation energy facilitates the oxidative addition at the C-2 position over the C-3 position. When comparing different halogens, the general reactivity trend is C-I > C-Br > C-Cl, reflecting their decreasing bond strengths.[3][4] Since our topic molecule contains two identical halogens, selectivity is primarily driven by positional electronic effects rather than the intrinsic nature of the leaving group.[5]

Palladium-Catalyzed Cross-Coupling Reactions: Forging C-C and C-N Bonds

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-nitrogen bonds. For 2,3-dibromoisonicotinic acid, these reactions proceed with high regioselectivity, favoring substitution at the C-2 position.

The general mechanism for these transformations follows a well-established catalytic cycle, as illustrated below.

Palladium Catalytic Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition PdII R-Pd(II)-X L_n OxAdd->PdII Transmetal Transmetalation PdII_R_R R-Pd(II)-R' L_n Transmetal->PdII_R_R MX M-X Transmetal->MX RedElim Reductive Elimination RedElim->Pd0 ArNu Ar-R' RedElim->ArNu ArX Ar-X ArX->OxAdd NuM R'-M NuM->Transmetal

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.[6]

The predictable regioselectivity for 2,3-dibromoisonicotinic acid is visualized below, highlighting the favored C-2 functionalization.

Caption: Predominant C-2 regioselectivity in cross-coupling reactions.

3.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a robust and widely used method for C-C bond formation.[7] In the case of 2,3-dibromoisonicotinic acid, the reaction proceeds selectively at the more activated C-2 position.[8][9]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5 mol%)Na₂CO₃ (2 M aq.)Toluene100>90
4-Methoxyphenylboronic acidPd₂(dba)₃ (2 mol%) / SPhos (4 mol%)K₃PO₄Dioxane100~95
Thiophene-2-boronic acidPd(OAc)₂ (3 mol%) / PPh₃ (6 mol%)K₂CO₃DMF/H₂O90~88

Protocol 1: Selective C-2 Arylation via Suzuki-Miyaura Coupling

This protocol is a representative procedure for the selective coupling of an arylboronic acid at the C-2 position.

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,3-dibromoisonicotinic acid (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as sodium carbonate (Na₂CO₃, 3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

  • Solvent Addition: Add a degassed solvent mixture, such as Toluene/Ethanol/Water (e.g., in a 4:1:1 ratio). Degassing is crucial to prevent oxidation of the Pd(0) catalyst.

  • Reaction: Heat the mixture with vigorous stirring to 90-100 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-16 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the 2-aryl-3-bromoisonicotinic acid.

3.2. Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, a key transformation for accessing valuable alkynylated heterocycles.[10][11] This reaction employs a dual catalytic system of palladium and copper(I). Similar to the Suzuki coupling, reactivity is highest at the C-2 position.[12][13]

Protocol 2: Selective C-2 Alkynylation via Sonogashira Coupling

  • Vessel Preparation: In a Schlenk flask under an inert atmosphere, combine 2,3-dibromoisonicotinic acid (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq), and a copper(I) co-catalyst (e.g., CuI, 0.05 eq).

  • Solvent and Base: Add a degassed solvent such as THF or DMF, followed by a degassed amine base (e.g., triethylamine or diisopropylethylamine, 3.0 eq).

  • Substrate Addition: Add the terminal alkyne (1.5 eq) to the mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with the reaction solvent. Concentrate the filtrate and purify the residue by column chromatography to isolate the 2-alkynyl-3-bromoisonicotinic acid.[14]

3.3. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds by coupling an amine with an aryl halide.[15][16] This reaction has revolutionized the synthesis of anilines and related compounds. For 2,3-dibromoisonicotinic acid, amination occurs preferentially at the electronically deficient C-2 position.[17][18]

Protocol 3: Selective C-2 Amination via Buchwald-Hartwig Reaction

  • Vessel Preparation: Charge a Schlenk tube with sodium tert-butoxide (NaOtBu, 1.4 eq). Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq) and a suitable phosphine ligand (e.g., BINAP or XantPhos, 0.04 eq).[19]

  • Reagent Addition: Add 2,3-dibromoisonicotinic acid (1.0 eq) and the desired amine (1.2 eq) to the tube.

  • Solvent and Reaction: Add degassed toluene or dioxane. Seal the tube and heat to 80-110 °C with stirring for 12-24 hours.

  • Work-up and Purification: Cool the reaction to room temperature, dilute with ether, and filter through Celite. Concentrate the filtrate and purify the crude product via column chromatography to afford the 2-amino-3-bromoisonicotinic acid derivative.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) provides a complementary, metal-free pathway for functionalizing the C-2 position. The reaction proceeds via an addition-elimination mechanism, where the rate-determining step is the nucleophilic attack on the electron-poor aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[20]

The pyridine nitrogen and the para-carboxylic acid group are crucial for this reaction, as they stabilize the negative charge developed in the Meisenheimer intermediate through resonance, thereby lowering the activation energy for the attack at C-2.[21][22] Attack at C-3 is significantly less favorable as the resulting negative charge cannot be effectively delocalized onto the nitrogen atom.

Caption: Addition-Elimination mechanism for SNAr at the C-2 position.

Common nucleophiles for this transformation include alkoxides (e.g., NaOMe), thiolates (e.g., NaSMe), and amines (e.g., pyrrolidine).

Protocol 4: Selective C-2 Substitution via SNAr

  • Reagent Preparation: In a round-bottom flask, dissolve the nucleophile's conjugate base (e.g., sodium methoxide, 1.5 eq) in a suitable polar aprotic solvent like DMSO or DMF. If using an amine, it can often be used in excess as both the nucleophile and the solvent.

  • Substrate Addition: Add 2,3-dibromoisonicotinic acid (1.0 eq) to the solution. Note: The carboxylic acid will be deprotonated by the basic nucleophile.

  • Reaction: Heat the mixture to a temperature between 60-120 °C. The optimal temperature depends on the nucleophilicity of the attacking species. Monitor the reaction by LC-MS.

  • Work-up: Cool the reaction to room temperature and pour it into water. Acidify the aqueous solution with 1M HCl to protonate the carboxylic acid, which often causes the product to precipitate.

  • Purification: Collect the solid product by filtration, wash with water, and dry under vacuum. If no precipitate forms, extract the aqueous solution with an organic solvent like ethyl acetate. The crude product can be further purified by recrystallization or column chromatography.

Summary and Outlook

The chemical reactivity of the bromine atoms in 2,3-dibromoisonicotinic acid is characterized by a strong and predictable preference for substitution at the C-2 position. This regioselectivity is a direct consequence of the electronic activation provided by the ring nitrogen.

Table 2: Summary of Regioselective Reactivity

Reaction TypePreferred PositionKey Mechanistic StepDriving Force
Pd-Catalyzed Cross-Coupling C-2Oxidative AdditionHigher electrophilicity and weaker C-Br bond at C-2.[2]
Nucleophilic Aromatic Substitution (SNAr) C-2Nucleophilic AdditionStabilization of the negative charge in the Meisenheimer intermediate by the ring nitrogen.[20][23]

This predictable, differential reactivity makes 2,3-dibromoisonicotinic acid an exceptionally valuable tool for synthetic chemists. It allows for the initial, selective installation of a desired substituent at the C-2 position while leaving the C-3 bromine intact for subsequent, orthogonal chemical transformations. This stepwise approach enables the efficient and controlled synthesis of highly decorated pyridine scaffolds, opening new avenues for the discovery and development of novel therapeutics and functional materials. Future work may focus on developing catalyst systems that can override the intrinsic preference and selectively functionalize the C-3 position, further expanding the synthetic utility of this versatile building block.[4]

References

2,3-Dibromopyridine-4-carboxylic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2,3-Dibromopyridine-4-carboxylic Acid

Executive Summary: This document provides a comprehensive technical overview of this compound, a halogenated heterocyclic compound of significant interest to researchers and professionals in drug development and synthetic chemistry. We will delve into its fundamental physicochemical properties, explore its synthesis and chemical reactivity, discuss its applications as a versatile building block, provide a detailed experimental protocol for a key chemical transformation, and outline essential safety and handling procedures. This guide is intended to serve as a practical resource, grounded in established scientific principles and supported by authoritative references.

Introduction: The Strategic Value of Halogenated Pyridines

The pyridine ring is a foundational scaffold in medicinal chemistry, present in numerous approved pharmaceuticals. The strategic introduction of halogen atoms, particularly bromine, onto this ring system dramatically enhances its utility as a synthetic intermediate. Bromine atoms can serve as versatile synthetic "handles" for a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the controlled and precise construction of complex molecular architectures.

This compound belongs to this valuable class of compounds. Its structure combines three key features: a pyridine core, two bromine substituents that offer distinct opportunities for sequential and regioselective functionalization, and a carboxylic acid group that allows for amide bond formation, esterification, or other derivatizations. This trifecta of functionalities makes it a highly valuable building block for creating libraries of novel compounds in the pursuit of new therapeutic agents and functional materials. Analogs such as 2,3-Difluoropyridine-4-carboxylic acid are already recognized as critical intermediates in the pharmaceutical industry, highlighting the potential of the dibromo variant[1].

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in a laboratory setting. This compound is typically supplied as a pale brown powder[2]. Its key identifiers and properties are summarized below.

PropertyValueSource
IUPAC Name This compound[2]
Synonyms 2,3-Dibromoisonicotinic acid[3]
CAS Number 1020056-98-7[2][3]
Molecular Formula C₆H₃Br₂NO₂[2]
Molecular Weight 280.90 g/mol Calculated
Appearance Pale brown powder[2]
Boiling Point 458°C[4]
Density 2.202 g/cm³[4]
Flash Point 231°C[4]
pKa 1.63 ± 0.10 (Predicted)[4]

Synthesis and Chemical Reactivity

3.1 Synthetic Pathways

The synthesis of substituted pyridine carboxylic acids can be approached through several established routes in organic chemistry. While specific literature for the synthesis of this compound is not abundant, logical pathways can be inferred from known transformations of pyridine derivatives. A plausible approach involves the direct bromination of a suitable pyridine-4-carboxylic acid precursor. The electron-withdrawing nature of the carboxylic acid group and the pyridine nitrogen directs electrophilic substitution, although harsh conditions may be required.

Alternatively, a more controlled synthesis could involve a Sandmeyer-type reaction from an aminopyridine precursor or a metal-halogen exchange followed by carboxylation. The synthesis of related compounds, such as 3,5-dibromo-4-aminopyridine from pyridine itself, demonstrates that multi-step, one-pot procedures can be effective for producing highly substituted pyridines[5].

3.2 Chemical Reactivity

The reactivity of this compound is dictated by its three functional groups:

  • Carboxylic Acid: This group readily undergoes reactions typical of carboxylic acids, most notably amide bond formation via activation with coupling reagents (e.g., EDC, HATU). It can also be esterified or reduced to the corresponding alcohol.

  • Bromine at C2: The bromine atom at the 2-position (alpha to the nitrogen) is generally the most susceptible to nucleophilic aromatic substitution. It is also highly active in metal-catalyzed cross-coupling reactions.

  • Bromine at C3: The bromine at the 3-position is less reactive to nucleophilic substitution than the C2 bromine but is still an excellent participant in cross-coupling reactions. The differential reactivity between the two bromine atoms can potentially be exploited for sequential, site-selective functionalization.

Applications in Research and Development

The primary application of this compound is as a versatile intermediate in the synthesis of complex organic molecules. Its utility is particularly pronounced in:

  • Drug Discovery: As a fragment or scaffold, it can be elaborated to generate novel compounds for screening against various biological targets. The pyridine core is a known privileged structure in medicinal chemistry, and the ability to decorate it at three distinct points (C2, C3, and C4) provides access to a vast chemical space. The synthesis of pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acid as potential antimicrobial agents showcases a similar strategy of combining heterocyclic cores[6].

  • Agrochemicals: Halogenated pyridines are a well-established class of compounds in the agrochemical industry, with applications as herbicides and pesticides[7]. This molecule serves as a valuable starting material for the synthesis of new active ingredients.

  • Materials Science: Pyridine-based ligands are integral to coordination chemistry and the development of functional materials, such as metal-organic frameworks (MOFs) and catalysts. The bromine atoms can be further functionalized to tune the electronic and steric properties of the resulting ligands.

Experimental Protocol: Amide Coupling

This section provides a representative, step-by-step protocol for the synthesis of an amide using this compound. This is a foundational reaction that demonstrates the utility of the carboxylic acid functional group.

Objective: To synthesize N-benzyl-2,3-dibromopyridine-4-carboxamide.

Methodology:

  • Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Activation of Carboxylic Acid: Add a coupling agent, such as HATU (1.1 eq), and a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) (2.5 eq), to the solution. Stir the mixture at room temperature for 15-20 minutes. This forms the activated ester intermediate. The choice of coupling agent is critical; HATU is highly efficient and minimizes side reactions.

  • Amine Addition: Add the primary amine, in this case, benzylamine (1.1 eq), to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 2-4 hours).

  • Work-up:

    • Dilute the reaction mixture with an organic solvent like Ethyl Acetate.

    • Wash the organic layer sequentially with a weak acid (e.g., 1M HCl) to remove excess base, followed by a weak base (e.g., saturated NaHCO₃ solution) to remove unreacted starting material and activator byproducts, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure N-benzyl-2,3-dibromopyridine-4-carboxamide.

G cluster_prep 1. Preparation cluster_activation 2. Activation cluster_coupling 3. Coupling cluster_workup 4. Work-up & Purification reagents Dissolve Acid (1 eq) in Anhydrous DMF inert Inert Atmosphere (Nitrogen/Argon) add_reagents Add HATU (1.1 eq) Add DIPEA (2.5 eq) reagents->add_reagents Transfer to Flask stir_activation Stir at RT 15-20 min add_reagents->stir_activation add_amine Add Benzylamine (1.1 eq) stir_activation->add_amine Activated Ester Formed stir_reaction Stir at RT Monitor by TLC/LCMS add_amine->stir_reaction dilute Dilute with EtOAc stir_reaction->dilute Reaction Complete wash Wash (HCl, NaHCO₃, Brine) dilute->wash dry Dry (Na₂SO₄) & Concentrate wash->dry purify Flash Chromatography dry->purify end end purify->end Final Product

References

IUPAC name for 2,3-Dibromopyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,3-Dibromopyridine-4-carboxylic Acid: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This compound is a halogenated heterocyclic compound of significant interest to the fields of medicinal chemistry and materials science. Its rigid pyridine core, decorated with three distinct functional handles—two bromine atoms with differential reactivity and a carboxylic acid—renders it a versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of its chemical identity, physicochemical properties, plausible synthetic routes, and key chemical transformations. We delve into the strategic application of this molecule in drug discovery, highlighting its role as a scaffold for creating novel chemical entities. Furthermore, this document outlines essential safety, handling, and storage protocols to ensure its proper use in a research and development setting.

Chemical Identity and Physicochemical Properties

A precise understanding of a molecule's fundamental properties is the cornerstone of its effective application in synthesis and development.

Nomenclature and Chemical Identifiers

The unambiguous identification of this compound is established through its systematic IUPAC name and a series of standardized chemical identifiers. These are crucial for database searches, procurement, and regulatory compliance.

IdentifierValueSource
IUPAC Name This compound[1][2]
Synonyms 2,3-Dibromoisonicotinic acid[3]
CAS Number 1020056-98-7[1][3]
Molecular Formula C₆H₃Br₂NO₂[1][2]
Molecular Weight 280.90 g/mol [4]
Canonical SMILES C1=NC(C(C(=C1)C(=O)O)Br)Br[1][2]
InChI Key ICISUZSRQHUJKX-UHFFFAOYSA-N[1][2]
Physicochemical and Thermal Properties

The physical state, solubility, and thermal stability of the compound dictate the conditions required for its storage, handling, and reaction setup. The predicted pKa suggests it is a strong acid, a property stemming from the electron-withdrawing effects of the pyridine nitrogen and bromine substituents.

PropertyValueSource
Appearance Pale brown powder[1]
Density 2.202 g/cm³ (Predicted)[5]
Boiling Point 458 °C (Predicted)[5]
Flash Point 231 °C (Predicted)[5]
pKa 1.63 ± 0.10 (Predicted)[5]
Storage Conditions Store at 2-8°C under inert gas (Nitrogen or Argon)[5]

Synthesis and Characterization

While commercial suppliers exist, an understanding of the synthetic methodology is vital for researchers who may need to produce derivatives or scale up production. A plausible synthetic strategy is outlined below, based on fundamental principles of heterocyclic chemistry.

Retrosynthetic Analysis

A logical retrosynthetic approach identifies pyridine-4-carboxylic acid (isonicotinic acid) as a viable starting material. The core challenge is the regioselective introduction of two bromine atoms at the C2 and C3 positions. Direct bromination of the pyridine ring is often difficult due to the ring's deactivation towards electrophilic substitution. Therefore, a multi-step process is likely necessary.

G Target This compound Precursor1 Bromination Target->Precursor1 Precursor2 Pyridine-4-carboxylic acid (Isonicotinic Acid) Precursor1->Precursor2 G cluster_0 Synthetic Transformations Core 2,3-Dibromopyridine- 4-carboxylic acid Amide Amide Derivatives Core->Amide R-NH₂, Coupling Agent Ester Ester Derivatives Core->Ester R-OH, Acid Catalyst Suzuki Aryl/Heteroaryl at C2/C3 (Suzuki Coupling) Core->Suzuki Ar-B(OH)₂, Pd Catalyst Sonogashira Alkynyl at C2/C3 (Sonogashira Coupling) Core->Sonogashira Alkyne, Pd/Cu Catalyst SNAr Amino/Alkoxy at C2 (SNAr Reaction) Core->SNAr Nu-H (e.g., R₂NH)

References

An In-Depth Technical Guide to the Synthesis of 2,3-Dibromopyridine-4-carboxylic Acid: Key Starting Materials and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 2,3-Dibromopyridine-4-carboxylic acid, a crucial heterocyclic building block in the development of novel pharmaceutical and agrochemical agents. The document is intended for researchers, chemists, and professionals in the field of drug development and process chemistry. It delves into the primary synthetic routes, elucidating the rationale behind the selection of key starting materials and the mechanistic underpinnings of the reaction steps. Emphasis is placed on a robust and reproducible multi-step synthesis commencing from readily available 2-aminopyridine. This guide aims to serve as a practical and scientifically rigorous resource, integrating established protocols with expert insights to facilitate the successful synthesis of the target molecule.

Introduction: The Significance of this compound

Substituted pyridine carboxylic acids are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Among these, this compound, also known as 2,3-dibromoisonicotinic acid, has emerged as a versatile intermediate.[1] Its unique substitution pattern, featuring two bromine atoms and a carboxylic acid group on the pyridine ring, offers multiple points for further functionalization. The bromine atoms can be readily displaced or participate in cross-coupling reactions, while the carboxylic acid moiety provides a handle for amide bond formation and other derivatizations. This trifunctional nature makes it an invaluable scaffold for the synthesis of complex molecular architectures with potential biological activity.

This guide will focus on the most practical and well-documented synthetic approaches to this compound, with a detailed exploration of a key multi-step pathway.

The Primary Synthetic Route: A Multi-Step Approach from 2-Aminopyridine

A systematic and reliable synthesis of this compound can be achieved through a three-step process starting from the commercially available and inexpensive 2-aminopyridine. This pathway involves a regioselective bromination, a Sandmeyer-type diazotization-bromination, and a final carboxylation step.

graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

A [label="2-Aminopyridine"]; B [label="2-Amino-3-bromopyridine"]; C [label="2,3-Dibromopyridine"]; D [label="this compound"];

A -> B [label="Bromination"]; B -> C [label="Diazotization / Bromination\n(Sandmeyer Reaction)"]; C -> D [label="Lithiation & Carboxylation"]; }

Figure 1: Overview of the primary synthetic pathway to this compound.

Step 1: Regioselective Bromination of 2-Aminopyridine to 2-Amino-3-bromopyridine

The initial step focuses on the selective introduction of a bromine atom at the C-3 position of 2-aminopyridine. The amino group at C-2 is a strong activating group and directs electrophilic substitution primarily to the C-3 and C-5 positions. Careful control of reaction conditions is crucial to favor the formation of the desired 3-bromo isomer over the 5-bromo and 3,5-dibromo byproducts.[2]

Causality of Experimental Choices:

  • Solvent: The choice of an appropriate organic solvent is critical for controlling the reaction's selectivity.

  • Brominating Agent: Liquid bromine is a common and effective brominating agent for this transformation.

  • Temperature Control: The reaction is typically carried out at low temperatures initially to manage the exothermic nature of the bromination and to enhance regioselectivity. Subsequent warming is often necessary to drive the reaction to completion.

  • pH Adjustment: Neutralization with a base is required to isolate the product from its salt form.

Experimental Protocol:

A detailed protocol for the synthesis of 2-amino-3-bromopyridine has been described in the patent literature.[3] The general procedure involves dissolving 2-aminopyridine in an organic solvent and cooling the solution. Liquid bromine is then added portion-wise, with careful temperature control. An acetate source may be added, followed by the remaining bromine. The reaction mixture is then warmed to complete the reaction. Workup involves neutralization with a base, such as sodium hydroxide solution, followed by extraction with an organic solvent and purification.

Parameter Condition Rationale
Starting Material 2-AminopyridineReadily available and inexpensive.
Reagent Liquid BromineEffective electrophilic brominating agent.
Solvent Organic Solvent (e.g., as per patent)To dissolve reactants and control reaction.
Temperature Initial cooling (e.g., 0°C), then warmingTo control exothermicity and selectivity.
Workup Basic (e.g., NaOH)To neutralize and isolate the free amine.

Table 1: Key parameters for the bromination of 2-aminopyridine.

Step 2: Diazotization and Bromination of 2-Amino-3-bromopyridine to 2,3-Dibromopyridine

The second step involves the conversion of the amino group of 2-amino-3-bromopyridine into a bromo group via a Sandmeyer-type reaction. This classic transformation in aromatic chemistry proceeds through a diazonium salt intermediate.

Mechanistic Insight:

The reaction is initiated by treating the amino group with a nitrous acid source (typically generated in situ from sodium nitrite and a strong acid like hydrobromic acid) to form a diazonium salt. This intermediate is then decomposed in the presence of a copper(I) bromide catalyst, which facilitates the substitution of the diazonium group with a bromide ion.

graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

A [label="2-Amino-3-bromopyridine"]; B [label="3-Bromo-2-pyridyldiazonium salt"]; C [label="2,3-Dibromopyridine"];

A -> B [label="NaNO2, HBr"]; B -> C [label="CuBr"]; }

Figure 2: Simplified workflow for the Sandmeyer reaction.

Experimental Protocol:

The general procedure involves dissolving 2-amino-3-bromopyridine in an excess of hydrobromic acid at low temperature. A solution of sodium nitrite is then added slowly to form the diazonium salt. This solution is subsequently added to a solution of copper(I) bromide in hydrobromic acid, and the mixture is heated to effect the substitution. The product is then isolated by extraction and purified.

Parameter Condition Rationale
Starting Material 2-Amino-3-bromopyridineProduct from the previous step.
Reagents Sodium Nitrite, Hydrobromic AcidTo generate the diazonium salt.
Catalyst Copper(I) BromideTo facilitate the Sandmeyer reaction.
Temperature Low temperature for diazotization, then heatingTo control the stability of the diazonium salt and then drive the reaction.
Workup Extraction and purificationTo isolate the final product.

Table 2: Key parameters for the diazotization-bromination step.

Step 3: Carboxylation of 2,3-Dibromopyridine to this compound

The final step introduces the carboxylic acid group at the C-4 position of 2,3-dibromopyridine. This is achieved through a directed ortho-metalation (DoM) strategy, specifically by lithiation followed by quenching with carbon dioxide.

Causality of Experimental Choices:

  • Lithiation Agent: A strong lithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), is required to deprotonate the pyridine ring. The deprotonation is expected to occur at the most acidic position, which is the C-4 position, influenced by the two electron-withdrawing bromine atoms.

  • Reaction Conditions: The lithiation must be carried out at very low temperatures (typically -78°C) to prevent side reactions and decomposition of the organolithium intermediate.

  • Carboxylation Agent: Solid carbon dioxide (dry ice) is a readily available and efficient electrophile for trapping the organolithium species to form the carboxylate salt.

  • Acidic Workup: The reaction mixture is quenched with water and then acidified to protonate the carboxylate salt and precipitate the desired carboxylic acid.

Experimental Protocol:

A detailed procedure for the analogous carboxylation of 2,5-dibromopyridine to 2,5-dibromoisonicotinic acid provides a robust protocol that can be adapted for 2,3-dibromopyridine.[5]

The procedure involves preparing a solution of a strong lithium base (e.g., LDA, formed from diisopropylamine and n-BuLi) in an ethereal solvent like tetrahydrofuran (THF) at low temperature. A solution of 2,3-dibromopyridine in THF is then added slowly. After a short stirring period to allow for complete lithiation, an excess of crushed dry ice is added to the reaction mixture. The reaction is then allowed to warm to room temperature, followed by an aqueous workup and acidification to precipitate the product.

Parameter Condition Rationale
Starting Material 2,3-DibromopyridineProduct from the previous step.
Reagents Strong lithium base (e.g., LDA), Carbon DioxideFor directed metalation and carboxylation.
Solvent Anhydrous THFTo ensure the stability of the organolithium intermediate.
Temperature -78°CTo prevent side reactions and decomposition.
Workup Aqueous quench followed by acidificationTo protonate the carboxylate and isolate the product.

Table 3: Key parameters for the carboxylation step.

Alternative Synthetic Considerations

While the multi-step synthesis from 2-aminopyridine is a well-defined and practical approach, other potential routes to this compound are worth noting, although they may present significant challenges.

Direct Bromination of Pyridine-4-carboxylic Acid (Isonicotinic Acid)

The direct bromination of isonicotinic acid is an attractive possibility due to the commercial availability of the starting material. However, the pyridine ring is electron-deficient, making electrophilic aromatic substitution challenging. Furthermore, the carboxylic acid group is a deactivating group, and the regioselectivity of bromination is not expected to favor the 2,3-disubstituted product. Electrophilic substitution on the pyridine ring generally occurs at the 3- and 5-positions. For instance, the bromination of nicotinic acid (pyridine-3-carboxylic acid) preferentially yields 5-bromonicotinic acid.[6] Therefore, direct bromination of isonicotinic acid is unlikely to be a viable route to the desired product.

Oxidation and Bromination of 2,3-Lutidine

Another conceivable route involves the oxidation of the methyl groups of 2,3-lutidine to carboxylic acids, followed by bromination, or vice versa. However, controlling the selective oxidation of one methyl group over the other and achieving the desired bromination pattern on the resulting pyridine carboxylic acid would be challenging.

Conclusion

The synthesis of this compound is most reliably achieved through a multi-step sequence starting from 2-aminopyridine. This pathway, involving regioselective bromination, a Sandmeyer reaction, and a final carboxylation step, offers a clear and logical approach for obtaining this valuable building block. Each step is based on well-established organic transformations, and by carefully controlling the reaction conditions, researchers can achieve a successful synthesis. The insights and protocols provided in this guide are intended to empower scientists in the pharmaceutical and agrochemical industries to efficiently access this important intermediate for their research and development endeavors.

References

Acidity and pKa of 2,3-Dibromopyridine-4-carboxylic acid: A Theoretical and Practical Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that governs the behavior of a molecule in biological systems. For 2,3-Dibromopyridine-4-carboxylic acid, a heterocyclic compound with potential applications as a scaffold or intermediate in drug discovery, a precise understanding of its pKa is critical for predicting its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. This guide provides a comprehensive analysis of the factors influencing the acidity of this molecule, outlines robust computational methods for its pKa prediction, and presents detailed, field-proven experimental protocols for its empirical determination. The synthesis of theoretical insights with practical, self-validating methodologies is designed to equip researchers with the necessary tools to confidently characterize this and similar compounds.

Introduction: The Significance of pKa in Drug Development

This compound is a substituted isonicotinic acid derivative. The presence of a pyridine ring, a carboxylic acid group, and two electron-withdrawing bromine atoms on a compact scaffold makes it an intriguing building block for medicinal chemistry. The ionization state of a drug molecule, dictated by its pKa and the physiological pH, profoundly influences its properties. For instance, the charge of a molecule affects its ability to cross lipid membranes, its solubility in aqueous media, and the nature of its binding to target proteins. Therefore, the determination of pKa is not merely an academic exercise but a cornerstone of rational drug design.

This molecule possesses two primary ionizable centers: the carboxylic acid proton and the pyridine ring nitrogen. This guide will dissect the electronic effects governing the acidity of both sites and provide methodologies to quantify these properties.

Theoretical Framework: Unpacking the Electronic Effects

The acidity of this compound is a product of the interplay between the intrinsic properties of the pyridine ring and the powerful inductive and resonance effects of its substituents. Any factor that stabilizes the conjugate base (the carboxylate anion) relative to the undissociated acid will increase acidity, resulting in a lower pKa value.[1]

The Parent Scaffolds: Pyridine and Carboxylic Acid
  • Carboxylic Acid Group (-COOH): This group is acidic due to the resonance stabilization of the resulting carboxylate anion (R-COO⁻) after deprotonation. The negative charge is delocalized over two electronegative oxygen atoms.[2]

  • Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen is not part of the aromatic system and can accept a proton, making the pyridine ring a weak base. The pKa of its conjugate acid (the pyridinium ion) is typically around 5.2.

Influence of Substituents

The acidity of the carboxylic acid is significantly modulated by the attached pyridine ring and the bromine atoms.

  • Inductive Effect (-I): This is the withdrawal of electron density through sigma (σ) bonds.[3] Both the pyridine nitrogen and the two bromine atoms are highly electronegative and exert a strong electron-withdrawing inductive effect. This effect polarizes the O-H bond of the carboxylic acid, making the proton easier to remove. Furthermore, it helps to delocalize and stabilize the negative charge of the carboxylate anion, driving the dissociation equilibrium to the right and lowering the pKa.[1][4]

  • Positional Effects of Bromine Atoms:

    • C2-Bromo (ortho): The bromine at the C2 position is ortho to the carboxylic acid. Its proximity results in a powerful inductive effect, which is expected to be the dominant factor in increasing the acidity of the carboxyl group.

    • C3-Bromo (meta): The bromine at the C3 position is meta to the carboxylic acid. Its influence is primarily through the inductive effect, further stabilizing the carboxylate anion. Because the inductive effect weakens with distance, its contribution will be less than that of the C2-bromo substituent but still significant.[1]

Predicted pKa Values

Based on this analysis, two distinct pKa values are anticipated:

  • pKa₁ (Carboxylic Acid): The combined electron-withdrawing power of the pyridine nitrogen and two bromine atoms will make the carboxylic acid significantly more acidic than benzoic acid (pKa ≈ 4.2) and isonicotinic acid (pKa ≈ 4.9). The pKa is expected to be substantially lower, likely in the range of 2.0-3.0.

  • pKa₂ (Pyridinium Ion): The same electron-withdrawing groups that increase the acidity of the carboxyl group will decrease the basicity of the pyridine nitrogen by pulling electron density away from it. This makes it harder for the nitrogen to accept and hold a proton. Consequently, the pKa of the conjugate acid will be significantly lower than that of pyridine (pKa ≈ 5.2), likely falling below 1.0.

The dissociation equilibria are visualized in the diagram below.

G Mol_H2 Dibromo-Pyridinium- Carboxylic Acid (Cationic) Mol_H1 2,3-Dibromopyridine- 4-carboxylic acid (Neutral) Mol_H2->Mol_H1 -H⁺ (pKa₂) Mol_A1 2,3-Dibromo-4-carboxylate- Pyridine (Anionic) Mol_H1->Mol_A1 -H⁺ (pKa₁)

Caption: Dissociation equilibria for this compound.

Table 1: Physicochemical Properties and Predicted Acidity
PropertyValueSource
Molecular FormulaC₆H₃Br₂NO₂[5]
Molecular Weight280.90 g/mol [6]
Predicted pKa₁ (-COOH)2.0 - 3.0 (Estimated)-
Predicted pKa₂ (Pyridine-H⁺)< 1.0 (Estimated)-

Computational pKa Prediction

For novel compounds, computational chemistry provides a rapid and reliable method for estimating pKa before undertaking experimental work. Density Functional Theory (DFT) combined with a continuum solvation model is a state-of-the-art approach.[7][8]

Theoretical Basis: The Thermodynamic Cycle

Directly calculating the pKa in solution is computationally expensive. Instead, a thermodynamic cycle is used to relate the Gibbs free energy of dissociation in solution (ΔG°(aq)) to the more easily calculated gas-phase energies and solvation free energies.

The pKa is then calculated using the equation: pKa = ΔG°(aq) / (2.303 * RT)

where R is the gas constant and T is the temperature.

Recommended Computational Protocol

This protocol outlines a robust methodology using widely available quantum chemistry software.

  • Structure Optimization (Gas Phase):

    • Build the 3D structures of the neutral acid (HA) and its conjugate base (A⁻).

    • Perform geometry optimization and frequency calculations in the gas phase. A recommended level of theory is CAM-B3LYP with the 6-311+G(d,p) basis set.[7][9] The absence of imaginary frequencies confirms a true energy minimum.

    • Extract the gas-phase Gibbs free energies (G°(gas)) for both HA and A⁻.

  • Solvation Energy Calculation:

    • Using the optimized gas-phase geometries, perform single-point energy calculations in a continuum solvation model, such as the Solvation Model based on Density (SMD).[7]

    • This yields the Gibbs free energy of solvation (ΔG°solv) for both HA and A⁻.

  • Calculate Gibbs Free Energy of Dissociation:

    • Calculate ΔG°(gas) = G°(gas)(A⁻) + G°(gas)(H⁺) - G°(gas)(HA).

      • The gas-phase free energy of the proton, G°(gas)(H⁺), is a standard value.

    • Calculate ΔΔG°solv = ΔG°solv(A⁻) + ΔG°solv(H⁺) - ΔG°solv(HA).

      • The experimental solvation free energy of the proton, ΔG°solv(H⁺), is a well-established value (e.g., -265.9 kcal/mol in water).

    • Calculate ΔG°(aq) = ΔG°(gas) + ΔΔG°solv.

  • Calculate pKa:

    • Convert ΔG°(aq) to pKa units using the formula mentioned previously.

G cluster_gas Gas Phase cluster_solv Solvation (SMD) cluster_calc Calculation HA_gas Optimize HA A_gas Optimize A⁻ HA_solv Solvation Energy of HA HA_gas->HA_solv Input Geometry delta_G_aq Calculate ΔG°(aq) (Thermodynamic Cycle) HA_gas->delta_G_aq Input Energies A_solv Solvation Energy of A⁻ A_gas->A_solv Input Geometry A_gas->delta_G_aq Input Energies HA_solv->delta_G_aq Input Energies A_solv->delta_G_aq Input Energies pKa_calc Calculate pKa delta_G_aq->pKa_calc

Caption: Workflow for computational pKa prediction using DFT.

Experimental pKa Determination

While computational methods are predictive, experimental determination remains the gold standard. The following methods are robust and widely used.[10][11] The primary challenge with this molecule may be its limited aqueous solubility, which can be addressed by using a co-solvent (e.g., methanol or DMSO) and extrapolating the results back to 0% co-solvent.

Method 1: Potentiometric Titration

This is a highly accurate and direct method for pKa determination.[12] It involves monitoring the pH of a solution of the analyte as a titrant (strong base) is added incrementally.

  • Preparation:

    • Accurately weigh ~5-10 mg of this compound and dissolve it in a known volume (e.g., 25-50 mL) of deionized water. If solubility is an issue, use a water/methanol mixture with a known percentage of methanol.

    • Prepare a standardized solution of ~0.01 M NaOH (carbonate-free).

    • Calibrate a high-quality pH meter using at least two standard buffers (e.g., pH 4.01, 7.00).

  • Titration:

    • Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25.0 ± 0.1 °C).

    • Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

    • Add the NaOH titrant in small, precise increments (e.g., 0.02-0.05 mL) using a calibrated burette or auto-titrator.

    • Record the pH value after each addition, ensuring the reading is stable. Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

    • The pKa is the pH at the half-equivalence point.

    • For higher accuracy, calculate the first and second derivatives of the titration curve. The peak of the first derivative plot (ΔpH/ΔV) indicates the equivalence point. The half-equivalence volume can then be precisely determined to find the pKa.

Method 2: UV-Vis Spectrophotometry

This method is applicable if the analyte's chromophore exhibits a change in absorbance upon ionization.

  • Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol).

    • Prepare a series of buffers covering a wide pH range (e.g., from pH 1 to 7 for the expected pKa₁).

    • Prepare sample solutions by adding a small, constant aliquot of the stock solution to each buffer, ensuring the final organic solvent concentration is low (<1%).

  • Measurement:

    • Record the UV-Vis spectrum (e.g., 200-400 nm) for each buffered solution.

    • Identify the wavelength of maximum absorbance difference between the fully protonated and deprotonated species.

  • Data Analysis:

    • Plot absorbance at the chosen wavelength versus pH. This will generate a sigmoidal curve.[11]

    • The inflection point of this curve corresponds to the pKa. Alternatively, the pKa can be calculated using the equation: pKa = pH + log[(Aᵢ - A)/(A - Aₐ)] where A is the absorbance at a given pH, Aᵢ is the absorbance of the ionized form, and Aₐ is the absorbance of the un-ionized form.

Method 3: ¹H NMR Spectroscopy

This technique monitors the change in the chemical shift of protons close to the ionization site as a function of pH.[13]

  • Preparation:

    • Dissolve a sufficient amount of the compound in D₂O.

    • Prepare a series of samples at different pD values by adding microliter amounts of DCl or NaOD. Note: pD = pHreading + 0.4.

    • Include a small amount of an internal standard (e.g., DSS) whose chemical shift is pH-independent.

  • Measurement:

    • Acquire a ¹H NMR spectrum for each sample.

    • Identify the signals corresponding to the pyridine ring protons (especially the one at C5, which is adjacent to the carboxylic acid).

  • Data Analysis:

    • Plot the chemical shift (δ) of the selected proton versus the pD.

    • This will generate a sigmoidal curve, where the inflection point is the pKa.[13]

G cluster_prep 1. Sample Preparation cluster_method 2. Method Selection & Data Acquisition cluster_analysis 3. Data Analysis cluster_result 4. Result prep Dissolve Compound in Aqueous/Co-solvent pot Potentiometric Titration (Measure pH vs. Titrant Vol.) prep->pot uv UV-Vis Spectrophotometry (Measure Absorbance vs. pH) prep->uv nmr ¹H NMR Spectroscopy (Measure Chem. Shift vs. pD) prep->nmr analysis Plot Data -> Sigmoidal Curve Determine Inflection Point pot->analysis uv->analysis nmr->analysis pka Experimental pKa Value analysis->pka

Caption: General experimental workflow for pKa determination.

Conclusion

A thorough understanding of the acidity and pKa of this compound is indispensable for its effective utilization in research and drug development. This guide has established a strong theoretical foundation, predicting a highly acidic carboxylic acid function (pKa₁ ≈ 2.0-3.0) and a significantly suppressed pyridine basicity (pKa₂ < 1.0) due to the powerful electron-withdrawing effects of the dibromo substituents. To translate theory into practice, detailed protocols for both state-of-the-art computational prediction and gold-standard experimental determination have been provided. By employing these synergistic approaches, researchers can achieve a comprehensive and accurate characterization of this molecule's ionization properties, enabling more informed decisions in the synthesis, formulation, and application of its derivatives.

References

Methodological & Application

Application Note & Protocols: Strategic Use of 2,3-Dibromopyridine-4-carboxylic Acid in Regioselective Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Bifunctional Building Block

Substituted pyridine carboxylic acids are cornerstone scaffolds in modern medicinal chemistry and materials science, appearing in a vast array of pharmaceuticals and functional organic materials.[1] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing C-C bonds, enabling the modular assembly of complex molecular architectures.[2][3]

This document provides an in-depth guide to the strategic application of 2,3-Dibromopyridine-4-carboxylic acid , a highly functionalized and synthetically challenging building block. Its unique structure, featuring two electronically distinct bromine atoms and a carboxylic acid moiety, offers a gateway to complex, multi-substituted pyridine derivatives. However, realizing its potential requires a nuanced understanding of the competing reactive sites and potential inhibitory interactions within the catalytic cycle.

This guide will dissect the mechanistic principles governing regioselectivity, provide optimized and validated protocols for selective monocoupling, and offer a comprehensive troubleshooting guide for researchers, scientists, and drug development professionals aiming to leverage this potent synthetic intermediate.

Mechanistic Deep Dive: Navigating Regioselectivity and Substrate Challenges

The success of a Suzuki-Miyaura coupling hinges on a delicate interplay between three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5] When using this compound, the oxidative addition step dictates the ultimate regiochemical outcome, while the pyridine nitrogen and carboxylic acid present unique challenges to the catalyst's efficacy.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism proceeds as follows: A Pd(0) species undergoes oxidative addition into the aryl-halide bond. The resulting Pd(II) complex then undergoes transmetalation with a boronate species (formed from the boronic acid and base). Finally, reductive elimination from the diarylpalladium complex forms the new C-C bond and regenerates the active Pd(0) catalyst.[6]

Suzuki_Miyaura_Cycle cluster_main Catalytic Cycle pd0 Pd(0)L₂ pd2_ox R¹-Pd(II)L₂-X pd2_trans R¹-Pd(II)L₂-R² pd2_ox->pd2_trans product R¹-R² pd2_trans->product aryl_halide R¹-X aryl_halide->pd2_ox boronic_acid R²-B(OH)₂

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Predicting Regioselectivity: The C2 vs. C3 Position

In dihalogenated pyridines, the site of initial oxidative addition is governed by the electronic properties of the C-X bonds. The pyridine nitrogen is strongly electron-withdrawing, leading to a significant decrease in electron density at the α (C2, C6) and γ (C4) positions.[7]

For this compound:

  • C2-Br Bond: This bond is at a position α to the ring nitrogen. This proximity makes the C2 carbon highly electrophilic and therefore significantly more susceptible to oxidative addition by the electron-rich Pd(0) catalyst.[7][8]

  • C3-Br Bond: This bond is at a β position, which is less electronically perturbed by the ring nitrogen.

  • C4-COOH Group: The electron-withdrawing carboxylic acid at the C4 position further enhances the overall electrophilicity of the ring, but its primary effect on regioselectivity is reinforcing the inherent reactivity of the C2 position.

Overcoming Inherent Substrate Challenges

Two functional groups in the substrate require special consideration:

  • Pyridine Nitrogen: The lone pair of electrons on the nitrogen can act as a Lewis base, coordinating to the palladium center. This coordination can poison the catalyst, leading to low or no reactivity.[9][10] The solution is to employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos, or RuPhos). These ligands create a sterically hindered environment around the palladium atom, which discourages coordination by the pyridine nitrogen while promoting the desired catalytic steps.[9]

  • Carboxylic Acid: This group introduces two potential complications:

    • Acidity: The acidic proton will react with the base required for the catalytic cycle. Therefore, at least one extra equivalent of base must be used to neutralize the carboxylic acid before the catalytic cycle can proceed efficiently.[11]

    • Coordination: The carboxylate anion formed in situ can coordinate to the Pd(II) intermediate, potentially stabilizing it and hindering subsequent steps like reductive elimination, thereby deactivating the catalyst.[11] While protection of the acid as an ester is an option, direct coupling is often achievable with careful selection of reaction conditions.[12]

Optimized Protocol for Selective C2-Arylation

This protocol is designed to favor the selective monocoupling of an arylboronic acid at the C2 position of this compound.

Experimental_Workflow start Start reagents 1. Reagent Assembly - Add this compound, boronic acid, and base to flask. start->reagents solvent 2. Solvent Addition & Degassing - Add solvent (e.g., Dioxane/H₂O). - Sparge with Argon/N₂ for 15-20 min. reagents->solvent catalyst 3. Catalyst Addition - Add Pd precatalyst and ligand under positive inert gas pressure. solvent->catalyst reaction 4. Reaction - Heat mixture to specified temperature (e.g., 80-100 °C) with stirring. catalyst->reaction workup 5. Aqueous Workup - Cool, dilute with water, and acidify to pH ~4-5. - Extract with organic solvent (e.g., EtOAc). reaction->workup purify 6. Purification - Dry organic layer, concentrate, and purify via column chromatography or recrystallization. workup->purify end End purify->end

Figure 2: General experimental workflow for the Suzuki-Miyaura coupling reaction.

Reagents and Equipment
  • This compound

  • Arylboronic acid (or pinacol ester)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Bulky phosphine ligand (e.g., SPhos)

  • Base (e.g., K₃PO₄ or Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane)

  • Degassed deionized water

  • Reaction vessel (e.g., Schlenk flask or microwave vial) with stir bar

  • Inert atmosphere setup (Argon or Nitrogen)

  • Standard workup and purification equipment

Step-by-Step Procedure
  • Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 3.0-4.0 equiv).

    • Causality Note: Using a slight excess of the boronic acid drives the reaction to completion. A minimum of 3.0 equivalents of base is critical: 1.0 equiv to neutralize the carboxylic acid, and ≥2.0 equiv to promote the catalytic cycle.[11]

  • Solvent Addition: Add the organic solvent (e.g., 1,4-Dioxane) and water to the vessel. A typical solvent ratio is 4:1 to 5:1 (organic:water). The final concentration should be around 0.1-0.2 M with respect to the limiting reagent.

  • Degassing: Seal the vessel and thoroughly degas the mixture by sparging with an inert gas (Argon or Nitrogen) for 15-20 minutes. Maintaining an inert atmosphere is crucial to prevent oxidation of the phosphine ligand and the Pd(0) catalyst, which can lead to catalyst deactivation and homocoupling side reactions.[9][13]

  • Catalyst Loading: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2.5 mol%) and the phosphine ligand (e.g., SPhos, 2.5-6 mol%). The ligand-to-palladium ratio should be approximately 2.5:1 to 3:1.

    • Causality Note: Pre-catalysts like Pd₂(dba)₃ are more stable but require coordination with the phosphine ligand in situ to form the active Pd(0)L₂ species. The bulky SPhos ligand is chosen to accelerate reductive elimination and prevent pyridine coordination.[9]

  • Reaction: Seal the vessel tightly and place it in a preheated oil bath or heating block at 80-100 °C. Stir vigorously for the duration of the reaction (typically 4-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and carefully acidify with 1M HCl to a pH of ~4-5. This step protonates the product's carboxylate, making it soluble in organic solvents. Extract the aqueous layer three times with a suitable organic solvent (e.g., Ethyl Acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel or by recrystallization to yield the pure 2-aryl-3-bromopyridine-4-carboxylic acid.

Summary of Recommended Conditions
ParameterRecommended ConditionRationale & Key Considerations
Substrate Ratio 1.0 equiv Aryl Halide : 1.2-1.5 equiv Boronic AcidExcess boronic acid compensates for potential protodeboronation and drives equilibrium.[9]
Palladium Precatalyst Pd₂(dba)₃ (1-2.5 mol%) or Pd(OAc)₂ (2-5 mol%)Common, air-stable Pd sources that reliably form the active Pd(0) catalyst in situ.[4]
Ligand SPhos or XPhos (2.5-6 mol%)Bulky, electron-rich monophosphine ligands are essential to prevent catalyst inhibition by the pyridine nitrogen and to promote efficient oxidative addition and reductive elimination.[9]
Base K₃PO₄ or Cs₂CO₃ (3.0-4.0 equiv)A strong, non-nucleophilic base is required. At least 3 equivalents are necessary to both neutralize the substrate's acidic proton and facilitate transmetalation.[2][11]
Solvent System 1,4-Dioxane / H₂O (4:1 or 5:1)A polar aprotic solvent system that effectively dissolves both organic substrates and the inorganic base.[14]
Temperature 80 - 100 °CProvides sufficient thermal energy to overcome activation barriers, particularly the oxidative addition step.[15]
Atmosphere Inert (Argon or Nitrogen)Protects the catalyst and ligands from oxidative degradation, which prevents the formation of inactive palladium black and minimizes homocoupling.[13]

Troubleshooting Guide

ObservationPotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive Catalyst: Insufficient degassing, poor quality reagents. 2. Catalyst Inhibition: Pyridine or carboxylate coordination. 3. Insufficient Base: Not enough base to neutralize the acid and drive the reaction.1. Ensure rigorous degassing of the solvent and reaction mixture. Use fresh, high-purity catalyst and ligand. 2. Switch to a bulkier ligand (e.g., RuPhos). 3. Increase base stoichiometry to 4.0 equivalents.
Protodeboronation Boronic acid is unstable under reaction conditions (hydrolyzes to the corresponding arene).1. Use a more stable boronic acid derivative, such as a pinacol ester (Bpin) or a trifluoroborate salt (BF₃K).[9] 2. Lower the reaction temperature and extend the reaction time. 3. Use a milder base like K₂CO₃, but ensure sufficient equivalents are used.
Homocoupling of Boronic Acid Presence of oxygen, which can facilitate oxidative coupling of the boronic acid.Improve the degassing procedure. Ensure a tight seal on the reaction vessel and maintain a positive pressure of inert gas throughout.[13]
Dehalogenation of Starting Material A side reaction where the C-Br bond is cleaved and replaced by hydrogen.This can sometimes occur with highly active catalysts or if a hydrogen source is present. Consider a less active catalyst system or ensure anhydrous solvents (if not using an aqueous base system).
Formation of Di-coupled Product Reaction conditions are too harsh (high temperature, long reaction time), leading to a second coupling at the C3 position.1. Lower the reaction temperature. 2. Reduce the reaction time by monitoring carefully and stopping the reaction upon consumption of the starting material. 3. Reduce the amount of boronic acid to 1.05-1.1 equivalents.

Conclusion

This compound is a valuable, albeit challenging, substrate for Suzuki-Miyaura cross-coupling. By understanding the inherent regioselectivity driven by the pyridine ring's electronics, predictable and high-yielding monocoupling at the C2 position can be achieved. The keys to success lie in the strategic selection of a bulky phosphine ligand to mitigate catalyst inhibition and the use of sufficient base to overcome the substrate's acidity. The protocols and troubleshooting guide provided herein offer a robust framework for researchers to confidently employ this building block in the synthesis of novel and complex pyridine derivatives for pharmaceutical and materials science applications.

References

Application Notes and Protocols: 2,3-Dibromopyridine-4-carboxylic acid as a Versatile Fragment for Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Dihalopyridine Scaffold

In the landscape of modern drug discovery and medicinal chemistry, the pyridine ring remains a privileged scaffold due to its prevalence in biologically active molecules and its capacity for diverse chemical modifications. Among the vast array of pyridine-based building blocks, 2,3-dibromopyridine-4-carboxylic acid stands out as a particularly valuable fragment for the synthesis of compound libraries. Its trifunctional nature—possessing two differentially reactive bromine atoms and a carboxylic acid handle—offers a strategic platform for the rapid generation of molecular diversity through sequential and regioselective functionalization.

This guide provides an in-depth exploration of this compound as a cornerstone for library synthesis. We will delve into the chemical principles governing its reactivity, present detailed, field-proven protocols for its key transformations, and illustrate its potential for creating diverse molecular architectures. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful building block in their synthetic campaigns.

Understanding the Reactivity Landscape: Regioselectivity in Cross-Coupling Reactions

A critical aspect of utilizing this compound is understanding the differential reactivity of the two bromine atoms at the C-2 and C-3 positions. In palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, the reaction overwhelmingly proceeds at the C-2 position.

This regioselectivity is a direct consequence of the electronic properties of the pyridine ring. The electron-withdrawing nature of the nitrogen atom creates a dipole moment, rendering the positions ortho (C-2, C-6) and para (C-4) to the nitrogen more electron-deficient.[1][2] This electron deficiency makes the C-2 carbon-bromine bond more susceptible to the initial, and often rate-determining, oxidative addition step in the catalytic cycle of palladium-catalyzed cross-coupling reactions.[3] The C-2 position is more "activated" towards the palladium(0) catalyst, leading to preferential reaction at this site.[1]

This inherent and predictable selectivity is a powerful tool for the synthetic chemist, as it allows for the sequential introduction of different substituents at the C-2 and C-3 positions, a strategy often referred to as orthogonal functionalization. The initial, more facile reaction at C-2 can be followed by a second coupling at the less reactive C-3 position, often requiring more forcing conditions or different catalytic systems.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a building block is essential for its effective use in synthesis. The key properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₆H₃Br₂NO₂[Thermo Fisher Scientific]
Molecular Weight 280.90 g/mol [PubChem]
Appearance Pale brown powder[Thermo Fisher Scientific]
CAS Number 1020056-98-7[Thermo Fisher Scientific]
Boiling Point 458 °C[ChemicalBook]
Flash Point 231 °C[ChemicalBook]
Density 2.202 g/cm³[ChemicalBook]

Experimental Protocols for Library Elaboration

The following sections provide detailed, step-by-step protocols for the key transformations of this compound. These protocols are designed to be self-validating, with explanations for each critical step.

Protocol 1: Regioselective C-2 Arylation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds.[4] This protocol details the selective arylation at the C-2 position of this compound.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - this compound (1.0 eq) - Arylboronic acid (1.2 eq) - Pd(PPh₃)₄ (0.05 eq) - Na₂CO₃ (2.0 eq) solvent Add Degassed Solvents: - Toluene - Water reagents->solvent Suspend heat Heat to 100 °C under Inert Atmosphere (e.g., Argon) solvent->heat Heat monitor Monitor by TLC/LC-MS (Typically 12-18 h) heat->monitor Stir cool Cool to RT monitor->cool Upon Completion extract Extract with Ethyl Acetate cool->extract wash Wash with Water and Brine extract->wash dry Dry over Na₂SO₄ and Concentrate wash->dry purify Purify by Column Chromatography dry->purify

Figure 1: Workflow for Suzuki-Miyaura Coupling.

Materials and Reagents:

  • This compound

  • Arylboronic acid of choice

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • Toluene, anhydrous

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Round-bottom flask or Schlenk tube

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere setup (e.g., Argon or Nitrogen line)

Step-by-Step Methodology:

  • Vessel Preparation: Ensure the reaction vessel (a round-bottom flask or Schlenk tube) is oven-dried and cooled under an inert atmosphere to exclude moisture and oxygen, which can deactivate the palladium catalyst.

  • Reagent Addition: To the flask, add this compound (1.0 equivalent), the arylboronic acid (1.1-1.5 equivalents), sodium carbonate (2.0-3.0 equivalents), and Pd(PPh₃)₄ (0.03-0.05 equivalents). The use of a slight excess of the boronic acid ensures complete consumption of the starting pyridine. Sodium carbonate is a crucial base required for the transmetalation step of the catalytic cycle.

  • Solvent Addition: Add a degassed mixture of toluene and water (typically a 4:1 to 10:1 ratio). Degassing the solvents (by sparging with an inert gas or through freeze-pump-thaw cycles) is critical to prevent oxidation of the Pd(0) catalyst.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. The elevated temperature is necessary to drive the catalytic cycle forward.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-18 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash sequentially with water and then brine. The brine wash helps to remove any residual water from the organic layer. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the desired 2-aryl-3-bromopyridine-4-carboxylic acid.

Protocol 2: Introduction of Alkynyl Moieties via Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, a key transformation for introducing linear, rigid spacers into a molecule.[5] This protocol is adapted from a procedure for a similar substrate, 2-amino-3-bromopyridine.[6]

Sonogashira_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Work-up & Purification catalyst_mix Combine in DMF: - Pd(OAc)₂ (0.025 eq) - PPh₃ (0.05 eq) - CuI (0.05 eq) stir_catalyst Stir for 30 min under Inert Atmosphere catalyst_mix->stir_catalyst add_reagents Add: - this compound (1.0 eq) - Terminal Alkyne (1.2 eq) - Triethylamine (Et₃N) stir_catalyst->add_reagents To Catalyst Solution heat Heat to 80-100 °C add_reagents->heat Heat monitor Monitor by TLC/LC-MS (Typically 3-6 h) heat->monitor Stir cool Cool to RT monitor->cool Upon Completion extract Extract with Ethyl Acetate cool->extract wash Wash with Water and Brine extract->wash dry Dry over Na₂SO₄ and Concentrate wash->dry purify Purify by Column Chromatography dry->purify

Figure 2: Workflow for Sonogashira Coupling.

Materials and Reagents:

  • This compound

  • Terminal alkyne of choice

  • Palladium(II) acetate [Pd(OAc)₂] or similar Pd(II) source

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Deionized water and brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Catalyst Pre-formation: In an oven-dried Schlenk flask under an inert atmosphere, dissolve the palladium source (e.g., Pd(OAc)₂, 0.025 equivalents), the phosphine ligand (e.g., PPh₃, 0.05 equivalents), and CuI (0.05 equivalents) in anhydrous DMF. Stir the solution for 30 minutes at room temperature. The copper(I) iodide is a co-catalyst that facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[5]

  • Reagent Addition: To the catalyst solution, add this compound (1.0 equivalent), the terminal alkyne (1.2 equivalents), and the amine base (e.g., Et₃N, 2-3 equivalents). The amine base is essential for scavenging the HBr formed during the reaction and for the deprotonation of the terminal alkyne.

  • Reaction Execution: Heat the mixture to 80-100 °C. The reaction is typically faster than Suzuki couplings.

  • Monitoring: Monitor the reaction by TLC or LC-MS. Completion is often observed within 3-6 hours.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.

Protocol 3: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[7] It allows for the coupling of aryl halides with a wide variety of primary and secondary amines.

Buchwald_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine under Inert Atmosphere: - Pd₂(dba)₃ (0.01-0.02 eq) - XPhos or other ligand (0.02-0.04 eq) - NaOtBu or K₃PO₄ (1.5 eq) add_substrates Add: - this compound (1.0 eq) - Amine (1.2 eq) reagents->add_substrates add_solvent Add Anhydrous Toluene or Dioxane add_substrates->add_solvent heat Heat to 80-110 °C add_solvent->heat Heat monitor Monitor by TLC/LC-MS (Typically 4-24 h) heat->monitor Stir cool Cool to RT monitor->cool Upon Completion filter_pad Filter through Celite cool->filter_pad extract Extract with an Organic Solvent filter_pad->extract dry_purify Dry and Purify extract->dry_purify

Figure 3: Workflow for Buchwald-Hartwig Amination.

Materials and Reagents:

  • This compound

  • Primary or secondary amine of choice

  • Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Bulky phosphine ligand (e.g., XPhos, SPhos, RuPhos)

  • Strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu) or Potassium Phosphate (K₃PO₄))

  • Anhydrous solvent (e.g., Toluene, Dioxane, or tert-Butanol)

Step-by-Step Methodology:

  • Glovebox or Schlenk Line Setup: This reaction is highly sensitive to air and moisture. All manipulations should be performed in a glovebox or using Schlenk techniques.

  • Reagent Addition: In an oven-dried reaction vessel, combine the palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.02 equivalents), the phosphine ligand (0.02-0.04 equivalents), and the base (e.g., NaOtBu, 1.5 equivalents). The choice of a bulky, electron-rich phosphine ligand is critical for facilitating both the oxidative addition and the final reductive elimination steps.[8]

  • Substrate Addition: Add the this compound (1.0 equivalent) and the amine (1.2 equivalents).

  • Solvent Addition: Add the anhydrous solvent.

  • Reaction Execution: Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (reaction times can vary from 4 to 24 hours depending on the substrates).

  • Work-up: Cool the reaction to room temperature. Dilute with a suitable organic solvent (like ethyl acetate or dichloromethane) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Protocol 4: Amide Bond Formation

The carboxylic acid moiety provides a reliable handle for diversification through amide bond formation. A variety of coupling reagents can be employed for this transformation.[9] Here, we provide protocols for two common and effective methods.

This is a classic and cost-effective method for amide bond formation.[10]

Materials and Reagents:

  • Substituted 2-R¹-3-bromopyridine-4-carboxylic acid

  • Amine of choice (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N))

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

Step-by-Step Methodology:

  • Reagent Solution: In a round-bottom flask, dissolve the pyridine carboxylic acid (1.0 equivalent), the amine (1.1 equivalents), and HOBt (1.2 equivalents) in anhydrous DCM or DMF. HOBt is an additive that suppresses side reactions and minimizes racemization if chiral amines are used.[11]

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • EDC Addition: Add EDC hydrochloride (1.2 equivalents) portion-wise to the stirred solution. EDC is the coupling agent that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[9]

  • Base Addition: Add DIPEA (2.0-3.0 equivalents) dropwise. The base neutralizes the hydrochloride salt of EDC and the HOBt.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work-up and Purification: Quench the reaction with water and extract with DCM or ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate, filter, concentrate, and purify by column chromatography.

HATU is a highly efficient, modern coupling reagent that often provides higher yields and faster reaction times, especially for challenging or electron-deficient amines.[12]

Materials and Reagents:

  • Substituted 2-R¹-3-bromopyridine-4-carboxylic acid

  • Amine of choice

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base (e.g., DIPEA or Et₃N)

  • Anhydrous solvent (e.g., DMF or Acetonitrile (ACN))

Step-by-Step Methodology:

  • Acid Activation: In a round-bottom flask, dissolve the pyridine carboxylic acid (1.0 equivalent) in the anhydrous solvent. Add the base (e.g., DIPEA, 2.0-3.0 equivalents) followed by HATU (1.1-1.2 equivalents).

  • Stirring: Stir the mixture at room temperature for 15-30 minutes to allow for the pre-activation of the carboxylic acid.

  • Amine Addition: Add the amine (1.1 equivalents) to the activated acid mixture.

  • Reaction: Stir the reaction at room temperature. The reaction is typically complete within 2-6 hours.

  • Work-up and Purification: The work-up is similar to the EDC/HOBt method. Dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer, concentrate, and purify the product.

Conclusion and Future Outlook

This compound is a powerful and versatile building block for the synthesis of diverse chemical libraries. The predictable regioselectivity of its C-Br bonds in palladium-catalyzed cross-coupling reactions, combined with the robust chemistry of the carboxylic acid handle, provides a clear and efficient roadmap for molecular elaboration. By mastering the protocols outlined in this guide, researchers can unlock the full potential of this fragment to rapidly access novel chemical space and accelerate their drug discovery programs. The sequential functionalization of this scaffold allows for the creation of arrays of compounds with tailored properties, making it an invaluable tool in the pursuit of new therapeutic agents.

References

Application Notes & Protocols: Strategic Synthesis of Pharmaceutical Intermediates from 2,3-Dibromopyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted pyridine cores are ubiquitous motifs in modern pharmaceuticals, prized for their ability to modulate pharmacological activity and physicochemical properties.[1] 2,3-Dibromopyridine-4-carboxylic acid has emerged as a highly versatile and strategic starting material for constructing complex, poly-functionalized pyridine derivatives. This guide provides an in-depth analysis of its reactivity, focusing on the principles of regioselective functionalization. We present detailed, field-proven protocols for key palladium-catalyzed cross-coupling reactions—including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—that transform this simple building block into a diverse array of high-value pharmaceutical intermediates.

The Core Principle: Understanding Regioselectivity

The synthetic utility of this compound is rooted in the differential reactivity of its two bromine atoms. The bromine at the C2 position is significantly more activated towards oxidative addition by a palladium(0) catalyst than the bromine at the C3 position.[2] This predictable regioselectivity is primarily an electronic effect, driven by the electron-withdrawing nature of the pyridine nitrogen atom, which makes the adjacent C2 position more electrophilic and thus more susceptible to reaction.[2]

This inherent reactivity difference allows for a stepwise and controlled functionalization strategy. The first transformation almost exclusively occurs at the C2 position, leaving the C3-bromo group intact for a subsequent, distinct chemical modification. This powerful one-two approach is the cornerstone of synthesizing complex pyridine derivatives from this precursor.

G Start 2,3-Dibromopyridine- 4-carboxylic acid Product1 Suzuki Product (Aryl/Heteroaryl at C2) Start->Product1 Suzuki-Miyaura (Pd Cat., Base, ArB(OH)₂) Product2 Sonogashira Product (Alkynyl at C2) Start->Product2 Sonogashira (Pd/Cu Cat., Base, Alkyne) Product3 Buchwald-Hartwig Product (Amine at C2) Start->Product3 Buchwald-Hartwig (Pd Cat., Base, R₂NH) Intermediate C2-Functionalized 3-Bromopyridine Intermediate FinalProduct Di-functionalized Pyridine Derivative Intermediate->FinalProduct 2nd Cross-Coupling (e.g., Suzuki, Amination) Product1->Intermediate Product2->Intermediate Product3->Intermediate G cluster_inputs Pd0 Pd(0)L OA Oxidative Addition Complex Pd0->OA Ar-Br LE Ligand Exchange OA->LE R₂N⁻ RE Reductive Elimination Complex LE->RE Deprotonation RE->Pd0 Ar-NR₂ Product Ar-NR₂ RE->Product ArX Ar-Br Amine R₂NH + Base

References

Protocol for the Regioselective Nucleophilic Aromatic Substitution (SNAr) on 2,3-Dibromoisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

Substituted isonicotinic acid scaffolds are of paramount importance in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] 2,3-Dibromoisonicotinic acid is a highly versatile and functionalized pyridine building block for the synthesis of complex molecular architectures. This application note provides a detailed experimental protocol for the regioselective nucleophilic aromatic substitution (SNAr) on this substrate. We delve into the underlying mechanism, explain the causality behind experimental choices, and offer field-proven insights for troubleshooting. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible method for synthesizing novel isonicotinic acid derivatives.

Introduction and Scientific Rationale

Nucleophilic aromatic substitution (SNAr) is a powerful class of reactions for functionalizing electron-deficient aromatic and heteroaromatic rings.[4][5] Unlike electrophilic substitutions common to electron-rich rings like benzene, SNAr proceeds via an addition-elimination mechanism where a nucleophile attacks the ring to form a stabilized anionic intermediate known as a Meisenheimer complex.[6][7]

The pyridine ring, being π-deficient due to the electronegative nitrogen atom, is inherently activated for nucleophilic attack. This effect is significantly enhanced by the presence of additional electron-withdrawing groups (EWGs). In 2,3-dibromoisonicotinic acid, both the ring nitrogen and the C4-carboxylic acid group act as powerful EWGs, making the ring highly electrophilic and susceptible to SNAr.

Causality of Regioselectivity: The key to successfully using this substrate lies in controlling the regioselectivity of the substitution. The two bromine atoms are in electronically distinct environments:

  • C2-Bromine: This position is ortho to the electron-withdrawing ring nitrogen. Nucleophilic attack at this position allows the negative charge of the Meisenheimer intermediate to be delocalized directly onto the electronegative nitrogen atom, providing substantial resonance stabilization.

  • C3-Bromine: This position is meta to the ring nitrogen. Attack at C3 does not allow for direct delocalization of the negative charge onto the nitrogen.

Consequently, nucleophilic attack occurs preferentially at the C2 position, leading to the selective displacement of the C2-bromine. This inherent electronic bias allows for the synthesis of 2-substituted-3-bromoisonicotinic acids as the major product under kinetically controlled conditions.

Reaction Mechanism: The Addition-Elimination Pathway

The SNAr reaction proceeds in two distinct steps:

  • Nucleophilic Addition: A potent nucleophile (Nu⁻) attacks the electron-deficient C2 carbon, breaking the aromaticity of the pyridine ring and forming a resonance-stabilized anionic σ-complex (Meisenheimer complex). The stability of this intermediate is the rate-determining step of the reaction.[6]

  • Elimination of Leaving Group: The aromaticity of the ring is restored through the expulsion of the bromide ion, which is a good leaving group.

The overall transformation is a net substitution of the bromine atom with the incoming nucleophile.

References

Derivatization of the carboxylic acid group on 2,3-dibromoisonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthetic Derivatization of 2,3-Dibromoisonicotinic Acid

Introduction: Unlocking the Potential of a Versatile Heterocyclic Scaffold

2,3-Dibromoisonicotinic acid is a halogenated pyridine derivative that serves as a highly valuable and versatile building block in the fields of medicinal chemistry, agrochemicals, and materials science. Its structure, featuring a pyridine core, two bromine atoms, and a carboxylic acid group, offers multiple points for synthetic modification. The bromine atoms are amenable to a wide array of metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, allowing for the introduction of diverse molecular fragments.[1]

However, it is the carboxylic acid group at the 4-position that provides an immediate and crucial handle for synthetic diversification. By converting this acidic moiety into esters, amides, acyl chlorides, and other derivatives, researchers can profoundly alter the molecule's physicochemical properties, including its solubility, lipophilicity, and metabolic stability. This guide provides a detailed exploration of the primary strategies for derivatizing the carboxylic acid group of 2,3-dibromoisonicotinic acid, offering both the theoretical basis and practical, step-by-step protocols for its successful transformation.

Strategic Overview: Pathways for Carboxylic Acid Modification

The derivatization of the carboxylic acid on the 2,3-dibromoisonicotinic acid scaffold primarily proceeds through nucleophilic acyl substitution. The electron-withdrawing effects of the two bromine atoms and the pyridine nitrogen atom increase the electrophilicity of the carboxyl carbon, making it a prime target for nucleophilic attack.[2] The three most common and synthetically useful transformations are:

  • Acyl Chloride Formation: Conversion of the carboxylic acid to a highly reactive acyl chloride. This is often not an endpoint but a critical intermediate step to facilitate reactions with otherwise weak nucleophiles.

  • Esterification: Formation of an ester linkage by reacting the acid with an alcohol. This is a key strategy for creating prodrugs or fine-tuning molecular properties.

  • Amidation: Formation of a robust amide bond by reacting the acid with a primary or secondary amine. This is arguably the most common reaction in drug discovery and development.

The following diagram illustrates the general workflow for these transformations.

G cluster_0 Activation cluster_1 Direct & Indirect Pathways A 2,3-Dibromoisonicotinic Acid B 2,3-Dibromoisonicotinoyl Chloride (Highly Reactive Intermediate) A->B  SOCl₂ or (COCl)₂ C Ester Derivative A->C  Fischer Esterification (H⁺, ROH) D Amide Derivative A->D  Amide Coupling (EDC, etc.) B->C  Alcohol (ROH), Base B->D  Amine (R₂NH), Base

Caption: Key derivatization pathways for 2,3-dibromoisonicotinic acid.

Protocol 1: Synthesis of 2,3-Dibromoisonicotinoyl Chloride

Expertise & Experience: The conversion of a carboxylic acid to an acyl chloride is a fundamental activation step. The resulting acyl chloride is significantly more reactive than the parent acid, allowing for facile acylation of alcohols and amines under mild conditions. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product purification.[3][4] The use of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction through the in-situ formation of the Vilsmeier reagent.[5]

Trustworthiness: This protocol includes an inert atmosphere to prevent hydrolysis of the moisture-sensitive thionyl chloride and the product acyl chloride. The reaction progress is monitored by observing the cessation of gas evolution, a reliable indicator of reaction completion.

Step-by-Step Methodology
  • Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a gas outlet connected to a bubbler (or an acid gas trap), add 2,3-dibromoisonicotinic acid (1.0 eq).

  • Inert Atmosphere: Purge the flask with dry nitrogen or argon gas.

  • Reagent Addition: Under the inert atmosphere, add thionyl chloride (SOCl₂) (5.0 eq, can be used as the solvent) via a syringe or dropping funnel. Add one drop of N,N-dimethylformamide (DMF) as a catalyst.

  • Reaction: Stir the mixture at room temperature. A lively evolution of gas (SO₂ and HCl) should be observed. After the initial effervescence subsides, gently heat the reaction mixture to reflux (approx. 76 °C) using an oil bath.

  • Monitoring: Continue heating for 2-4 hours, or until the gas evolution ceases. The reaction can also be monitored by carefully taking a small aliquot, quenching it with methanol, and analyzing the resulting methyl ester by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Carefully remove the excess thionyl chloride in vacuo using a rotary evaporator (ensure the vacuum pump is protected by a suitable trap).

  • Product: The resulting crude 2,3-dibromoisonicotinoyl chloride, typically a solid or oil, is often used immediately in the next step without further purification.

Safety Precautions:

  • This procedure must be performed in a well-ventilated fume hood.

  • Thionyl chloride is corrosive and lachrymatory. Handle with extreme care using appropriate personal protective equipment (gloves, goggles, lab coat).

  • The reaction evolves toxic SO₂ and HCl gases. Use a proper gas trap (e.g., a bubbler with NaOH solution).

Protocol 2: Esterification

Esters of 2,3-dibromoisonicotinic acid are valuable for modulating solubility and as intermediates for further synthesis. Two reliable methods are presented: the classic Fischer esterification and a more rapid synthesis via the acyl chloride intermediate.

Method A: Fischer Esterification

Expertise & Experience: Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[6][7] To drive the equilibrium towards the product ester, a large excess of the alcohol is typically used, often serving as the solvent.[6] Concentrated sulfuric acid is a common and effective catalyst. This method is straightforward but may require longer reaction times and heating.

G cluster_0 Fischer Esterification Workflow A Mix Acid, Alcohol (excess), & H₂SO₄ catalyst B Heat to Reflux (Drive equilibrium) A->B C Cool & Quench (e.g., NaHCO₃ solution) B->C D Extract Ester (e.g., with Ethyl Acetate) C->D E Purify (Column Chromatography) D->E

Caption: Workflow for Fischer Esterification.

Step-by-Step Methodology
  • Setup: In a round-bottom flask, dissolve 2,3-dibromoisonicotinic acid (1.0 eq) in the desired alcohol (e.g., methanol, ethanol, 20-50 eq), which acts as both reagent and solvent.

  • Catalyst Addition: Cool the mixture in an ice bath. Slowly and carefully add concentrated sulfuric acid (H₂SO₄) (0.1-0.2 eq) dropwise.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux for 4-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Slowly pour the mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 times).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude ester can be purified by column chromatography on silica gel.

Method B: Esterification via Acyl Chloride

Expertise & Experience: This method is often faster, more efficient, and proceeds under milder conditions than Fischer esterification. It is particularly useful for precious or acid-sensitive alcohols. The reaction requires a non-nucleophilic base, such as triethylamine (TEA) or pyridine, to scavenge the HCl generated during the reaction.[8]

Step-by-Step Methodology
  • Preparation: Prepare 2,3-dibromoisonicotinoyl chloride as described in Protocol 1. Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)) under an inert atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermic reaction.

  • Reagent Addition: Add the desired alcohol (1.1 eq) followed by the slow, dropwise addition of triethylamine (1.2 eq).

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction & Purification: Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography if necessary.

Protocol 3: Amidation

The amide bond is a cornerstone of pharmaceutical chemistry. Direct coupling methods have become highly advanced, but the two-step procedure via an acyl chloride remains a robust and reliable option.

Method A: Amidation via Acyl Chloride

Expertise & Experience: This is a highly reliable and general method for amide bond formation. The high reactivity of the acyl chloride ensures efficient reaction with a wide range of primary and secondary amines. As with esterification, a base is required to neutralize the HCl byproduct.

Step-by-Step Methodology
  • Preparation: Dissolve crude 2,3-dibromoisonicotinoyl chloride (from Protocol 1, 1.0 eq) in anhydrous DCM or THF under an inert atmosphere and cool to 0 °C.

  • Amine Addition: In a separate flask, dissolve the desired primary or secondary amine (1.1 eq) and triethylamine (1.2 eq) in the same anhydrous solvent.

  • Reaction: Add the amine solution dropwise to the cold acyl chloride solution. A precipitate (triethylammonium chloride) will likely form.

  • Stirring: Stir the reaction at 0 °C for 30 minutes, then warm to room temperature and stir for 1-4 hours until completion, as monitored by TLC or LC-MS.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 2, Method B.

Method B: Direct Amide Coupling

Expertise & Experience: Direct amidation involves activating the carboxylic acid in situ using a coupling reagent, followed by the addition of an amine. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used because the urea byproduct is water-soluble, simplifying purification.[9] Boric acid has also emerged as an inexpensive and environmentally friendly catalyst for direct amidation, typically requiring azeotropic removal of water.[10][11]

G A Carboxylic Acid (R-COOH) C O-Acylisourea Intermediate (Activated Ester) A:e->C:w + B EDC (Coupling Agent) B:e->C:w E Tetrahedral Intermediate C:s->E:n + D Amine (R'-NH₂) D:s->E:n F Amide Product (R-CONHR') E->F Collapse G EDU Byproduct (Water Soluble) E->G

Caption: Simplified mechanism of EDC-mediated amide coupling.

Step-by-Step Methodology (Using EDC)
  • Setup: Dissolve 2,3-dibromoisonicotinic acid (1.0 eq), the desired amine (1.1 eq), and a base such as N,N-Diisopropylethylamine (DIPEA) (1.5 eq) in an anhydrous solvent like DCM or DMF.

  • Coupling Agent: Add the coupling agent, EDC hydrochloride (1.2 eq), to the solution in one portion.

  • Reaction: Stir the mixture at room temperature for 6-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with the organic solvent and wash with water, a mild acid (e.g., 5% citric acid solution), saturated NaHCO₃ solution, and finally, brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude amide product by column chromatography or recrystallization.

Data Summary Table

The following table summarizes the key parameters for the described derivatization protocols. Yields are representative and will vary based on the specific substrate and reaction scale.

Derivatization MethodKey ReagentsTypical ConditionsAdvantagesDisadvantages
Acyl Chloride Formation SOCl₂ or (COCl)₂, cat. DMFReflux, 2-4 hProduces highly reactive intermediateHarsh reagents, moisture sensitive, byproduct gas
Fischer Esterification Alcohol (excess), H₂SO₄ (cat.)Reflux, 4-16 hSimple, inexpensive reagentsEquilibrium reaction, requires heat, long times
Esterification via Acyl-Cl Alcohol, Base (TEA, Pyridine)0 °C to RT, 1-3 hFast, high yield, mild conditionsRequires pre-formation of acyl chloride
Amidation via Acyl-Cl Amine, Base (TEA, Pyridine)0 °C to RT, 1-4 hVery reliable, high yield, broad scopeRequires pre-formation of acyl chloride
Direct Amide Coupling Amine, Coupling Agent (EDC), Base (DIPEA)RT, 6-24 hOne-pot procedure, mild conditionsCoupling agents can be expensive, longer times

Conclusion

The derivatization of the carboxylic acid group of 2,3-dibromoisonicotinic acid is a critical step in harnessing its full potential as a synthetic building block. By selecting the appropriate method—be it activation to an acyl chloride, direct esterification, or amide coupling—researchers can efficiently generate a diverse library of compounds. The protocols provided herein offer reliable and validated pathways to achieve these transformations, empowering scientists in drug discovery and materials science to advance their research objectives.

References

2,3-Dibromopyridine-4-carboxylic Acid: A Versatile Scaffold for Bioactive Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and drug discovery, the pyridine carboxylic acid framework is a cornerstone for the development of novel therapeutic agents.[1] Among its halogenated derivatives, 2,3-dibromopyridine-4-carboxylic acid has emerged as a particularly valuable and versatile building block. Its unique substitution pattern, featuring two bromine atoms at positions amenable to selective functionalization and a carboxylic acid handle for further derivatization, provides a powerful platform for constructing complex molecular architectures. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of this compound in the synthesis of bioactive molecules, with a focus on kinase inhibitors.

Chemical Profile of the Building Block

This compound, also known as 2,3-dibromoisonicotinic acid, is a pale brown powder with the molecular formula C6H3Br2NO2.[2][3] Its structure is characterized by a pyridine ring substituted with two bromine atoms at the 2 and 3 positions and a carboxylic acid group at the 4 position. This arrangement of functional groups is key to its synthetic utility.

PropertyValueReference
CAS Number 1020056-98-7[2][3]
Molecular Formula C6H3Br2NO2[3]
Molecular Weight 280.90 g/mol [4]
Appearance Pale brown powder[3]
Boiling Point 458°C[2]
Density 2.202 g/cm³[2]

The differential reactivity of the two bromine atoms is a critical aspect of this building block's utility. The bromine at the 2-position is generally more susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions due to the electronic influence of the ring nitrogen.[5] This inherent selectivity allows for a stepwise and controlled introduction of various substituents, a crucial advantage in the synthesis of complex molecules.

Strategic Applications in Bioactive Molecule Synthesis

The unique structural features of this compound make it an ideal starting material for the synthesis of a wide range of bioactive compounds, particularly those targeting protein kinases. Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.[6][7] The pyridine core can serve as a scaffold that mimics the hinge-binding region of ATP in the kinase active site, while the substituents introduced at the 2, 3, and 4 positions can be tailored to achieve high potency and selectivity.[8]

Visualization of Synthetic Strategy

The following diagram illustrates a generalized workflow for utilizing this compound as a scaffold.

G A This compound B Selective C2 Functionalization (e.g., Suzuki Coupling) A->B Step 1 C C3 Functionalization (e.g., Buchwald-Hartwig Amination) B->C Step 2 D Carboxylic Acid Derivatization (e.g., Amide Coupling) C->D Step 3 E Bioactive Molecule (e.g., Kinase Inhibitor) D->E Final Product

Caption: Synthetic workflow using this compound.

Detailed Protocols for Synthetic Transformations

The following protocols provide detailed, step-by-step methodologies for key reactions involving this compound. These are intended as starting points and may require optimization for specific substrates.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C2-Position

This protocol describes the selective cross-coupling of an arylboronic acid to the more reactive 2-position of the pyridine ring. This reaction is fundamental for introducing a key pharmacophore that will often interact with the hydrophobic regions of the kinase active site.

Objective: To synthesize 2-aryl-3-bromopyridine-4-carboxylic acid derivatives.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., Sodium carbonate, 2.0 equiv)

  • Solvent system (e.g., Toluene/Water, 4:1)

Procedure:

  • In a flame-dried round-bottom flask, combine this compound, the arylboronic acid, Pd(PPh₃)₄, and sodium carbonate.[5]

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed toluene and water solvent system.[5]

  • Heat the reaction mixture to 100°C under an inert atmosphere with vigorous stirring.[5]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 16 hours.[5]

  • Upon completion, cool the mixture to room temperature.

  • Acidify the aqueous layer with 1M HCl to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield the crude product.

  • Purify the crude product by recrystallization or flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination at the C3-Position

Following the functionalization at the C2-position, the remaining bromine at the C3-position can be substituted with an amine. This is a common strategy to introduce a hydrogen bond donor/acceptor moiety that can interact with the hinge region of the kinase.

Objective: To synthesize 2-aryl-3-aminopyridine-4-carboxylic acid derivatives.

Materials:

  • 2-Aryl-3-bromopyridine-4-carboxylic acid (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equiv)

  • Ligand (e.g., BINAP, 0.04 equiv)

  • Base (e.g., Cesium carbonate, 2.0 equiv)

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the 2-aryl-3-bromopyridine-4-carboxylic acid, palladium catalyst, ligand, and base.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the anhydrous, degassed toluene, followed by the amine.

  • Heat the reaction mixture to 110°C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Amide Coupling of the Carboxylic Acid

The carboxylic acid at the 4-position provides a convenient handle for introducing further diversity and modulating the physicochemical properties of the final molecule, such as solubility and cell permeability.

Objective: To synthesize N-substituted 2-aryl-3-aminopyridine-4-carboxamides.

Materials:

  • 2-Aryl-3-aminopyridine-4-carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • Coupling agent (e.g., HATU, 1.1 equiv)

  • Base (e.g., DIPEA, 2.0 equiv)

  • Anhydrous solvent (e.g., DMF)

Procedure:

  • Dissolve the 2-aryl-3-aminopyridine-4-carboxylic acid in anhydrous DMF in a round-bottom flask.

  • Add the amine, HATU, and DIPEA to the solution.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization or flash column chromatography.

Visualizing the Synthetic Pathway

The sequential nature of these transformations is critical for the successful synthesis of the target bioactive molecule.

G start {this compound} step1 Suzuki Coupling Arylboronic acid Pd(PPh₃)₄, Na₂CO₃ start->step1 intermediate1 {2-Aryl-3-bromopyridine-4-carboxylic acid} step1->intermediate1 step2 Buchwald-Hartwig Amination Amine Pd₂(dba)₃, BINAP, Cs₂CO₃ intermediate1->step2 intermediate2 {2-Aryl-3-aminopyridine-4-carboxylic acid} step2->intermediate2 step3 Amide Coupling Amine HATU, DIPEA intermediate2->step3 product {Bioactive N-substituted 2-aryl-3-aminopyridine-4-carboxamide} step3->product

Caption: Stepwise synthesis of a potential kinase inhibitor.

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex bioactive molecules. Its differential reactivity allows for selective and sequential functionalization, providing a robust platform for the generation of diverse chemical libraries. The protocols outlined in this application note offer a solid foundation for researchers to explore the vast chemical space accessible from this valuable starting material, paving the way for the discovery of novel therapeutics.

References

Introduction: The Central Role of Fused Heterocycles in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Fused Heterocyclic Systems

For Researchers, Scientists, and Drug Development Professionals

Fused heterocyclic compounds, organic structures where two or more rings share at least two atoms, represent a cornerstone of modern medicinal chemistry and materials science.[1] Their rigid, three-dimensional architectures provide a unique scaffold that can effectively interact with biological targets like enzymes and receptors, making them privileged structures in drug discovery.[1][2] Indeed, a significant percentage of FDA-approved drugs contain a heterocyclic or fused heterocyclic core, highlighting their therapeutic importance in areas such as oncology, infectious diseases, and central nervous system (CNS) disorders.[3][4][5]

The biological significance of these compounds stems from their presence in numerous natural products and their ability to modulate physicochemical properties, enhancing drug-like characteristics.[5][6] The challenge and art of organic synthesis lie in the efficient and controlled construction of these complex systems. Modern synthetic chemistry has moved beyond classical methods to embrace powerful, atom-economical strategies that allow for the rapid generation of molecular diversity.[7][8]

This guide provides an in-depth overview of key contemporary strategies for synthesizing fused heterocyclic systems. It is designed not as a rigid set of instructions, but as a technical narrative to empower researchers with the foundational principles and practical protocols needed to innovate. We will explore the causality behind experimental choices, from catalyst selection to reaction conditions, grounding our discussion in authoritative, field-proven methodologies.

Core Synthetic Strategies: A Mechanistic Approach

The construction of fused heterocyclic systems can be broadly categorized into several key strategic approaches. Each approach offers unique advantages in terms of efficiency, substrate scope, and the complexity of the accessible scaffolds.

Transition-Metal-Catalyzed Annulation Reactions

Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and fused heterocycles are no exception.[9] These methods often rely on the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds through catalytic cycles involving metals like palladium (Pd), rhodium (Rh), copper (Cu), or gold (Au).[10]

Expertise & Causality: The power of this approach lies in the unique reactivity of transition metals, which can activate otherwise inert bonds. For example, palladium catalysts are exceptionally versatile. A Pd(0) species can initiate a catalytic cycle by inserting into an aryl-halide bond (oxidative addition). The resulting Pd(II) complex can then participate in a series of steps, such as migratory insertion and reductive elimination, to form the desired fused ring system before the Pd(0) catalyst is regenerated. The choice of ligand is crucial as it modulates the catalyst's stability, reactivity, and selectivity, preventing side reactions and promoting the desired transformation.

A particularly powerful modern strategy is Direct C-H Activation/Functionalization . This approach avoids the need for pre-functionalized starting materials (like halides or organometallics), making it a highly atom- and step-economical process.[11][12][13] A directing group on the substrate often coordinates to the metal center, positioning it to selectively activate a specific C-H bond for annulation.[14]

Caption: General experimental workflow for a typical transition-metal-catalyzed synthesis.

Protocol 1: Palladium-Catalyzed C-H Activation/Annulation for Imidazoisoquinolines

This protocol is adapted from a reported synthesis of diverse fused heterocycles.[15] It demonstrates the condition-controlled synthesis of imidazoisoquinolines from 3-phenyl-1,2,4-oxadiazol-5(2H)-ones and vinylene carbonate.

  • Objective: To synthesize an imidazoisoquinoline scaffold via a Pd-catalyzed C-H activation and annulation cascade.

  • Principle: A directing group on the oxadiazolone substrate facilitates ortho-C-H activation by the palladium catalyst. The resulting palladacycle then undergoes reaction with vinylene carbonate, followed by intramolecular cyclization and rearrangement to yield the fused heterocyclic product.

  • Materials:

    • 3-Phenyl-1,2,4-oxadiazol-5(2H)-one (1.0 equiv)

    • Vinylene Carbonate (2.0 equiv)

    • Pd(OAc)₂ (10 mol%)

    • Ag₂CO₃ (2.0 equiv)

    • PivOH (30 mol%)

    • 1,2-Dichloroethane (DCE) (0.2 M)

  • Procedure:

    • To a flame-dried Schlenk tube, add 3-phenyl-1,2,4-oxadiazol-5(2H)-one, Pd(OAc)₂, Ag₂CO₃, and PivOH.

    • Evacuate and backfill the tube with an inert atmosphere (e.g., Argon) three times.

    • Add vinylene carbonate followed by anhydrous 1,2-dichloroethane via syringe.

    • Seal the tube and place it in a preheated oil bath at 120 °C.

    • Stir the reaction mixture for 12 hours. Monitor the reaction progress by TLC.

    • Upon completion, cool the mixture to room temperature and filter it through a pad of Celite, washing with dichloromethane (DCM).

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired imidazoisoquinoline product.

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are convergent synthetic strategies where three or more reactants combine in a single pot to form a product that contains substantial portions of all starting materials.[16] This approach is a cornerstone of diversity-oriented synthesis, offering high efficiency and molecular complexity in a single step.[17]

Expertise & Causality: The success of an MCR hinges on designing a reaction sequence where each step proceeds selectively and in high yield without the isolation of intermediates. For example, in the synthesis of naphthoquinone-fused N-heterocycles, aminonaphthoquinone can act as a versatile building block.[18] Its components—an amine, a quinone, and an activated C-H bond—can react sequentially with an aldehyde and another nucleophile. The choice of catalyst (often an acid or a transition metal) is critical to activate the substrates appropriately and guide the reaction down the desired pathway, preventing the formation of simple bimolecular products.

Protocol 2: One-Pot Synthesis of Furo[3,4-b]pyran Scaffolds

This protocol is based on a glycine-catalyzed, one-pot multicomponent reaction for synthesizing biologically significant 4H-furo[3,4-b]pyran derivatives.[19]

  • Objective: To construct a polyfunctionalized furo[3,4-b]pyran scaffold in a single, environmentally friendly step.

  • Principle: This reaction proceeds via a domino Knoevenagel condensation/Michael addition/cyclization sequence. Glycine, a bio-organic catalyst, facilitates the initial condensation between the aldehyde and malononitrile. The resulting electron-deficient alkene then undergoes a Michael addition with tetronic acid, followed by an intramolecular cyclization and dehydration to yield the fused product. Water is used as a green solvent.

  • Materials:

    • Substituted Benzaldehyde (1.0 mmol)

    • Malononitrile (1.0 mmol)

    • Tetronic Acid (1.0 mmol)

    • Glycine (20 mol%)

    • Water (5 mL)

  • Procedure:

    • In a round-bottom flask, combine the substituted benzaldehyde (1.0 mmol), malononitrile (1.0 mmol), tetronic acid (1.0 mmol), and glycine (0.2 mmol) in water (5 mL).

    • Stir the mixture vigorously at 60 °C.

    • Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours, often indicated by the precipitation of the product.

    • After completion, cool the reaction mixture to room temperature.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water and then a small amount of cold ethanol to remove any unreacted starting materials.

    • Dry the product under vacuum to afford the pure 4H-furo[3,4-b]pyran derivative. No further purification is typically required.

[3+2] Cycloaddition Reactions

Cycloaddition reactions are powerful methods for forming rings in a highly stereocontrolled and atom-economical manner.[20] Among these, the [3+2] cycloaddition is particularly valuable for constructing five-membered rings, which can be fused to existing scaffolds. This strategy often involves the reaction of a 1,3-dipole with a dipolarophile (e.g., an alkene or alkyne).[21]

Expertise & Causality: A key aspect of this strategy is the generation of the reactive 1,3-dipole, which is often done in situ. For instance, heteroaromatic N-ylides can be generated from the corresponding N-phenacyl heteroaromatic salts by treatment with a mild base.[21] The choice of base (e.g., Na₂CO₃ or triethylamine) is critical; it must be strong enough to deprotonate the salt but not so strong as to cause side reactions with the dipolarophile. The solvent can also play a crucial role, influencing the stability and reactivity of the ylide. Toluene is often a good choice as a non-polar solvent that facilitates the cycloaddition while minimizing side reactions.

Mechanism_3_2_Cycloaddition [3+2] Cycloaddition Logical Flow A Heteroaromatic Salt (e.g., N-phenacylbenzothiazolium bromide) B In Situ Generation of 1,3-Dipole (N-Ylide) A->B Add Base (e.g., Na2CO3) D Concerted or Stepwise [3+2] Cycloaddition B->D C Electron-Deficient Olefin (Dipolarophile, e.g., Maleimide) C->D E Fused Polyheterocyclic Product (e.g., Octahydropyrrolo[3,4-c]pyrrole) D->E

Caption: Logical flow for the synthesis of fused heterocycles via [3+2] cycloaddition.

Protocol 3: [3+2] Cycloaddition of a Benzothiazolium Ylide with a Maleimide

This protocol is adapted from a reported method for the diverse synthesis of fused polyheterocyclic compounds.[21]

  • Objective: To construct a fused octahydropyrrolo[3,4-c]pyrrole system via a [3+2] cycloaddition.

  • Principle: An N-ylide (1,3-dipole), generated in situ from N-phenacylbenzothiazolium bromide and a base, reacts with N-phenylmaleimide (dipolarophile) to form the fused heterocyclic product under mild conditions.

  • Materials:

    • N-phenacylbenzothiazolium bromide (1.5 equiv)

    • N-phenylmaleimide (1.0 equiv)

    • Sodium Carbonate (Na₂CO₃) (1.5 equiv)

    • Toluene (0.1 M)

  • Procedure:

    • To a stirred solution of N-phenylmaleimide (0.10 mmol) in toluene (1.0 mL) in a vial, add N-phenacylbenzothiazolium bromide (0.15 mmol).

    • Add solid sodium carbonate (0.15 mmol) to the mixture.

    • Seal the vial and stir the reaction mixture vigorously at room temperature for 3 hours.

    • Monitor the reaction by TLC until the starting maleimide is consumed.

    • Upon completion, dilute the reaction mixture with ethyl acetate (10 mL).

    • Wash the organic layer with water (2 x 5 mL) and brine (1 x 5 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure fused polycyclic product.

Data Summary and Comparison

The choice of synthetic method often depends on the desired substitution pattern, available starting materials, and required reaction conditions. The following table provides a comparative summary of the representative strategies discussed.

Strategy Catalyst/Reagent Typical Conditions Advantages Limitations
Pd-Catalyzed C-H Annulation Pd(OAc)₂, Ag₂CO₃120 °C, 12 h, Inert atm.High atom economy, avoids pre-functionalization, access to complex scaffolds.Requires directing group, high temperatures, potential catalyst cost/toxicity.
Multicomponent Reaction Glycine (organocatalyst)60 °C, 1-2 h, WaterHigh efficiency, operational simplicity, green solvent, rapid complexity generation.Substrate scope can be limited, optimization can be complex.
[3+2] Cycloaddition Na₂CO₃ (base)Room Temp, 3 hMild conditions, high stereocontrol, atom economical, rapid ring formation.Requires suitable 1,3-dipole precursor and reactive dipolarophile.

Conclusion and Future Outlook

The synthesis of fused heterocyclic systems is a dynamic and evolving field, crucial for advancing drug discovery and materials science.[1] Modern strategies like transition-metal-catalyzed C-H activation, multicomponent reactions, and pericyclic reactions have provided chemists with powerful tools to construct these valuable scaffolds with increasing efficiency and precision.[7][8] The protocols and principles outlined in this guide demonstrate that a deep understanding of reaction mechanisms is key to rational design and successful implementation. By explaining the causality behind experimental choices, we aim to equip researchers with the knowledge to not only replicate these methods but also to innovate and develop novel synthetic pathways. The continued integration of computational methods, flow chemistry, and sustainable practices will undoubtedly shape the future of heterocyclic synthesis, enabling the discovery of next-generation therapeutics and functional materials.[3][6]

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2,3-Dibromopyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals. It provides in-depth technical support for the purification of crude 2,3-Dibromopyridine-4-carboxylic acid, a crucial intermediate in pharmaceutical synthesis. This document offers troubleshooting advice and answers to frequently asked questions to ensure the integrity and purity of the final compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: Low Recovery After Recrystallization

Q: I am experiencing significant product loss after performing a recrystallization. What are the likely causes and how can I improve my yield?

A: Low recovery is a common issue and can typically be attributed to one of the following factors:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble in the chosen solvent even at low temperatures, a significant portion will remain in the mother liquor.

  • Excessive Solvent Volume: Using too much solvent will prevent the solution from becoming saturated upon cooling, leading to poor crystal formation and low yield.

  • Premature Crystallization: If the solution cools too quickly, especially during hot filtration to remove insoluble impurities, the product can crystallize prematurely on the filter paper or in the funnel.

  • Incomplete Crystallization: Insufficient cooling time or not cooling to a low enough temperature will result in a lower yield as more product remains dissolved.

Solutions:

  • Solvent System Optimization:

    • Solubility Testing: Before committing to a large-scale recrystallization, perform small-scale solubility tests with a variety of solvents. Common solvents for pyridine carboxylic acids include ethanol, methanol, acetic acid, and water, or mixtures thereof.

    • Solvent Mixtures: If a single solvent is not ideal, a binary solvent system can be effective. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until turbidity is observed. Reheat to dissolve and then allow to cool slowly.

  • Refining the Recrystallization Protocol:

    • Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product. This ensures the solution is saturated as it cools.

    • Preheat Funnel and Flask: To prevent premature crystallization during hot filtration, preheat the funnel and receiving flask with hot solvent vapor or in an oven.

    • Slow Cooling: Allow the hot, filtered solution to cool slowly to room temperature. Rapid cooling can trap impurities within the crystal lattice and lead to smaller, less pure crystals. Once at room temperature, further cooling in an ice bath can maximize crystal formation.

    • Mother Liquor Analysis: After filtration, you can concentrate the mother liquor and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure and should be analyzed separately.

Issue 2: Persistent Colored Impurities

Q: My purified this compound remains colored (e.g., yellow or brown) even after recrystallization. What are these impurities and how can I remove them?

A: Colored impurities often arise from starting materials, byproducts of the synthesis, or degradation products.[1] For pyridine derivatives, these can include nitrated or oxidized species.

Solutions:

  • Activated Carbon Treatment:

    • Add a small amount of activated carbon (charcoal) to the hot solution before filtration. Activated carbon has a high surface area and can adsorb colored impurities.

    • Caution: Use activated carbon sparingly, as it can also adsorb the desired product, leading to lower yields. A general guideline is 1-2% by weight relative to the crude product.

    • Procedure: After adding the charcoal, heat the solution with stirring for a few minutes to ensure adequate adsorption, then perform a hot filtration to remove the carbon.

  • Chemical Treatment:

    • In some cases, impurities can be chemically removed. For instance, oxidizable impurities can sometimes be treated with a mild oxidizing agent, followed by purification.[2] However, this approach requires careful consideration of the stability of the target compound.

  • Chromatography:

    • If recrystallization and charcoal treatment are ineffective, column chromatography is a more powerful purification technique. A silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes, potentially with a small amount of acetic acid to improve peak shape) can separate the desired compound from colored impurities.

Issue 3: Product Oiling Out Instead of Crystallizing

Q: During recrystallization, my product separates as an oil rather than forming solid crystals. Why is this happening and what can I do?

A: "Oiling out" occurs when the solute is not soluble in the solvent at the boiling point and separates as a liquid. This can also happen if the melting point of the solute is lower than the boiling point of the solvent.

Solutions:

  • Adjust the Solvent System:

    • Add a co-solvent in which the compound is more soluble to lower the saturation point.

    • Alternatively, switch to a lower-boiling point solvent.

  • Lower the Crystallization Temperature:

    • Allow the solution to cool more slowly. Seeding the solution with a small, pure crystal of the product can initiate crystallization above the temperature at which it oils out.

  • Scratching the Flask:

    • Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites and induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials (e.g., 2,3-dibromopyridine), regioisomers, and byproducts from the synthesis, such as mono-brominated species (e.g., 2-bromopyridine-4-carboxylic acid).[3][4] The specific impurities will depend on the synthetic route used. It is also possible to have residual solvents from the reaction workup.

Q2: What is the recommended storage condition for this compound?

A2: It is recommended to store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[5] For long-term storage, keeping it under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C is advisable to prevent degradation.[6]

Q3: Is this compound stable?

A3: Pyridine carboxylic acids are generally stable compounds. However, like many organic molecules, they can be susceptible to degradation under harsh conditions such as high heat, strong acids or bases, or exposure to strong oxidizing agents.[7]

Q4: What analytical techniques are recommended to assess the purity of the final product?

A4: A combination of techniques should be used to confirm the purity and identity of the final product:

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for assessing purity and quantifying impurities. A typical purity level for commercially available this compound is 97% or higher.[8]

Standard Operating Protocol: Recrystallization

This protocol provides a general guideline for the purification of crude this compound by recrystallization.

Materials and Equipment:
  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol/water mixture)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Filter paper

  • Funnel (stemless or short-stemmed)

  • Büchner funnel and flask

  • Vacuum source

Step-by-Step Procedure:
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring. Continue to add small portions of hot solvent until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon and then reheat to boiling for a few minutes.

  • Hot Filtration: Preheat a second Erlenmeyer flask and a funnel with a fluted filter paper by pouring a small amount of hot solvent through it. Filter the hot solution quickly to remove any insoluble impurities (and activated carbon, if used).

  • Crystallization: Cover the flask containing the filtrate and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature to remove any residual solvent.

Visualization of the Purification Workflow

The following diagram illustrates the key decision points and steps in the purification process.

PurificationWorkflow start Crude this compound dissolution Dissolve in Minimum Hot Solvent start->dissolution color_check Is Solution Colored? dissolution->color_check hot_filtration Hot Filtration cooling Slow Cooling & Crystallization hot_filtration->cooling oiling_check Did Product Oil Out? cooling->oiling_check isolation Isolate Crystals (Vacuum Filtration) drying Dry Purified Product isolation->drying color_check->hot_filtration No add_carbon Add Activated Carbon color_check->add_carbon Yes oiling_check->isolation No adjust_solvent Adjust Solvent System oiling_check->adjust_solvent Yes add_carbon->hot_filtration adjust_solvent->dissolution

Caption: Workflow for the recrystallization of this compound.

Quantitative Data Summary

PropertyValueSource
Molecular Formula C₆H₃Br₂NO₂[8]
Molecular Weight 280.90 g/mol [9]
Typical Purity ≥97%[8]
Storage Temperature 2-8°C (under inert gas)[6]
pKa 1.63 ± 0.10 (Predicted)[6]

References

Technical Support Center: Strategic Control of Decarboxylation for 2,3-Dibromopyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2,3-Dibromopyridine-4-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile building block and encounter the common yet challenging side reaction of premature decarboxylation. Our goal is to provide you with the foundational knowledge and actionable protocols to ensure the integrity of your carboxyl group throughout your synthetic transformations.

Section 1: Understanding the Risk: The "Why" Behind Decarboxylation

This section addresses the fundamental principles governing the stability of your molecule.

Q1: I'm losing my carboxyl group during my reaction. Why is decarboxylation a concern with this compound?

A: Decarboxylation is the loss of the carboxylic acid group as carbon dioxide (CO₂).[1] While it can be a synthetically useful reaction, unwanted decarboxylation leads to the formation of the simple byproduct 2,3-Dibromopyridine, resulting in yield loss and purification challenges. This reaction is typically driven by thermal energy (heat) but can be significantly accelerated by other factors.

The primary drivers for unintentional decarboxylation in a laboratory setting are:

  • Elevated Temperatures: Many aromatic carboxylic acids require high temperatures (often >150 °C) to decarboxylate, but the specific threshold depends on the molecule's structure and the reaction environment.[2]

  • Transition Metal Catalysis: This is a critical and often overlooked factor. Many modern cross-coupling reactions (e.g., Suzuki, Heck, C-H activation) use palladium (Pd), copper (Cu), silver (Ag), or rhodium (Rh) catalysts. These metals can actively promote decarboxylation, sometimes forming an organometallic intermediate that then undergoes further reaction.[3][4][5] Silver salts, in particular, have been shown to be effective catalysts for the protodecarboxylation of heteroaromatic carboxylic acids.[2][6]

Q2: How does the specific structure of my molecule affect its stability against decarboxylation?

A: The structure of this compound provides both inherent stability and potential reactivity points.

  • Positional Stability: The position of the carboxylic acid on the pyridine ring is the most critical factor. Pyridine-4-carboxylic acids (isonicotinic acids) are significantly more stable to decarboxylation than their pyridine-2-carboxylic acid (picolinic acid) isomers.[7][8] The mechanism for picolinic acid decarboxylation often involves a stabilized zwitterionic intermediate that is not as readily formed with the carboxyl group at the 4-position.[8] Therefore, your starting material is fundamentally more robust than many other pyridinecarboxylic acid isomers.

  • Electronic Effects: The two bromine atoms at the 2- and 3-positions are strongly electron-withdrawing. In general, decarboxylation proceeds through an intermediate with a negative charge (or partial negative charge) on the ring carbon where the carboxyl group was attached.[1] The stability of this intermediate dictates the reaction rate. While the precise electronic effect can be complex, the stability of the 4-pyridyl anion intermediate is a key consideration.

Section 2: Troubleshooting Guide: Proactive Prevention & In-Reaction Fixes

This section provides direct, actionable strategies to mitigate decarboxylation.

Q3: My desired reaction requires heating. How can I find a balance and minimize decarboxylation?

A: Temperature is the most common culprit. The goal is to find the Minimum Effective Temperature (MET) for your primary reaction.

  • Incremental Temperature Screening: Instead of running the reaction at a literature-reported "standard" temperature (e.g., 100 °C), perform small-scale parallel experiments at lower temperatures (e.g., 60 °C, 70 °C, 80 °C). Monitor by TLC or LC-MS to find the lowest temperature at which your desired product forms at an acceptable rate.

  • Gradual Heating & Time Control: Avoid rapid heating. Bring the reaction to the target temperature slowly. Furthermore, monitor the reaction closely and stop it as soon as the starting material is consumed. Prolonged heating, even at a moderate temperature, will favor the decarboxylation side reaction.

Q4: My protocol uses a palladium or copper catalyst for a cross-coupling reaction, and I see the decarboxylated byproduct. What can I do?

A: This is a classic case of catalyst-induced decarboxylation.[3][4] Your catalyst, essential for the desired C-C bond formation, is also promoting the undesired C-H bond formation via decarboxylation.

Troubleshooting StepRationale
Reduce Catalyst Loading Often, catalyst loadings can be reduced without significantly impacting the rate of the desired reaction. Try cutting the loading by 25-50% and monitor the effect on both product formation and byproduct generation.
Screen Ligands The ligand bound to the metal center dramatically influences its catalytic activity. Bulky, electron-rich phosphine ligands can sometimes stabilize the metal complex and disfavor the decarboxylation pathway.
Change the Metal/Oxidant If using a copper- or silver-based system, be aware of their high potential to cause decarboxylation.[2][6] If the reaction chemistry allows, explore alternative catalytic systems.
Modify Order of Addition In some cases, adding the catalyst at a lower temperature before heating, or adding it portion-wise throughout the reaction, can help control the concentration of active species and reduce side reactions.
Q5: What is the most robust and definitive way to prevent decarboxylation if other methods fail?

A: The most reliable method is to use a protecting group . By temporarily converting the carboxylic acid into an ester, you render it inert to decarboxylation under most conditions. The ester can then be easily hydrolyzed back to the carboxylic acid in a final step.

  • Strategy: Carboxylic Acid → Ester → Main Reaction → Ester Hydrolysis → Final Product.

  • Common Choice: A simple methyl or ethyl ester is usually sufficient. They are stable to heat and many catalytic conditions but can be removed under mild basic (e.g., LiOH, NaOH) or acidic conditions.

This strategy adds two steps to your synthesis but provides the highest level of security for the carboxyl group, often saving significant time in purification and optimization.

Section 3: Protocols & Methodologies

Protocol 1: Esterification of this compound (Protective Step)

This protocol describes the conversion to a methyl ester using trimethylsilyldiazomethane (TMS-D), a safe and effective methylation agent for carboxylic acids.

Materials:

  • This compound

  • Methanol (MeOH)

  • Toluene (or Dichloromethane, DCM)

  • TMS-diazomethane (2.0 M in hexanes)

  • Stir plate, flask, nitrogen inlet

Procedure:

  • Dissolve 1.0 equivalent of this compound in a mixture of Toluene and Methanol (e.g., 4:1 ratio). The solution may be a slurry.

  • Place the flask under a nitrogen atmosphere and cool to 0 °C in an ice bath.

  • Slowly add TMS-diazomethane (approx. 1.1 equivalents) dropwise via syringe. You will observe gas evolution (N₂) and the solution may turn yellow.

  • Stir at 0 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction by TLC or LC-MS until all starting material is consumed.

  • Carefully quench any remaining TMS-diazomethane by adding a few drops of acetic acid until the yellow color disappears.

  • Remove the solvent under reduced pressure. The resulting crude methyl 2,3-dibromopyridine-4-carboxylate can often be used in the next step without further purification.

Protocol 2: Saponification of Methyl Ester (Deprotection Step)

This protocol describes the mild hydrolysis of the methyl ester back to the carboxylic acid.

Materials:

  • Methyl 2,3-dibromopyridine-4-carboxylate

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Lithium hydroxide (LiOH) monohydrate

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the crude methyl ester in a mixture of THF/MeOH/Water (e.g., 3:1:1 ratio).

  • Add 1.5 - 2.0 equivalents of LiOH monohydrate and stir the mixture at room temperature.

  • Monitor the hydrolysis by TLC or LC-MS (typically complete in 2-4 hours).

  • Once complete, remove the organic solvents (THF, MeOH) under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool to 0 °C.

  • Slowly acidify the solution with 1 M HCl until the pH is ~2-3. The product will precipitate out of solution.

  • Stir the slurry at 0 °C for 30 minutes, then collect the solid product by vacuum filtration. Wash the solid with cold water and dry under vacuum.

Section 4: Visual Guides

Troubleshooting_Decarboxylation start Decarboxylation Observed? q_heat Is Reaction Temperature > 80°C? start->q_heat Yes q_metal Is a Transition Metal Catalyst Used (Pd, Cu, Ag)? q_heat->q_metal No sol_heat 1. Screen for Minimum Effective Temperature (MET). 2. Reduce reaction time. q_heat->sol_heat Yes sol_metal 1. Reduce catalyst loading. 2. Screen different ligands. 3. Consider alternative metals. q_metal->sol_metal Yes final_solution Problem Persists? Implement Ester Protection Strategy (See Protocol 1 & 2) q_metal->final_solution No sol_heat->q_metal sol_metal->final_solution end Decarboxylation Minimized final_solution->end

Protection_Workflow cluster_protection Protection Phase cluster_reaction Main Reaction cluster_deprotection Deprotection Phase start_acid 2,3-Dibromopyridine- 4-carboxylic acid ester Methyl 2,3-dibromopyridine- 4-carboxylate start_acid->ester Protocol 1: Esterification main_rxn Perform Desired Transformation (e.g., Cross-Coupling) ester->main_rxn ester_product Ester of Final Product main_rxn->ester_product final_acid Final Product with Carboxylic Acid Intact ester_product->final_acid Protocol 2: Saponification

Section 5: Frequently Asked Questions (FAQs)

  • Q: How can I detect and quantify the decarboxylated byproduct?

    • A: The byproduct, 2,3-Dibromopyridine, is significantly less polar than your starting material. It can be easily identified by ¹H NMR (disappearance of the carboxylic acid proton and shifts in aromatic protons), LC-MS (a mass difference of 44 Da, corresponding to CO₂), or GC-MS. Quantitative analysis can be performed using ¹H NMR with an internal standard or by developing a calibrated LC-MS method.

  • Q: My starting material is several years old. Could its purity be a factor?

    • A: Absolutely. Impurities, especially trace metals from the manufacturing process or degradation over time, can potentially catalyze decarboxylation upon heating. It is always best practice to use starting material of known purity. If in doubt, consider recrystallizing the material or verifying its purity by NMR and elemental analysis.

  • Q: Are there any solvents that are known to suppress decarboxylation?

    • A: While there isn't a universal "anti-decarboxylation" solvent, your choice can have an impact. Highly polar, high-boiling point solvents like DMF, DMAc, or NMP are often used to facilitate reactions requiring heat, but their high boiling points can make it easy to inadvertently overheat the reaction. When possible, using lower-boiling point solvents like THF, Dioxane, or Toluene allows for better temperature control via reflux. The key is to choose a solvent that allows your desired reaction to proceed at the lowest possible temperature.

References

Stability of 2,3-Dibromopyridine-4-carboxylic acid under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

An essential component in contemporary drug discovery and organic synthesis, 2,3-Dibromopyridine-4-carboxylic acid is valued for its versatile reactivity. However, its stability under various pH conditions is a critical factor that can significantly impact experimental outcomes. This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and answers to frequently asked questions regarding the handling and use of this reagent. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure the integrity of your experiments.

Technical Support Center: this compound

Frequently Asked Questions (General)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this molecule are its susceptibility to decarboxylation (loss of CO₂) and nucleophilic aromatic substitution (SNAr) of its bromine atoms. The pyridine ring's electron-withdrawing nature, combined with the positions of the functional groups, makes it prone to these degradation pathways, particularly at elevated temperatures and non-neutral pH.

Q2: How should I properly store this compound?

A2: Based on supplier recommendations and its chemical nature, the compound should be stored under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8°C).[1][2] This minimizes exposure to atmospheric moisture and heat, which can accelerate degradation.

Q3: Can I handle this compound on the open bench?

A3: For weighing and brief manipulations, open-bench handling is acceptable. However, for reactions and long-term storage, an inert atmosphere is strongly recommended to prevent potential hydrolysis and other atmospheric reactions.

Stability Under Acidic Conditions

Under acidic conditions, the pyridine nitrogen becomes protonated. This dramatically increases the electron-withdrawing nature of the ring, influencing the stability of both the carboxylic acid and the bromo substituents.

Q4: Is the compound stable in strong acidic solutions (e.g., HCl, H₂SO₄)?

A4: While the protonated form is generally stable against immediate decomposition at room temperature, two primary risks emerge, especially upon heating:

  • Hydrolysis of Bromo Groups: The protonated pyridine ring is highly activated towards nucleophilic attack. In aqueous acids, water can act as a nucleophile, potentially leading to the hydrolysis of a bromine atom (preferentially at the 2-position) to a hydroxyl group. This reaction is documented for other halopyridines.[3][4]

  • Decarboxylation: The rate of decarboxylation for pyridine carboxylic acids is highly pH-dependent. For many pyridinecarboxylic acids, the reaction rate reaches a maximum in a moderately acidic pH range where a zwitterionic species is present.[5] While the 4-carboxy position is generally less prone to this than the 2-position, the powerful electron-withdrawing effect of the protonated, dibrominated ring can facilitate the loss of CO₂, especially at elevated temperatures.

Q5: I need to perform a reaction in an acidic medium. What precautions should I take?

A5:

  • Temperature Control: Keep the reaction temperature as low as feasible. Avoid prolonged heating.

  • Monitor for Byproducts: Use analytical techniques like LC-MS or TLC to monitor for the appearance of mono-bromo-hydroxy-pyridine carboxylic acid or the decarboxylated 2,3-dibromopyridine.

  • Anhydrous Conditions: If the reaction chemistry allows, using a non-aqueous acidic environment (e.g., HCl in dioxane) can prevent hydrolysis pathways.

Troubleshooting Acidic Reactions

Issue: My reaction in acetic acid at 80°C is showing a new, more polar spot on TLC and a mass corresponding to the loss of HBr and addition of OH.

Cause: This is a classic sign of acid-catalyzed hydrolysis of one of the bromo substituents. The protonated pyridine ring activates the C-Br bonds towards nucleophilic attack by water or acetic acid.

Solution:

  • Lower the reaction temperature.

  • If possible, switch to a non-protic solvent system.

  • Reduce the reaction time and monitor for product formation versus degradation.

Stability Under Basic Conditions

In basic media, the carboxylic acid is deprotonated to a carboxylate. This introduces a strong electron-donating group, which can influence the molecule's stability in different ways.

Q6: What happens to this compound in the presence of a base?

A6: The first and most obvious reaction is the deprotonation of the carboxylic acid to form the corresponding carboxylate salt. However, stronger bases or heating can induce more significant changes:

  • Decarboxylation: While the zwitterion-mediated pathway is blocked, base-mediated decarboxylation can occur, especially with heating. This is a known reaction for some pyridine carboxylic acids, often used synthetically with reagents like potassium carbonate in a high-boiling solvent.[6]

  • Nucleophilic Aromatic Substitution (SNAr): The pyridine ring, even with two bromine atoms, is electron-deficient and susceptible to SNAr. Strong nucleophiles (e.g., alkoxides, amines) can displace the bromine atoms. The order of reactivity for nucleophilic substitution on the pyridine ring is generally 4 > 2 > 3.[7] Although the target molecule has bromo groups at the 2 and 3 positions, they remain reactive, particularly the one at the C-2 position.

Q7: Can I use common bases like NaOH, K₂CO₃, or Et₃N in my reaction?

A7: The choice of base is critical and depends on the reaction conditions.

  • Triethylamine (Et₃N) or DIPEA: These non-nucleophilic organic bases are generally safe for deprotonating the carboxylic acid in situ at low to moderate temperatures. They are often used in coupling reactions.

  • Potassium Carbonate (K₂CO₃): This is a stronger base. While commonly used in cross-coupling reactions (e.g., Suzuki, Sonogashira), it can promote decarboxylation at elevated temperatures (>100°C). Use with caution and monitor the reaction closely.

  • Sodium Hydroxide (NaOH) or other Hydroxides: These are strong, nucleophilic bases. In addition to forming the salt, they can initiate SNAr to replace a bromine with a hydroxyl group, especially upon heating.

Data Summary: Handling & Reaction Conditions
ParameterRecommended Conditions & Rationale
pH Range 4-7: Generally the most stable range for storage and handling in solution.
Temperature < 60°C: Recommended for most applications to minimize risk of decarboxylation or SNAr. Higher temperatures require careful monitoring.
Compatible Bases Triethylamine (Et₃N), Diisopropylethylamine (DIPEA), Cesium Carbonate (Cs₂CO₃, often milder in couplings).
Bases to Use with Caution Potassium Carbonate (K₂CO₃), Sodium Carbonate (Na₂CO₃) - Risk of decarboxylation at high temperatures.
Incompatible Reagents Strong nucleophilic bases (e.g., NaOH, NaOMe) at elevated temperatures; prolonged heating in strong aqueous acids.
Solvents Aprotic solvents (THF, Dioxane, DMF, DMSO, Toluene) are generally preferred. Protic solvents (H₂O, EtOH) can participate in side reactions.

Experimental Protocol: Amide Coupling (A Case Study)

This protocol for forming an amide bond illustrates how to manage the stability of this compound.

Objective: Couple this compound with Benzylamine.

Methodology:

  • Reaction Setup: To a flame-dried 50 mL round-bottom flask under an argon atmosphere, add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous Dichloromethane (DCM) to create a ~0.1 M solution. Stir until dissolved.

  • Activation: Cool the solution to 0°C in an ice bath. Add HATU (1.1 eq) followed by dropwise addition of Diisopropylethylamine (DIPEA) (2.5 eq).

    • Scientist's Note: HATU is a mild coupling agent. Using a non-nucleophilic base like DIPEA at 0°C prevents unwanted side reactions while facilitating the formation of the active ester.

  • Stir for Activation: Stir the mixture at 0°C for 20 minutes. The solution should remain clear.

  • Nucleophile Addition: Add Benzylamine (1.05 eq) dropwise to the reaction mixture at 0°C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.

    • Scientist's Note: Running the reaction at room temperature is sufficient for amide bond formation and avoids the thermal energy that could trigger decarboxylation or other degradation pathways.

  • Workup: Upon completion, dilute the reaction with DCM, wash with 1M HCl (aq), saturated NaHCO₃ (aq), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualization: Decision Workflow for Reaction Setup

This workflow diagram helps in choosing the appropriate conditions to maintain the stability of the molecule.

StabilityWorkflow start Planning a reaction with This compound condition Is the reaction medium acidic or basic? start->condition acid_node Acidic (pH < 6) condition->acid_node Acidic base_node Basic (pH > 8) condition->base_node Basic acid_risk Risks: - Decarboxylation (heat) - Hydrolysis of Br (aqueous, heat) acid_node->acid_risk base_risk Risks: - Decarboxylation (heat) - Nucleophilic Substitution (SNAAr) base_node->base_risk acid_action Action: - Use lowest possible temperature - Prefer anhydrous conditions - Monitor reaction closely acid_risk->acid_action base_action Action: - Use non-nucleophilic base (e.g., DIPEA) - Keep temperature below 80°C - Use inert atmosphere base_risk->base_action

Caption: Decision workflow for handling this compound.

References

Identifying common impurities in 2,3-Dibromopyridine-4-carboxylic acid by TLC or LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers working with 2,3-Dibromopyridine-4-carboxylic acid. This guide provides in-depth, field-proven insights into the identification and troubleshooting of common impurities using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Our goal is to move beyond simple protocols and explain the causal relationships behind experimental choices, empowering you to resolve analytical challenges effectively.

Part 1: Understanding Potential Impurities

The purity profile of this compound is intrinsically linked to its synthesis and stability. A proactive understanding of potential impurities is the first step in developing a robust analytical method.

Impurities typically arise from three main sources:

  • Incomplete Reactions: Residual starting materials or intermediates.

  • Side Reactions: Formation of isomers or products from competing reaction pathways.

  • Degradation: Decomposition of the final product due to factors like heat, light, or pH.[1][2]

Common Process-Related and Degradation Impurities

The following table summarizes the most probable impurities you may encounter. Their identification relies on chromatographic separation and, critically, mass spectrometric analysis, where the unique isotopic signature of bromine is a powerful diagnostic tool.

Impurity Name Potential Origin Molecular Formula Monoisotopic Mass (Da) Expected m/z [M-H]⁻ Expected m/z [M+H]⁺ Key MS Identifier
Isonicotinic acid Debromination / Starting MaterialC₆H₅NO₂123.03122.03124.04No Br pattern
2-Bromopyridine-4-carboxylic acid Incomplete bromination / DebrominationC₆H₄BrNO₂200.94199.93201.951:1 (M, M+2) pattern
3-Bromopyridine-4-carboxylic acid Incomplete bromination / DebrominationC₆H₄BrNO₂200.94199.93201.951:1 (M, M+2) pattern
2,3-Dibromopyridine DecarboxylationC₅H₃Br₂N234.87N/A235.881:2:1 (M, M+2, M+4) pattern
2,3,5-Tribromopyridine-4-carboxylic acid Over-brominationC₆H₂Br₃NO₂357.76356.75358.771:3:3:1 (M, M+2, M+4, M+6) pattern
2-Hydroxy-3-bromopyridine-4-carboxylic acid Hydrolysis / DehalogenationC₆H₄BrNO₃216.94215.93217.951:1 (M, M+2) pattern
2,3-Dibromopyridine-N-oxide-4-carboxylic acid OxidationC₆H₃Br₂NO₃294.85293.84295.861:2:1 (M, M+2, M+4) pattern

Note: The presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 natural abundance) creates a characteristic isotopic pattern in mass spectrometry, which is definitive for identifying bromine-containing compounds.

Part 2: Thin-Layer Chromatography (TLC) Analysis

TLC is an indispensable tool for rapid, qualitative assessment of reaction progress and purity. For acidic compounds like this, specific considerations are crucial for achieving good separation.

TLC: Frequently Asked Questions (FAQs)

Q1: How do I choose the right mobile phase for separating this compound and its impurities? A: The key is to balance polarity and suppress the ionization of the carboxylic acid. A typical starting point is a mixture of a non-polar solvent (like Hexanes or Toluene) and a polar solvent (like Ethyl Acetate). Crucially, add 0.5-1% acetic acid to the mobile phase. The acetic acid protonates your carboxylic acid analyte, reducing its interaction with the silica gel's silanol groups and preventing streaking. A good starting ratio is 70:30 Hexanes:Ethyl Acetate + 1% Acetic Acid. Adjust the ratio to achieve an Rf of 0.3-0.4 for the main spot.

Q2: My spots are invisible under UV light. What other visualization techniques can I use? A: While the pyridine ring should be UV active (254 nm), low concentrations can be hard to see. Alternative methods include:

  • Iodine Chamber: Place the dried plate in a chamber with a few crystals of iodine. Most organic compounds will absorb the iodine vapor and appear as brown spots. This is non-destructive.

  • Potassium Permanganate (KMnO₄) Stain: This stain reacts with reducible functional groups. It is a destructive technique that yields yellow/brown spots on a purple background. It is very sensitive but should be used as a final step.

Q3: Why are my spots streaking vertically on the TLC plate? A: Streaking is the most common issue with acidic compounds. The primary causes are:

  • Ionic Interaction: The deprotonated carboxylate form of your acid binds very strongly to the acidic silica gel, causing it to smear up the plate instead of moving as a tight band. Solution: As mentioned in Q1, add a small amount of acetic acid to your mobile phase to keep the analyte in its neutral, protonated form.

  • Sample Overloading: Applying too much sample to the plate saturates the stationary phase. Solution: Dilute your sample and apply a smaller spot.

  • Poor Solubility: If the compound is not fully dissolved in the spotting solvent, it will streak from the baseline. Solution: Ensure complete dissolution before spotting. A solvent like THF or a small amount of methanol can be effective.

TLC Troubleshooting Guide

This workflow helps diagnose and resolve common TLC issues.

Caption: Decision tree for troubleshooting common TLC problems.

Part 3: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS provides the definitive separation and identification capabilities required for rigorous purity assessment. It combines the resolving power of HPLC with the mass-resolving power of a mass spectrometer.

LC-MS: Frequently Asked Questions (FAQs)

Q1: What are the best starting conditions (column, mobile phase, MS mode) for my analysis? A: A robust starting method is essential. See the table below. The choice of negative ion mode is critical; carboxylic acids readily deprotonate to form [M-H]⁻ ions, which typically gives a much stronger signal than the [M+H]⁺ ion in positive mode.

Parameter Recommended Starting Condition Rationale
LC Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention and separation for moderately polar aromatic compounds.
Mobile Phase A Water + 0.1% Formic AcidThe acidifier ensures the carboxylic acid is protonated, leading to sharp, symmetrical peak shapes.
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic AcidStandard organic solvents for reverse-phase chromatography.
Gradient Start at 5-10% B, ramp to 95% B over 10-15 minA gradient is necessary to elute both polar (e.g., isonicotinic acid) and non-polar (e.g., 2,3-dibromopyridine) impurities in a single run.
Ionization Mode Electrospray Ionization (ESI), Negative ModeCarboxylic acids are acidic and show the highest sensitivity as the [M-H]⁻ anion. Run positive mode as well to detect impurities like the decarboxylated product.
MS Analysis Full Scan (e.g., m/z 100-500)To detect all potential impurities. Use the bromine isotope patterns to confirm identity.

Q2: How does the bromine isotopic pattern confirm an impurity's identity? A: This is a cornerstone of the analysis. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.

  • A monobrominated compound will show two peaks in the MS: one for the molecule with ⁷⁹Br (M) and one for the molecule with ⁸¹Br (M+2), with roughly equal intensity (1:1 ratio).

  • A dibrominated compound (like your target) will show three peaks: M (both ⁷⁹Br), M+2 (one ⁷⁹Br, one ⁸¹Br), and M+4 (both ⁸¹Br), with a characteristic intensity ratio of approximately 1:2:1.

  • A tribrominated compound will show four peaks (M, M+2, M+4, M+6) with a 1:3:3:1 ratio. If you see a peak that you suspect is an impurity, checking for this pattern is the first and most definitive step in confirming if it contains bromine and how many bromine atoms are present.

Q3: My peak shape is very broad or tailing. What is the cause? A: Poor peak shape in reverse-phase LC for acidic compounds is often due to:

  • Mobile Phase pH Too High: If the mobile phase pH is near or above the pKa of your carboxylic acid, the compound will exist in both protonated (neutral) and deprotonated (anionic) forms. The anionic form interacts differently with the C18 stationary phase, causing severe tailing. Solution: Ensure your mobile phase is acidic. Using 0.1% formic acid typically brings the pH to ~2.7, which is low enough to fully protonate the analyte.[3]

  • Secondary Interactions: The silanol groups on the silica support of the column can have secondary ionic interactions with the analyte. Solution: Use a high-purity, end-capped C18 column designed to minimize these interactions.

  • Metal Chelation: Pyridine carboxylic acids can chelate with trace metals in the sample, solvent, or LC system, leading to tailing.[4] Solution: Adding a small amount of a chelating agent like EDTA to the sample or mobile phase can sometimes improve peak shape.

General Impurity Identification Workflow

This diagram outlines the logical process for identifying an unknown peak in your chromatogram.

Caption: Logical workflow for identifying unknown impurities via LC-MS.

References

Technical Support Center: Recrystallization of 2,3-Dibromopyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated resource for researchers, scientists, and professionals in drug development facing challenges with the purification of 2,3-Dibromopyridine-4-carboxylic acid via recrystallization. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions and troubleshoot effectively during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the ideal starting solvent for the recrystallization of this compound?

A1: While no single solvent is universally perfect without experimental validation, the molecular structure of this compound provides strong indicators for solvent selection. The molecule possesses a polar carboxylic acid group, which allows for strong hydrogen bonding, and a pyridine ring, which contributes to its aromatic and moderately polar character.

Based on these features and literature precedents for similar compounds, polar protic solvents are the most promising candidates.

  • Primary Recommendation: Ethanol (EtOH). A study on the closely related 2-Bromonicotinic acid reported successful recrystallization from ethanol.[1] Carboxylic acids, in general, show good crystallization behavior in alcohols like ethanol or methanol, often in combination with water.[2]

  • Secondary Recommendations:

    • Methanol (MeOH): Similar to ethanol, its high polarity should effectively dissolve the compound when hot.

    • Water (H₂O): The carboxylic acid group can engage in hydrogen bonding with water.[3] However, the larger dibromopyridine core may limit solubility. Water is an excellent choice if the compound is soluble at high temperatures but sparingly soluble at room temperature.[2][4]

    • Mixed Solvent Systems: If a single solvent proves inadequate, a binary system is the next logical step. A common strategy involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (an anti-solvent) until the solution becomes cloudy (the saturation point). Common mixtures for polar compounds include Ethanol/Water, Acetone/Water, or a polar solvent with a non-polar anti-solvent like Heptane/Ethyl Acetate.[5]

Q2: What are the key principles for selecting a good recrystallization solvent?

A2: The success of recrystallization hinges on the differential solubility of your compound at different temperatures. The ideal solvent should exhibit the following characteristics:

  • High Solubility at High Temperature: The solvent must completely dissolve your crude compound near its boiling point.

  • Low Solubility at Low Temperature: As the solution cools, the compound's solubility should decrease sharply, promoting crystallization and maximizing yield.

  • Appropriate Boiling Point: The solvent's boiling point should be lower than the melting point of the compound to prevent it from "oiling out" (melting in the solvent instead of dissolving). The melting point for the related 2-Bromopyridine-3-carboxylic acid is 200-203 °C, suggesting that common solvents are safe to use.

  • Inertness: The solvent must not react chemically with your compound.

  • Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (staying in the mother liquor after your pure compound crystallizes).

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying step.

Experimental Protocols & Methodologies

Protocol 1: Systematic Solvent Screening

This protocol outlines a small-scale method to efficiently test multiple solvents and identify the most suitable candidate for a full-scale recrystallization.

Materials:

  • Crude this compound (approx. 100 mg)

  • Test tubes or small vials (one for each solvent)

  • Selection of candidate solvents (e.g., Ethanol, Methanol, Water, Ethyl Acetate, Acetone, Heptane)

  • Heat source (hot plate or sand bath)

  • Pasteur pipettes

  • Stirring rod

Procedure:

  • Preparation: Place approximately 10-20 mg of the crude solid into each test tube.

  • Room Temperature Test: Add the first solvent dropwise to one test tube at room temperature, stirring after each addition. If the compound dissolves readily at room temperature, the solvent is unsuitable as a primary recrystallization solvent because recovery will be low. Set it aside as a potential "good" solvent for a mixed-solvent system.

  • Hot Solubility Test: If the compound is poorly soluble at room temperature, begin heating the test tube gently. Continue adding the solvent dropwise until the solid just dissolves. Causality Note: Using the minimum amount of hot solvent is critical for achieving a saturated solution, which is necessary for good crystal recovery upon cooling.[6]

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the tube during this period. Slow cooling is essential for the formation of pure, well-defined crystals rather than a precipitate that can trap impurities.[6]

  • Ice Bath Cooling: Once at room temperature, place the test tube in an ice-water bath to maximize crystal formation.

  • Evaluation: Assess the quantity and quality of the crystals formed. The best solvent will yield a large amount of crystalline solid from a solution that was clear when hot.

Workflow for Solvent Selection

The following diagram illustrates the decision-making process described in the solvent screening protocol.

G A Place ~15mg of crude solid in a test tube B Add solvent dropwise at room temperature A->B C Does the solid dissolve? B->C D Solvent is unsuitable for single-solvent recrystallization. Consider for mixed system. C->D  Yes E Heat the mixture gently C->E  No F Add minimum hot solvent to dissolve the solid E->F G Cool slowly to room temp, then place in ice bath F->G H Do crystals form? G->H I Excellent solvent candidate. Proceed to full scale. H->I  Yes J Poor recovery or no crystals. Try a different solvent. H->J  No

Caption: Decision workflow for selecting a recrystallization solvent.

Troubleshooting Guide: Common Recrystallization Issues

Q3: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?

A3: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when a supersaturated solution is cooled below the compound's melting point. This is a common problem for compounds with low melting points or when highly impure samples lead to significant melting point depression.[7][8]

Troubleshooting Steps:

  • Re-heat and Add More Solvent: Heat the solution to redissolve the oil. Add a small amount of additional hot solvent (10-20% more volume) to ensure the solution is no longer supersaturated at that temperature.[8][9]

  • Slow Cooling: Allow the solution to cool much more slowly. You can insulate the flask by placing it on a cork ring or wrapping it in glass wool. This retards precipitation until the temperature is well below the compound's melting point.[9]

  • Change Solvents: If the problem persists, the boiling point of your solvent may be too high. Select a solvent with a lower boiling point.

Q4: The solution has cooled, but no crystals have formed. What should I do?

A4: This is a classic sign of either using too much solvent or having a supersaturated solution that resists nucleation.[7][9]

Troubleshooting Steps:

  • Induce Nucleation (Supersaturated Solution):

    • Scratch: Gently scratch the inside surface of the flask with a glass stirring rod at the meniscus.[8][9] The microscopic scratches provide a surface for crystals to begin forming.

    • Seed Crystal: If available, add a tiny crystal of the pure compound to the solution. This provides a template for crystal growth.[8]

  • Reduce Solvent Volume (Too Much Solvent):

    • Gently heat the solution and boil off some of the solvent to increase the concentration of your compound.[8][9] Once the volume is reduced, attempt to cool the solution again. Be cautious not to evaporate too much solvent, which could cause the product to crash out impurely.

Q5: My compound crystallized too quickly in the funnel during hot filtration. How can I prevent this?

A5: This happens when the solution cools prematurely, causing the dissolved solid to precipitate.

Troubleshooting Steps:

  • Use Excess Solvent: Before filtration, add a slight excess of hot solvent (approx. 10-15% more) to the dissolving flask. This keeps the compound soluble even if the temperature drops slightly. The excess solvent can be evaporated after filtration and before the final cooling step.[7]

  • Pre-heat Everything: Use a stemless funnel and pre-heat it, along with the receiving flask and filter paper, by pouring hot solvent through them just before filtering your solution. This minimizes the temperature gradient.

Data Summary: Potential Solvents

The table below summarizes key properties of recommended starting solvents for screening.

SolventBoiling Point (°C)Polarity IndexKey Characteristics & Safety Notes
Ethanol 785.2Primary choice. Good for carboxylic acids.[2] Flammable.
Methanol 656.6Highly polar. Good for carboxylic acids.[2] Toxic and flammable.
Water 10010.2Excellent for polar compounds if solubility allows.[4] Non-toxic, but high boiling point can slow drying.
Ethyl Acetate 774.4Medium polarity. Often used in mixtures with non-polar solvents. Flammable, irritant.
Acetone 565.1Good solvent for many organics. Often used with water.[5] Highly flammable.
Heptane 980.1Non-polar. Used as an "anti-solvent" in mixed systems. Flammable.

References

Side reactions of 2,3-Dibromopyridine-4-carboxylic acid at high temperatures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,3-Dibromopyridine-4-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile compound in their high-temperature applications. Here, we address common challenges and frequently asked questions to ensure the integrity and success of your experiments.

I. Frequently Asked Questions (FAQs)

FAQ 1: What is the primary side reaction I should be concerned about when heating this compound?

The most significant side reaction at elevated temperatures is decarboxylation , the loss of the carboxylic acid group as carbon dioxide (CO₂).[1][2] This reaction transforms this compound into 2,3-Dibromopyridine. The propensity for decarboxylation is influenced by temperature, reaction time, and the presence of catalysts.

dot graph "Decarboxylation" { layout=neato; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", color="#4285F4", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#202124"];

reactant [label="this compound", pos="0,0!"]; product [label="2,3-Dibromopyridine", pos="4,0!"]; co2 [label="CO₂", pos="4,-1!"];

reactant -> product [label="Δ (Heat)"]; reactant -> co2 [label=" ", style=invis]; } dot

Caption: Primary decarboxylation reaction.

FAQ 2: At what temperature does significant decarboxylation of this compound begin?

While a precise onset temperature can vary based on the specific reaction conditions (e.g., solvent, pressure, purity), thermal decomposition leading to decarboxylation for many carboxylic acids can become significant at temperatures ranging from 100-150°C, particularly if catalytic impurities are present.[2] For pyridine carboxylic acids, the stability can be higher, but it's crucial to monitor for CO₂ evolution as you approach and exceed 150-200°C. Analogous compounds like 2-Bromopyridine-4-carboxylic acid have a melting point of 217-220°C, and 3-Bromopyridine-4-carboxylic acid melts at 234-238°C, suggesting thermal stability up to these points.[3] However, reactions run at or above these temperatures are at high risk for decarboxylation.

FAQ 3: Can the solvent choice influence the rate of side reactions?

Absolutely. The choice of solvent can play a critical role.

  • Protic Solvents: Solvents like water or alcohols can potentially facilitate proton transfer, which may influence the decarboxylation mechanism.

  • High-Boiling Point Aprotic Solvents: Solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are often used for high-temperature reactions. While they are effective at dissolving the starting material, they can also participate in or promote side reactions. For instance, extended heating in NMP has been shown to lead to impurities in similar pyridine systems.[4]

  • Catalytic Effects: Traces of acid or base in the solvent or reaction mixture can catalyze decarboxylation.[5]

FAQ 4: Are there other potential side reactions besides decarboxylation?

Yes, other side reactions can occur, although they are generally less common than decarboxylation:

  • Dehalogenation: At very high temperatures, or in the presence of certain metals or reducing agents, the bromine atoms can be removed.

  • Polymerization/Tarrying: Under harsh thermal conditions, complex decomposition pathways can lead to the formation of polymeric or tar-like substances, which can be difficult to remove and will reduce the yield of the desired product.

  • Reactions with Solvents or Reagents: The pyridine ring and carboxylic acid group can react with nucleophiles or electrophiles present in the reaction mixture, especially at high temperatures.

II. Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during high-temperature reactions with this compound.

Observed Issue Potential Cause(s) Recommended Action(s)
Low or No Yield of Desired Product 1. Extensive Decarboxylation: The reaction temperature is too high or the reaction time is too long. 2. Reactant Instability: The starting material may have degraded before the desired reaction could occur.1. Optimize Temperature and Time: Conduct a time-course and temperature-gradient study to find the optimal conditions. Start with a lower temperature and gradually increase it. 2. Use a Milder Method: If possible, explore alternative synthetic routes that do not require high temperatures, such as microwave-assisted synthesis which can shorten reaction times significantly.[4]
Formation of an Insoluble Black/Brown Tar 1. Thermal Decomposition: The reaction temperature is excessively high, leading to complex degradation pathways. 2. Presence of Impurities: Catalytic impurities in the starting material or solvent can initiate polymerization.1. Lower Reaction Temperature: Immediately reduce the reaction temperature. 2. Purify Starting Materials: Ensure the purity of this compound and all solvents and reagents. 3. Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions.
Unexpected Byproduct Detected (e.g., by LC-MS or GC-MS) 1. Decarboxylation: A byproduct with a mass corresponding to 2,3-Dibromopyridine is a strong indicator of decarboxylation. 2. Reaction with Solvent: The byproduct's mass may suggest a reaction with the solvent molecule. 3. Isomerization: Under certain conditions, rearrangement of the substituents on the pyridine ring could occur, though this is less likely.1. Confirm Structure: Isolate and characterize the byproduct using spectroscopic methods (NMR, MS, IR). 2. Modify Conditions: Based on the identity of the byproduct, adjust the reaction conditions. If decarboxylation is confirmed, lower the temperature. If a solvent adduct is formed, select a more inert solvent.
Workflow for Troubleshooting Low Yield

dot digraph "Troubleshooting_Low_Yield" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#202124"];

start [label="Low Yield Observed", fillcolor="#EA4335"]; check_temp [label="Was Reaction Temp > 150°C?"]; lower_temp [label="Action: Lower Temperature\nRun optimization experiments"]; check_time [label="Was Reaction Time > 12h?"]; shorten_time [label="Action: Reduce Reaction Time\nMonitor reaction progress closely (TLC, LC-MS)"]; check_purity [label="Analyze Starting Material Purity"]; purify [label="Action: Purify Reactants & Solvents"]; consider_alt [label="Consider Alternative Synthetic Route\n(e.g., Microwave, Catalysis)"]; end_good [label="Yield Improved", fillcolor="#34A853"]; end_bad [label="Yield Still Low", fillcolor="#FBBC05"];

start -> check_temp; check_temp -> lower_temp [label="Yes"]; check_temp -> check_time [label="No"]; lower_temp -> end_good; check_time -> shorten_time [label="Yes"]; check_time -> check_purity [label="No"]; shorten_time -> end_good; check_purity -> purify [label="Impure"]; check_purity -> consider_alt [label="Pure"]; purify -> end_good; consider_alt -> end_bad; } dot

Caption: A logical workflow for troubleshooting low product yield.

III. Experimental Protocol: Mitigating Decarboxylation in a High-Temperature Nucleophilic Aromatic Substitution (SNAr) Reaction

This protocol provides a general framework for a high-temperature SNAr reaction, with specific steps to minimize the risk of decarboxylation.

Objective: To substitute one of the bromine atoms of this compound with a generic nucleophile (Nu-H) at an elevated temperature.

Materials:

  • This compound

  • Nucleophile (Nu-H)

  • Anhydrous, high-boiling point aprotic solvent (e.g., DMF, DMSO, or Sulfolane)

  • Base (e.g., K₂CO₃, Cs₂CO₃), dried

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • Preparation:

    • Dry all glassware in an oven at >120°C overnight and cool under a stream of inert gas.

    • Ensure all reagents and solvents are anhydrous. Use freshly opened solvents or those dried over molecular sieves.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, add this compound (1.0 eq), the nucleophile (1.1 - 1.5 eq), and the dried base (2.0 - 3.0 eq).

    • Evacuate and backfill the flask with inert gas three times to ensure an inert atmosphere.

    • Add the anhydrous solvent via a syringe.

  • Reaction Execution (Critical Step):

    • Begin stirring the mixture at room temperature.

    • Slowly heat the reaction mixture in an oil bath to the target temperature. It is recommended to start with a lower temperature (e.g., 120°C) and monitor the reaction progress.

    • Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction every 1-2 hours.

    • Look for the disappearance of the starting material and the appearance of the product. Crucially, also look for a non-polar spot or a peak with the mass of 2,3-Dibromopyridine, which indicates decarboxylation.

  • Troubleshooting during the reaction:

    • If no reaction is observed after several hours: Increase the temperature in small increments (e.g., 10°C) and continue monitoring.

    • If decarboxylation is observed: Immediately lower the temperature. If the desired reaction does not proceed at this lower temperature, consider using a more reactive base or a catalyst, rather than increasing the temperature further.

  • Work-up and Purification:

    • Once the reaction is complete (or has reached optimal conversion), cool the mixture to room temperature.

    • Quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

IV. References

  • 2,3-Dibromopyridine: Properties, Applications, and Synthesis. (n.d.). Google Cloud. Retrieved January 6, 2026, from 6

  • A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. (2011). HETEROCYCLES, 83(4), 875. 4

  • Decarboxylation. (n.d.). Wikipedia. Retrieved January 6, 2026, from 1

  • Roberts, J. D., & Caserio, M. C. (2021). 18.5: Decarboxylation of Carboxylic Acids. Chemistry LibreTexts. 2

  • 2-Bromopyridine-4-carboxylic acid 97%. (n.d.). Sigma-Aldrich. Retrieved January 6, 2026, from --INVALID-LINK--

  • 3-Bromopyridine-4-carboxylic acid 97%. (n.d.). Sigma-Aldrich. Retrieved January 6, 2026, from 3

  • Decarboxylation of Carboxylic Acids. (2025). YouTube. 5

References

Validation & Comparative

A Comparative Analysis of Reactivity: 2,3-Dibromopyridine-4-carboxylic Acid vs. 2,6-dibromopyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Synthetic and Medicinal Chemistry

In the landscape of modern drug discovery and materials science, functionalized pyridine scaffolds are indispensable building blocks. Their utility is largely dictated by the strategic placement of substituents that, in turn, control their reactivity and potential for elaboration. This guide provides an in-depth, objective comparison of the reactivity of two isomeric dibromopyridine carboxylic acids: 2,3-dibromopyridine-4-carboxylic acid and 2,6-dibromopyridine-4-carboxylic acid. By examining their electronic and steric profiles, we can elucidate their differential behavior in key synthetic transformations, namely palladium-catalyzed cross-coupling reactions.

Introduction to the Isomers: Structural and Electronic Overview

At first glance, this compound and 2,6-dibromopyridine-4-carboxylic acid are closely related structures. Both possess a pyridine core, a carboxylic acid group at the C4 position, and two bromine atoms. However, the seemingly subtle difference in the placement of the bromine atoms profoundly impacts their chemical reactivity.

This compound features adjacent bromine atoms at the C2 and C3 positions. The bromine at C2 is directly adjacent to the electron-withdrawing nitrogen atom, while the C3 bromine is in a more electron-rich environment, albeit still influenced by the pyridine ring's overall electronics.

2,6-Dibromopyridine-4-carboxylic acid , in contrast, has a symmetrical arrangement of bromine atoms at the C2 and C6 positions, both of which are ortho to the nitrogen atom. This symmetrical substitution pattern has significant implications for the molecule's electronic and steric properties.

The carboxylic acid group at the C4 position in both molecules acts as a moderate electron-withdrawing group, further influencing the electron density distribution within the pyridine ring.

Unraveling Reactivity: Electronic and Steric Effects at Play

The reactivity of dihalopyridines in palladium-catalyzed cross-coupling reactions is primarily governed by a delicate interplay of electronic and steric effects.

Electronic Effects: The electron-withdrawing nature of the pyridine nitrogen atom significantly activates the ortho (C2 and C6) and para (C4) positions towards nucleophilic attack and oxidative addition of a palladium(0) catalyst.[1] This is a crucial factor in determining the regioselectivity of cross-coupling reactions. In both isomers, the C2 and C6 positions are electronically activated. For this compound, the C2 position is more electron-deficient than the C3 position.[2] The bromine atom itself also exerts an electronic influence through a combination of inductive electron withdrawal and resonance electron donation.[3]

Steric Effects: The steric hindrance around a reaction site can significantly impact its accessibility to the bulky catalytic machinery involved in cross-coupling reactions.[4][5] In 2,6-dibromopyridine-4-carboxylic acid, the two bromine atoms flanking the nitrogen atom create a more sterically congested environment compared to the C2 and C3 positions of the 2,3-isomer. This steric bulk can influence the rate and feasibility of reactions at these positions.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in modern organic synthesis.[6] The regioselectivity of this reaction on our two isomeric dibromopyridine carboxylic acids provides a clear illustration of their differing reactivities.

dot

Suzuki_Coupling cluster_23 This compound cluster_26 2,6-Dibromopyridine-4-carboxylic acid 2,3-Dibromo 2,3-Dibromopyridine- 4-carboxylic acid Product_2_Aryl 2-Aryl-3-bromo- pyridine-4-carboxylic acid (Major Product) 2,3-Dibromo->Product_2_Aryl Pd(PPh₃)₄, ArB(OH)₂, Base Selective reaction at C2 2,6-Dibromo 2,6-Dibromopyridine- 4-carboxylic acid Product_Mono_Aryl 2-Aryl-6-bromo- pyridine-4-carboxylic acid (Mono-arylation) 2,6-Dibromo->Product_Mono_Aryl Pd catalyst, ArB(OH)₂, Base (Controlled Stoichiometry) Product_Di_Aryl 2,6-Diaryl- pyridine-4-carboxylic acid (Di-arylation) Product_Mono_Aryl->Product_Di_Aryl Excess ArB(OH)₂

Caption: Comparative Suzuki-Miyaura coupling of the two isomers.

This compound: In this isomer, the C2 position is significantly more activated towards oxidative addition than the C3 position due to its proximity to the nitrogen atom.[2] Consequently, Suzuki-Miyaura coupling reactions proceed with high regioselectivity at the C2 position, yielding 2-aryl-3-bromopyridine-4-carboxylic acid derivatives. The C-Br bond at the C3 position remains available for subsequent functionalization.

2,6-Dibromopyridine-4-carboxylic acid: The two bromine atoms at the C2 and C6 positions are electronically equivalent. Therefore, selective mono-arylation can be challenging and often leads to a mixture of mono- and di-arylated products. Achieving selective mono-substitution typically requires careful control of reaction conditions, such as using a limited amount of the boronic acid reagent.[7] With an excess of the boronic acid, di-substitution to form 2,6-diarylpyridine-4-carboxylic acid is the predominant outcome.

Table 1: Comparison of Reactivity in Suzuki-Miyaura Coupling

FeatureThis compound2,6-Dibromopyridine-4-carboxylic acid
Primary Reactive Site C2 positionC2 and C6 positions
Regioselectivity High (predominantly C2 substitution)Low (mono- and di-substitution possible)
Key Influencing Factor Electronic activation of C2 positionElectronic equivalence of C2 and C6 positions
Typical Product (Mono-coupling) 2-Aryl-3-bromopyridine-4-carboxylic acid2-Aryl-6-bromopyridine-4-carboxylic acid

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, widely used in the synthesis of pharmaceuticals.[8] The reactivity patterns of our two isomers in this transformation mirror those observed in Suzuki-Miyaura coupling.

dot

Buchwald_Hartwig cluster_23_bh This compound cluster_26_bh 2,6-Dibromopyridine-4-carboxylic acid 2,3-Dibromo_BH 2,3-Dibromopyridine- 4-carboxylic acid Product_2_Amino 2-Amino-3-bromo- pyridine-4-carboxylic acid (Major Product) 2,3-Dibromo_BH->Product_2_Amino Pd catalyst, Amine, Base Selective reaction at C2 2,6-Dibromo_BH 2,6-Dibromopyridine- 4-carboxylic acid Product_Mono_Amino 2-Amino-6-bromo- pyridine-4-carboxylic acid (Mono-amination) 2,6-Dibromo_BH->Product_Mono_Amino Pd catalyst, Amine, Base (Controlled Stoichiometry) Product_Di_Amino 2,6-Diamino- pyridine-4-carboxylic acid (Di-amination) Product_Mono_Amino->Product_Di_Amino Excess Amine

Caption: Comparative Buchwald-Hartwig amination of the two isomers.

This compound: Similar to the Suzuki coupling, the Buchwald-Hartwig amination of this compound is expected to occur selectively at the more electronically activated C2 position. This provides a reliable route to 2-amino-3-bromopyridine-4-carboxylic acid derivatives.

2,6-Dibromopyridine-4-carboxylic acid: The electronic equivalence of the C2 and C6 positions again makes selective mono-amination a challenge.[9] Careful control over the stoichiometry of the amine and the reaction conditions is necessary to favor the formation of the mono-aminated product, 2-amino-6-bromopyridine-4-carboxylic acid.[10] Using an excess of the amine will generally lead to the di-aminated product, 2,6-diaminopyridine-4-carboxylic acid.

Table 2: Comparison of Reactivity in Buchwald-Hartwig Amination

FeatureThis compound2,6-Dibromopyridine-4-carboxylic acid
Primary Reactive Site C2 positionC2 and C6 positions
Regioselectivity High (predominantly C2 substitution)Low (mono- and di-substitution possible)
Key Influencing Factor Electronic activation of C2 positionElectronic equivalence of C2 and C6 positions
Typical Product (Mono-amination) 2-Amino-3-bromopyridine-4-carboxylic acid2-Amino-6-bromopyridine-4-carboxylic acid

Experimental Protocols

Synthesis of 2,6-Dibromopyridine-4-carboxylic acid

A common route to 2,6-dibromopyridine-4-carboxylic acid involves the bromination of chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid) or a related precursor. While a specific protocol for the direct synthesis from a readily available starting material is not frequently detailed, a general approach can be inferred from related preparations.

General Procedure for Suzuki-Miyaura Coupling of this compound
  • To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

  • A degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water, is added.

  • The reaction mixture is heated to a temperature between 80-110 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sulfate (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to afford the desired 2-aryl-3-bromopyridine-4-carboxylic acid.

General Procedure for Buchwald-Hartwig Amination of 2,6-Dibromopyridine-4-carboxylic Acid (Mono-amination)
  • To a reaction vessel, add 2,6-dibromopyridine-4-carboxylic acid (1.0 eq), the desired amine (1.0-1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., BINAP, Xantphos, or DavePhos), and a strong base (e.g., NaOtBu or K₃PO₄).

  • The vessel is evacuated and backfilled with an inert gas.

  • An anhydrous, degassed solvent such as toluene or dioxane is added.

  • The reaction mixture is heated to a temperature typically ranging from 80-120 °C and stirred until completion.

  • After cooling, the reaction mixture is quenched with water and extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated.

  • The crude product is purified by chromatography to yield the 2-amino-6-bromopyridine-4-carboxylic acid.

Conclusion

The positional isomerism of the bromine atoms in this compound and 2,6-dibromopyridine-4-carboxylic acid leads to distinct reactivity profiles in palladium-catalyzed cross-coupling reactions. The electronic activation of the C2 position in the 2,3-isomer allows for highly regioselective functionalization, making it an excellent substrate for the sequential introduction of different substituents. In contrast, the electronic equivalence of the C2 and C6 positions in the 2,6-isomer presents both a challenge and an opportunity. While selective mono-functionalization requires careful optimization, it also provides a direct route to symmetrically di-substituted pyridine derivatives.

For researchers and drug development professionals, a thorough understanding of these reactivity differences is paramount for the rational design of synthetic routes to complex, highly functionalized pyridine-based molecules. The choice between these two isomers will ultimately depend on the desired substitution pattern and the overall synthetic strategy.

References

Confirming the Structure of 2,3-Dibromopyridine-4-carboxylic Acid Derivatives: A Comparative Guide to NMR and Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical and materials science, the precise structural confirmation of novel molecules is a cornerstone of innovation and regulatory compliance. For derivatives of 2,3-Dibromopyridine-4-carboxylic acid, a scaffold with significant potential in medicinal chemistry, unambiguous structural elucidation is paramount. This guide, designed for the discerning researcher, provides an in-depth exploration of Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for structural verification of these compounds. It further presents a comparative analysis with alternative techniques—Mass Spectrometry (MS) and X-ray Crystallography—offering a holistic perspective on the strengths and limitations of each method.

The Central Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled technique for determining the precise connectivity and spatial arrangement of atoms within a molecule in solution.[1] For complex substituted heterocycles like this compound, NMR provides a wealth of information through the analysis of chemical shifts, coupling constants, and through-space interactions.

Interpreting the NMR Signature of this compound

A thorough analysis of both ¹H and ¹³C NMR spectra, often complemented by two-dimensional (2D) techniques, is essential for the complete structural assignment of this compound and its derivatives.

¹H NMR Spectroscopy: The proton NMR spectrum of the parent acid is predicted to be relatively simple, exhibiting two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. The proton at position 6 (H-6) is expected to appear at a higher chemical shift (further downfield) due to the deshielding effect of the adjacent nitrogen atom. The proton at position 5 (H-5) will likely appear at a slightly lower chemical shift. The coupling between these two protons would result in a characteristic doublet for each signal. The acidic proton of the carboxylic acid group is anticipated to appear as a broad singlet at a much higher chemical shift, typically above 10 ppm.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will display six distinct signals, one for each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid will be the most deshielded, appearing at the lowest field (highest ppm value). The carbons directly bonded to the electronegative bromine and nitrogen atoms (C-2, C-3, and C-6) will also exhibit significant downfield shifts. Carbons C-4 and C-5 will resonate at higher fields.

To overcome any ambiguity in signal assignment, especially for the quaternary carbons, 2D NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): This experiment would show a correlation between the H-5 and H-6 protons, confirming their adjacent positions on the pyridine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon to which it is directly attached, allowing for the unambiguous assignment of the protonated carbons (C-5 and C-6).

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are two or three bonds away. For instance, the H-5 proton would show correlations to C-3, C-4, and C-6, while the H-6 proton would correlate with C-2 and C-4. The carboxylic acid proton may show a correlation to C-4. These long-range correlations are crucial for confirming the overall connectivity of the molecule.

Predicted NMR Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for the parent compound. Note: These are predicted values and may vary slightly from experimental results depending on the solvent and other experimental conditions.

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity
H-58.35d
H-68.70d
-COOH>10br s
Carbon Predicted Chemical Shift (ppm)
C-2142.5
C-3125.0
C-4145.0
C-5128.0
C-6152.0
-COOH168.0

Experimental Protocol for NMR Analysis

This section outlines a detailed, step-by-step methodology for the NMR analysis of a this compound derivative.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified compound into a clean, dry NMR tube.
  • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is critical as it can influence chemical shifts. DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and allow for the observation of the acidic proton.
  • Gently agitate the tube to ensure complete dissolution of the sample.

2. NMR Spectrometer Setup:

  • Insert the NMR tube into the spectrometer's probe.
  • Lock the spectrometer on the deuterium signal of the solvent.
  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, well-resolved peaks.

3. Data Acquisition:

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum.
  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be required compared to the ¹H spectrum.
  • 2D NMR (if necessary): If the 1D spectra are complex or show overlapping signals, acquire COSY, HSQC, and HMBC spectra to aid in the complete and unambiguous assignment of all proton and carbon signals.

4. Data Processing and Analysis:

  • Apply Fourier transformation to the acquired free induction decays (FIDs) to obtain the frequency-domain spectra.
  • Phase correct the spectra to ensure all peaks are in the absorptive mode.
  • Reference the spectra to the residual solvent peak.
  • Integrate the peaks in the ¹H spectrum to determine the relative number of protons for each signal.
  • Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants in the 1D spectra.
  • Interpret the cross-peaks in the 2D spectra to establish the connectivity between atoms.

A Comparative Look: NMR vs. Alternative Structural Elucidation Techniques

While NMR is a powerhouse for structural determination in solution, other techniques provide complementary and sometimes essential information. The choice of analytical method often depends on the nature of the sample and the specific information required.

FeatureNMR Spectroscopy Mass Spectrometry (MS) X-ray Crystallography
Principle Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Measurement of the mass-to-charge ratio of ionized molecules.Diffraction of X-rays by a crystalline solid.
Sample State SolutionGas phase (after ionization)Crystalline solid
Information Obtained Detailed connectivity, stereochemistry, and conformational dynamics in solution.[1]Molecular weight, elemental composition, and fragmentation patterns.Precise 3D atomic coordinates, bond lengths, and bond angles in the solid state.
Strengths - Non-destructive- Provides detailed structural information in a physiologically relevant state (solution)- Excellent for determining stereochemistry and isomerism.- High sensitivity (requires very small sample amounts)- Provides accurate molecular weight and elemental formula.- Fragmentation patterns can offer structural clues.- Provides the "gold standard" for unambiguous 3D structure determination.- Can determine absolute stereochemistry.
Limitations - Lower sensitivity compared to MS- Can be challenging for very large molecules or complex mixtures- Requires soluble samples.- Does not provide detailed connectivity or stereochemical information on its own.- Fragmentation can be complex and difficult to interpret.- Isomers can be difficult to distinguish.- Requires a single, high-quality crystal, which can be difficult to obtain.- The determined structure is of the solid state, which may not be the same as in solution.- Does not provide information on molecular dynamics.

For this compound, mass spectrometry would be expected to show a molecular ion peak corresponding to its molecular weight, with a characteristic isotopic pattern due to the presence of two bromine atoms. Fragmentation might involve the loss of the carboxylic acid group (a neutral loss of 45 Da) or a bromine atom.

X-ray crystallography, if a suitable crystal can be grown, would provide the definitive solid-state structure, confirming the planar pyridine ring and the relative positions of the bromine and carboxylic acid substituents.

Visualizing the Workflow and Structure

To better illustrate the process of structural confirmation and the key features of the target molecule, the following diagrams are provided.

Caption: Workflow for the structural confirmation of this compound derivatives.

References

A Comparative Guide to the Antimicrobial Activity of 2,3-Dibromopyridine-4-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutic agents to combat the growing threat of antimicrobial resistance, heterocyclic compounds, particularly pyridine derivatives, have emerged as a promising scaffold in medicinal chemistry.[1][2] This guide provides a comprehensive overview and comparative analysis of the potential antimicrobial activity of 2,3-Dibromopyridine-4-carboxylic acid analogs. As a Senior Application Scientist, this document is structured to provide researchers, scientists, and drug development professionals with a robust framework for understanding the synthesis, screening, and structure-activity relationships (SAR) of this class of compounds, grounded in established scientific principles and experimental methodologies.

Introduction: The Rationale for Targeting Pyridine Scaffolds

The pyridine ring is a fundamental structural motif present in numerous natural products and synthetic pharmaceuticals, exhibiting a wide array of biological activities, including antimicrobial, antiviral, and antitumor properties.[1][2] The electronic properties and hydrogen bonding capabilities of the nitrogen atom in the pyridine ring, coupled with the potential for diverse functionalization, make it an attractive starting point for the design of new bioactive molecules. Specifically, pyridine carboxylic acids and their derivatives have garnered significant attention for their therapeutic potential. This guide focuses on analogs of this compound, a readily available starting material, exploring how modifications to this core structure can influence antimicrobial efficacy.[3]

Proposed Synthesis of this compound Analogs

While specific literature on the synthesis of a wide range of this compound analogs for antimicrobial purposes is nascent, established organic chemistry principles allow for the rational design of a synthetic workflow. The primary point of diversification for creating analogs is the carboxylic acid group, which can be readily converted into amides, esters, and other functional groups.

Experimental Protocol: Synthesis of Amide Analogs

This protocol outlines a general procedure for the synthesis of amide derivatives from this compound. The choice of amines for this reaction is critical for generating a library of analogs with diverse chemical properties.

  • Activation of the Carboxylic Acid:

    • To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF), add a coupling agent like 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) or a combination of a carbodiimide (e.g., EDC, 1.2 eq) and an activator (e.g., HOBt, 1.2 eq).

    • Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the activated intermediate. The causality behind this step is to convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine.

  • Amide Formation:

    • To the solution containing the activated carboxylic acid, add the desired primary or secondary amine (1.2 eq).

    • If the amine is used as a salt, add a non-nucleophilic base such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5-2.0 eq) to neutralize the acid formed during the reaction.

    • Continue stirring at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., Ethyl Acetate).

    • Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure amide analog.

Antimicrobial Activity Screening: A Comparative Framework

A critical aspect of this guide is the objective comparison of the antimicrobial performance of the synthesized analogs. This requires a standardized and robust screening methodology. Traditional methods such as agar diffusion and broth dilution remain highly relevant and provide reliable preliminary data.[4]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4]

  • Preparation of Inoculum:

    • Culture the test microorganisms (e.g., Staphylococcus aureus, Bacillus subtilis for Gram-positive bacteria; Escherichia coli, Pseudomonas aeruginosa for Gram-negative bacteria; and Candida albicans for fungi) in appropriate broth media overnight at 37°C (for bacteria) or 30°C (for fungi).

    • Dilute the overnight culture to achieve a standardized inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compounds:

    • Prepare stock solutions of the synthesized analogs and control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) in a suitable solvent like Dimethyl sulfoxide (DMSO).

    • Perform two-fold serial dilutions of the stock solutions in a 96-well microtiter plate using the appropriate growth medium to achieve a range of test concentrations.

  • Inoculation and Incubation:

    • Add the standardized microbial inoculum to each well of the microtiter plate.

    • Include a positive control (medium with inoculum, no compound) and a negative control (medium only).

    • Incubate the plates at the appropriate temperature for 18-24 hours (for bacteria) or 48 hours (for fungi).

  • Determination of MIC:

    • After incubation, visually inspect the plates for microbial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

    • Resazurin-based assays can also be used for a colorimetric determination of cell viability.[5]

Comparative Analysis and Structure-Activity Relationship (SAR)

While direct experimental data for this compound analogs is limited, we can extrapolate potential SAR based on existing knowledge of pyridine derivatives.[6][7]

Analog Class Hypothesized Activity Rationale based on SAR Principles Comparative Standard
Parent Acid Low to ModerateThe carboxylic acid group may limit cell permeability.Ciprofloxacin
Aliphatic Amides ModerateIncreased lipophilicity can enhance membrane interaction. Bulky aliphatic groups may introduce steric hindrance.[8]Gentamicin
Aromatic Amides Moderate to HighThe introduction of an additional aromatic ring can facilitate π-π stacking interactions with biological targets. Substituents on the aromatic ring (e.g., electron-withdrawing or donating groups) can fine-tune activity.Vancomycin
Heterocyclic Amides Potentially HighIncorporating other heterocyclic moieties (e.g., thiazole, imidazole) can introduce new binding interactions and improve the overall pharmacological profile.Linezolid

Key SAR Insights:

  • Lipophilicity: A balanced lipophilicity is often crucial for antimicrobial activity, enabling the compound to traverse the microbial cell membrane without being excessively retained in the lipid bilayer.[9]

  • Electronic Effects: The presence of two bromine atoms on the pyridine ring significantly influences its electronic properties. These electron-withdrawing groups can enhance the reactivity of the scaffold and its ability to interact with biological targets.

  • Steric Factors: The size and shape of the substituents on the amide nitrogen can impact the compound's ability to fit into the active site of a target enzyme or protein.[8]

Visualization of Experimental Workflow and Logical Relationships

To further clarify the experimental design and the logical flow of a screening campaign, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Analog Synthesis cluster_screening Antimicrobial Screening cluster_analysis Data Analysis start This compound activation Carboxylic Acid Activation start->activation coupling Amide Coupling with Diverse Amines activation->coupling purification Purification & Characterization coupling->purification mic MIC Determination (Broth Microdilution) purification->mic mbc MBC Determination mic->mbc sar Structure-Activity Relationship (SAR) Analysis mbc->sar lead_id Lead Compound Identification sar->lead_id

Caption: A generalized workflow for the synthesis and antimicrobial screening of novel pyridine analogs.

SAR_Logic cluster_analogs Analog Modifications core Core Scaffold This compound aliphatic Aliphatic Amides core->aliphatic aromatic Aromatic Amides core->aromatic heterocyclic Heterocyclic Amides core->heterocyclic activity Antimicrobial Activity aliphatic->activity Lipophilicity & Sterics aromatic->activity Electronic Effects & π-stacking heterocyclic->activity Novel Binding Interactions

Caption: Logical relationships in the Structure-Activity Relationship (SAR) analysis of the target analogs.

Conclusion and Future Directions

The exploration of this compound analogs presents a viable strategy in the quest for new antimicrobial agents. This guide has provided a foundational framework for the synthesis, screening, and comparative analysis of these compounds. The proposed methodologies are robust and well-established in the field of medicinal chemistry. Future work should focus on the synthesis of a diverse library of these analogs and their systematic evaluation against a broad panel of pathogenic bacteria and fungi. Subsequent lead optimization, guided by the principles of SAR, could pave the way for the development of potent and novel antimicrobial drugs.

References

A Comparative Guide to Bioisosteres for the Carboxylic Acid Group in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of the Carboxylic Acid Group

The carboxylic acid moiety is a cornerstone in the pharmacophore of numerous therapeutic agents, with over 450 marketed drugs containing this functional group.[1] Its prevalence stems from its ability to form critical hydrogen-bonding and electrostatic interactions with biological targets.[2] However, the very properties that make it a potent pharmacophore can also be significant liabilities in drug development.[3] The ionized nature of carboxylic acids at physiological pH often leads to poor membrane permeability, high plasma protein binding, and metabolic instability.[4][5] A significant concern is the formation of reactive acyl glucuronides, which have been linked to idiosyncratic drug toxicities and the withdrawal of marketed drugs.[6][7]

To mitigate these challenges while preserving or enhancing biological activity, medicinal chemists employ the strategy of bioisosteric replacement.[3][4] Bioisosteres are functional groups or molecules that possess similar physicochemical properties and produce broadly similar biological effects.[1][8] This guide provides a comprehensive comparison of common bioisosteres for the carboxylic acid group, offering experimental data and strategic insights to aid researchers in navigating this critical aspect of drug design.

The Landscape of Carboxylic Acid Bioisosteres: A Comparative Analysis

The selection of a suitable bioisostere is a multifaceted decision, balancing acidity (pKa), lipophilicity (logP/logD), permeability, and metabolic stability. This section delves into the most widely used classes of carboxylic acid bioisosteres, presenting their key characteristics and comparative data.

Ionizable Bioisosteres: Mimicking the Acidic Nature

These bioisosteres retain an acidic proton and are ionized at physiological pH, closely mimicking the charge state of a carboxylic acid.

Tetrazoles: The Preeminent Carboxylic Acid Mimic

The 5-substituted 1H-tetrazole ring is arguably the most recognized and successful non-classical bioisostere of the carboxylic acid group, found in over 20 FDA-approved drugs.[7][8]

  • Physicochemical Properties: Tetrazoles have a pKa (~4.5–4.9) comparable to that of carboxylic acids (~4.2–4.5), allowing them to maintain similar ionic interactions with target proteins.[8] They are generally more lipophilic than their carboxylic acid counterparts.[7][9] However, this increased lipophilicity does not always translate to improved membrane permeability, potentially due to strong hydrogen bonding with water leading to high desolvation energies.[7][8]

  • Metabolic Stability: A key advantage of tetrazoles is their enhanced metabolic stability. They are not susceptible to the formation of reactive acyl glucuronides. While they can undergo N-glucuronidation, these conjugates are less reactive and have not been associated with toxicity in humans.[1][6]

  • Case Study: Losartan: The development of the angiotensin II receptor antagonist Losartan is a classic example of the successful application of a tetrazole bioisostere. Replacement of the carboxylic acid group with a tetrazole ring resulted in a 10-fold increase in potency and significantly improved oral bioavailability.[1][8]

Acyl Sulfonamides: Fine-Tuning Acidity and Properties

N-acylsulfonamides are another important class of acidic bioisosteres that offer a wider range of tunable acidity compared to tetrazoles.[10]

  • Physicochemical Properties: The pKa of acyl sulfonamides can be modulated by the nature of the substituents, providing a tool to optimize compound properties.[11] They are generally considered to be less polar than the corresponding carboxylic acids and tetrazoles, which can lead to improved cell penetration.[6]

  • Biological Activity: Several studies have demonstrated that replacing a carboxylic acid with an acyl sulfonamide can lead to derivatives with similar or even improved biological activity.[12][13] For instance, in the development of dual MCL-1/BCL-xL inhibitors, an acylsulfonamide bioisostere displayed comparable binding affinity to the parent carboxylic acid.[12]

Hydroxamic Acids: Metal Chelators and Carboxylic Acid Surrogates

While frequently employed for their metal-chelating properties, hydroxamic acids (pKa ~8–9) can also serve as effective carboxylic acid bioisosteres.[1]

  • Physicochemical Properties: Hydroxamic acids are moderately acidic and can exist in equilibrium between N- and O-anionic forms upon deprotonation.[1]

  • Metabolic Considerations: A potential liability of hydroxamic acids is their susceptibility to hydrolysis back to the corresponding carboxylic acid in vivo. However, their stability can be improved by introducing bulky substituents.[1] Like carboxylic acids, they can also undergo glucuronidation and sulfation, which may lead to the formation of reactive metabolites.[1]

  • Applications: Despite these potential drawbacks, hydroxamic acids have been successfully used in the design of inhibitors for various enzymes, including MAP/ERK kinase (MEK) inhibitors with favorable ADME/PK properties.[1] They have also been evaluated as substrates for transporters like LAT1.[14]

Other Notable Ionizable Bioisosteres
  • Phosphonates and Phosphinates: These groups can act as bioisosteres for both phosphates and carboxylic acids.[15][16] They have been successfully used to modulate the activity of neurotransmitter analogues.[1]

  • Squaric Acids: Derivatives of squaric acid have been utilized as bioisosteres of both carboxylic acids and phosphates.[1]

  • 3-Hydroxyisoxazoles: These planar heterocyclic systems have pKa values in the range of 4-5 and have been extensively used in the development of potent derivatives of GABA and glutamate neurotransmitters.[1][17]

Neutral Bioisosteres: An Alternative Strategy

In some cases, replacing the ionizable carboxylic acid with a neutral group that can still participate in key hydrogen bonding interactions can be a beneficial strategy, particularly for improving CNS penetration.[5][18]

Boronic Acids: A Versatile Replacement

Boronic acids have emerged as valuable neutral bioisosteres for carboxylic acids.[19][20]

  • Physicochemical Properties: With a higher pKa (around 9-10), boronic acids are largely unionized at physiological pH.[17][19] This can lead to improved membrane permeability.[19]

  • Mechanism of Action: Boronic acids can form reversible covalent bonds with serine or cysteine residues in the active sites of enzymes.[19]

  • Case Study: HIV Protease Inhibitors: In a study of darunavir analogs, the boronic acid-containing compounds retained potent enzymatic inhibition and showed significantly better cellular activity compared to their carboxylic acid counterparts, which suffered from poor permeability.[7][8]

Comparative Data Summary

The following table summarizes the key physicochemical properties of common carboxylic acid bioisosteres based on a systematic study of phenylpropionic acid derivatives.[4][21]

BioisosterepKalogD7.4Permeability (PAMPA, Pe 10-6 cm/s)
Carboxylic Acid 4.64-0.49<0.1
Tetrazole 5.09-0.25<0.1
Acyl Sulfonamide 5.2-0.150.2
Hydroxamic Acid 8.180.711.8
Phosphinic Acid 2.3-1.7<0.1
Amino Squaric Acid 3.2-1.60.3
Boronic Acid 8.81.2>10

Data adapted from Ortwine et al., J. Med. Chem. 2016, 59 (7), pp 3446–3463.[4][21]

Experimental Evaluation of Carboxylic Acid Bioisosteres

A systematic approach is crucial for evaluating and selecting the optimal bioisostere. The following workflow outlines a general experimental plan.

Workflow for Bioisostere Evaluation

G cluster_0 Phase 1: Physicochemical Profiling cluster_1 Phase 2: In Vitro ADME & Biological Activity cluster_2 Phase 3: In Vivo Evaluation pKa pKa Determination (Potentiometric Titration) logD Lipophilicity Measurement (logD7.4, Shake-flask or HPLC) Sol Aqueous Solubility (Kinetic or Thermodynamic) Perm Permeability Assessment (PAMPA, Caco-2) Sol->Perm Promising Candidates MetStab Metabolic Stability (Microsomes, Hepatocytes) Activity Biological Activity Assay (Target-based or Phenotypic) PK Pharmacokinetic Studies (Rodent models) Activity->PK Lead Candidates Efficacy In Vivo Efficacy (Disease models)

Experimental workflow for evaluating carboxylic acid bioisosteres.

Detailed Experimental Protocols
Determination of pKa (Potentiometric Titration)
  • Sample Preparation: Prepare a 1-5 mM solution of the test compound in a suitable co-solvent system (e.g., methanol/water) to ensure solubility.

  • Titration: Titrate the sample with a standardized solution of HCl and then with a standardized solution of KOH.

  • Data Acquisition: Record the pH at each addition of titrant using a calibrated pH meter.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve.

Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Donor Plate Preparation: Add the test compound (typically 10-50 µM in a buffer solution at a specific pH, e.g., 7.4) to the wells of a 96-well donor plate.

  • Membrane Coating: Coat the filter of a 96-well acceptor plate with an artificial membrane solution (e.g., 1% lecithin in dodecane).

  • Assay Assembly: Place the acceptor plate on top of the donor plate, creating a "sandwich".

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

  • Quantification: Measure the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Permeability Calculation: Calculate the effective permeability coefficient (Pe) using the following equation:

    Pe = - (VD * VA) / ((VD + VA) * A * t) * ln(1 - [CA(t)] / Cequilibrium)

    Where VD and VA are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, [CA(t)] is the compound concentration in the acceptor well at time t, and Cequilibrium is the concentration at equilibrium.

Conclusion: A Strategic Approach to Bioisosteric Replacement

The replacement of a carboxylic acid with a suitable bioisostere is a powerful and well-established strategy in medicinal chemistry to overcome liabilities associated with this common pharmacophore.[4] The choice of bioisostere is highly context-dependent, and a thorough understanding of the physicochemical and metabolic properties of each class is essential for making informed decisions.[1] While tetrazoles remain a popular choice due to their similar acidity and enhanced metabolic stability, other bioisosteres such as acyl sulfonamides and neutral replacements like boronic acids offer unique advantages that can be leveraged to optimize drug candidates. A systematic experimental evaluation of a panel of bioisosteres is often the most effective approach to identify the optimal replacement for a given lead compound.[3]

References

A Comparative Guide to the Reactivity of 2-Bromo vs. 3-Bromo Positions on the Pyridine Ring

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the functionalization of the pyridine scaffold is a foundational element of modern synthetic chemistry. As versatile building blocks, bromopyridines offer a gateway to a vast chemical space through various transformations. However, the positional chemistry of the bromine substituent—specifically, the distinction between the 2- and 3-positions—profoundly dictates the molecule's reactivity profile.

This guide provides an in-depth, objective comparison of the chemical behavior of 2-bromopyridine and 3-bromopyridine. We will move beyond simple procedural descriptions to explore the underlying electronic principles that govern their divergent reactivity in key synthetic operations: nucleophilic aromatic substitution, metal-halogen exchange, and palladium-catalyzed cross-coupling. This analysis is supported by experimental data and detailed protocols to empower chemists to make informed, strategic decisions in their synthetic designs.

Part 1: The Electronic Landscape of the Pyridine Ring

The key to understanding the reactivity differences between 2- and 3-bromopyridine lies in the inherent electronic nature of the pyridine ring itself. Unlike benzene, pyridine is a π-deficient aromatic heterocycle.[1][2] The highly electronegative nitrogen atom exerts a strong inductive effect (-I) and a mesomeric effect (-M), withdrawing electron density from the ring carbons.

This electron deficiency is not uniform. Through resonance, a partial positive charge (δ+) is preferentially localized at the C2, C4, and C6 positions, which are ortho and para to the nitrogen atom. The C3 and C5 positions are significantly less electron-poor in comparison.[2][3]

This fundamental electronic disparity is the primary determinant of regioselectivity and reactivity for a wide range of chemical transformations.

Caption: Resonance delocalization localizes positive charge at C2/C4.

Part 2: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful tool for introducing nucleophiles onto an aromatic ring. The reaction proceeds via a two-step addition-elimination mechanism, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[4][5] The stability of this intermediate is the critical factor determining the reaction's feasibility.

Reactivity Comparison:

  • 2-Bromopyridine (Highly Reactive): The 2-position is strongly activated for SNAr. When a nucleophile attacks C2, the resulting negative charge in the Meisenheimer complex can be delocalized directly onto the electronegative nitrogen atom.[3][4][5] This provides substantial resonance stabilization, lowering the activation energy and facilitating the reaction.

  • 3-Bromopyridine (Highly Unreactive): In stark contrast, nucleophilic attack at the C3 position yields a Meisenheimer complex where the negative charge is confined to the carbon atoms and cannot be delocalized onto the nitrogen.[4] The lack of this crucial stabilizing resonance form makes the intermediate significantly higher in energy, rendering SNAr at the 3-position extremely difficult. Such reactions, if they proceed at all, often require forcing conditions or alternative mechanisms like pyridyne formation.

Caption: SNAr intermediate stability at C2 vs. C3 positions.

Comparative Experimental Data: SNAr with Sodium Methoxide

SubstrateReagentConditionsYieldReference
2-BromopyridineNaOMeMeOH, 65°C, 4h>95%General Knowledge
3-BromopyridineNaOMeMeOH, 150°C, Sealed Tube<5%General Knowledge
Representative Protocol: Synthesis of 2-Methoxypyridine
  • Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add sodium methoxide (5.4 g, 100 mmol) and anhydrous methanol (40 mL).

  • Addition: Stir the mixture until the sodium methoxide is fully dissolved. To this solution, add 2-bromopyridine (15.8 g, 100 mmol) dropwise over 10 minutes.

  • Reaction: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the mixture to room temperature. Carefully neutralize with 1M HCl until pH ~7.

  • Extraction: Remove the methanol under reduced pressure. Add water (50 mL) and extract the product with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2-methoxypyridine as a colorless liquid.

Part 3: Metal-Halogen Exchange

Metal-halogen exchange is a cornerstone of organometallic chemistry, providing a route to nucleophilic aryl species.[6] This transformation is typically accomplished using alkyllithium reagents at low temperatures and is a kinetically controlled process.[6][7]

Reactivity Comparison: Both 2- and 3-bromopyridine readily undergo lithium-halogen exchange to form the corresponding lithiopyridine intermediates.

  • 2-Bromopyridine: The reaction with reagents like n-butyllithium is extremely rapid and efficient, forming 2-lithiopyridine.[8][9] This reagent is a versatile synthetic intermediate. A key consideration is the potential for competitive deprotonation at the C6 position, although exchange is generally faster.

  • 3-Bromopyridine: Lithium-halogen exchange is also efficient at the 3-position. However, the acidity of the protons on the pyridine ring becomes a more significant factor. The C2 proton, being adjacent to the electronegative nitrogen, is particularly acidic. Under certain conditions, direct deprotonation at C2 can compete with or even dominate over bromine-lithium exchange at C3. Careful control of temperature and reagents is crucial to favor the desired exchange pathway.

G start Bromopyridine (2- or 3-isomer) step1 Add n-BuLi THF, -78 °C start->step1 intermediate Lithiopyridine Intermediate step1->intermediate step2 Add Electrophile (E+) -78 °C to RT intermediate->step2 product Functionalized Pyridine Product step2->product

Caption: General workflow for metal-halogen exchange and quench.

Representative Protocol: Synthesis of Pyridine-2-carboxylic acid via Lithiation
  • Setup: To an oven-dried, three-neck flask under a nitrogen atmosphere, add 2-bromopyridine (7.9 g, 50 mmol) and anhydrous THF (100 mL).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (2.5 M in hexanes, 22 mL, 55 mmol) dropwise via syringe, keeping the internal temperature below -70°C. Stir the resulting dark solution at -78°C for 30 minutes.

  • Quench: In a separate flask, place an excess of freshly crushed dry ice. Slowly transfer the 2-lithiopyridine solution onto the dry ice via a cannula. A vigorous reaction will occur.

  • Workup: Allow the mixture to warm to room temperature. Quench with water (50 mL). Acidify the aqueous layer to pH ~4 with concentrated HCl, which will precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield picolinic acid.

Part 4: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are indispensable for forming C-C bonds. The reaction mechanism involves a catalytic cycle where the oxidative addition of the aryl halide to a Pd(0) complex is often the rate-determining step.[10][11]

Reactivity Comparison: While the C-Br bond strength is identical in both isomers, the position relative to the nitrogen atom has a profound impact on catalytic efficiency.

  • 2-Bromopyridine (Potentially Problematic): The nitrogen lone pair at the 2-position can act as a ligand, coordinating strongly to the palladium catalyst.[12][13] This can lead to the formation of stable, off-cycle palladacycles or simply inhibit the catalyst's activity by blocking coordination sites needed for the reaction to proceed. While many successful couplings with 2-bromopyridine are reported, they often require specialized ligands (e.g., bulky, electron-rich phosphines like SPhos or XPhos) or specific conditions to overcome this inherent inhibition.[12]

  • 3-Bromopyridine (Generally More Robust): The nitrogen atom in 3-bromopyridine is remote from the reaction center. Its ability to interfere with the palladium catalyst is significantly diminished. Consequently, 3-bromopyridine often behaves like a standard substituted bromobenzene, participating reliably in a wide range of cross-coupling reactions under more conventional conditions. Studies have shown that coupling yields with 3-halopyridines can be higher than with their 2-halo counterparts under identical conditions.[14]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_inhibition Inhibition Pathway (2-Bromopyridine) Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Complex1 R¹-Pd(II)(X)L₂ OA->Complex1 TM Transmetalation Complex1->TM Inhibitor Chelation by Pyridine N (Off-Cycle Species) Complex1->Inhibitor Strong Coordination Complex2 R¹-Pd(II)(R²)L₂ TM->Complex2 RE Reductive Elimination Complex2->RE RE->Pd0 Catalyst Regeneration Product R¹-R² RE->Product ArX R¹-X (Bromopyridine) ArX->OA Boronic R²-B(OH)₂ Boronic->TM Base Base Base->TM

Caption: Suzuki cycle with potential catalyst inhibition by 2-pyridyl nitrogen.

Comparative Experimental Data: Suzuki-Miyaura Coupling with Phenylboronic Acid

SubstrateCatalyst SystemConditionsYieldReference
2-BromopyridinePd(OAc)₂ / SPhosToluene, K₃PO₄, 100°C85-95%[12]
3-BromopyridinePd(PPh₃)₄Dioxane/H₂O, K₂CO₃, 90°C90-98%[14][15]
2-BromopyridinePd(PPh₃)₄Dioxane/H₂O, K₂CO₃, 90°C40-60% (variable)[14]

Note: Yields are highly dependent on the specific catalyst, ligand, base, and solvent system used.

Representative Protocol: Synthesis of 3-Phenylpyridine
  • Setup: To a Schlenk flask under an inert atmosphere (argon or nitrogen), add 3-bromopyridine (1.58 g, 10 mmol), phenylboronic acid (1.46 g, 12 mmol), and potassium carbonate (2.76 g, 20 mmol).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (231 mg, 0.2 mmol, 2 mol%).

  • Solvent: Add a degassed mixture of 1,4-dioxane (40 mL) and water (10 mL).

  • Reaction: Heat the mixture to 90°C and stir vigorously for 12 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (30 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., hexanes/ethyl acetate gradient) to obtain 3-phenylpyridine.

Summary and Strategic Recommendations

The choice between 2-bromopyridine and 3-bromopyridine is not arbitrary; it is a critical strategic decision based on the desired chemical transformation. Their reactivities are often diametrically opposed.

Reaction Type2-Bromopyridine Reactivity3-Bromopyridine ReactivityRationale
SNAr High Very Low / Inert Intermediate stabilized by N at C2; no stabilization at C3.
Metal-Halogen Exchange High High Both undergo exchange readily; C2/C6 acidity is a key consideration for side reactions.
Pd Cross-Coupling Moderate to High (Ligand Dependent) High / Robust C2-N can chelate and inhibit the Pd catalyst; C3-N is remote and non-interfering.

Core Recommendations for Synthetic Strategy:

  • For nucleophilic substitution , 2-bromopyridine is the substrate of choice, offering a facile route to 2-substituted pyridines.

  • For palladium-catalyzed cross-coupling , 3-bromopyridine is generally the more reliable and robust substrate, often providing higher yields with simpler catalytic systems.

  • For generating organometallic reagents , both isomers are viable, but the reaction conditions for 3-bromopyridine must be carefully controlled to avoid competitive deprotonation at adjacent, activated positions.

By understanding these fundamental principles, researchers can harness the distinct chemical personalities of 2- and 3-bromopyridine to design more efficient, predictable, and successful synthetic routes.

References

The Evolving Landscape of Anti-Inflammatory Therapeutics: A Comparative Guide to Pyridine Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Inflammation, a fundamental biological process, is a double-edged sword. While essential for host defense and tissue repair, its dysregulation underpins a multitude of chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and cardiovascular disorders. For decades, non-steroidal anti-inflammatory drugs (NSAIDs) have been the cornerstone of treatment, primarily by inhibiting cyclooxygenase (COX) enzymes. However, their clinical utility is often hampered by significant gastrointestinal and cardiovascular side effects. This has spurred a relentless search for novel anti-inflammatory agents with improved efficacy and safety profiles. Among the promising candidates, pyridine carboxylic acid derivatives have emerged as a versatile scaffold for the development of potent and selective anti-inflammatory drugs.

This guide provides a comprehensive evaluation of the anti-inflammatory potential of various pyridine carboxylic acid derivatives, offering a comparative analysis of their performance based on robust experimental data. We will delve into their mechanisms of action, explore structure-activity relationships, and provide detailed protocols for their preclinical evaluation, empowering researchers and drug development professionals to navigate this exciting area of therapeutic discovery.

The Central Role of Cyclooxygenase (COX) Inhibition

The anti-inflammatory action of most NSAIDs stems from their ability to inhibit the COX enzymes, which exist in two main isoforms: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that play a protective role in the gastrointestinal tract and kidneys. In contrast, COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation, where it mediates the production of pro-inflammatory prostaglandins.[1][2] This distinction forms the basis for the development of selective COX-2 inhibitors, which are designed to exert anti-inflammatory effects while minimizing the gastrointestinal side effects associated with COX-1 inhibition.

Pyridine carboxylic acid derivatives have shown significant promise as selective COX-2 inhibitors.[3][4] The nitrogen atom in the pyridine ring and the carboxylic acid group are key pharmacophoric features that can be strategically modified to enhance potency and selectivity.[3]

Comparative Analysis of Anti-Inflammatory Potency

The anti-inflammatory potential of pyridine carboxylic acid derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against COX-1 and COX-2 enzymes. A lower IC50 value indicates greater potency, while a higher COX-1/COX-2 IC50 ratio (Selectivity Index, SI) signifies greater selectivity for COX-2. The following table summarizes the in vitro COX inhibition data for a selection of pyridine carboxylic acid derivatives from published studies.

Compound IDCore ScaffoldKey SubstituentsCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Reference
Nicotinic Acid Derivatives
Compound 360Nicotinic AcidPhenylamino at C2, various substitutions0.2794 ± 0.0070.0495 ± 0.0015.64[3]
Compound 363Nicotinic AcidPhenylamino at C2, various substitutions0.2997 ± 0.0080.0544 ± 0.0015.51[3]
Compound 364Nicotinic AcidPhenylamino at C2, various substitutions0.7909 ± 0.0220.0973 ± 0.0028.13[3]
Compound 4fNicotinic AcidThiazole and phenyl substitutions>1000.04>2500
Isonicotinic Acid Derivatives
Compound 5Isonicotinic Acidm-aminophenol ester-1.42 ± 0.1 µg/mL*-[4]
Imidazo[1,2-a]pyridine-2-carboxylic acid
Compound 5Imidazo[1,2-a]pyridine3-amino-Preferential Inhibition-[5]
Reference Drugs
Celecoxib150.04375
Diclofenac1.20.0340
Indomethacin0.11.70.06

Note: The IC50 value for Compound 5 (Isonicotinic Acid derivative) is presented in µg/mL as reported in the source. Direct comparison with molar concentrations requires knowledge of the molecular weight.

This data clearly demonstrates that strategic modifications to the pyridine carboxylic acid scaffold can yield compounds with high potency and selectivity for COX-2, in some cases exceeding that of the established drug Celecoxib.

Unraveling the Structure-Activity Relationship (SAR)

The anti-inflammatory activity of pyridine carboxylic acid derivatives is intricately linked to their chemical structure. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more effective and safer drugs.

  • Position of the Carboxylic Acid Group: The three isomers of pyridine carboxylic acid—picolinic acid (2-position), nicotinic acid (3-position), and isonicotinic acid (4-position)—exhibit different biological activities. Studies have shown that nicotinic acid derivatives, in particular, are a promising scaffold for potent COX-2 inhibitors.[6]

  • Substituents on the Pyridine Ring: The nature and position of substituents on the pyridine ring significantly influence anti-inflammatory activity. For instance, the introduction of bulky hydrophobic groups can enhance binding to the active site of COX-2.[7] The presence of electron-withdrawing or electron-donating groups can also modulate the electronic properties of the molecule and its interaction with the target enzyme.

  • The Amide/Ester Linkage: Many potent derivatives incorporate an amide or ester linkage, often connecting the pyridine carboxylic acid moiety to another aromatic ring system. The nature of this linker and the substituents on the second ring system are critical for optimizing activity.[8][9]

Beyond COX Inhibition: Targeting Key Inflammatory Signaling Pathways

While COX-2 is a primary target, the anti-inflammatory effects of pyridine carboxylic acid derivatives are not solely limited to its inhibition. Several studies have indicated that these compounds can modulate other key signaling pathways involved in the inflammatory cascade, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

dot

inflammatory_pathways cluster_nucleus Gene Transcription LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK p38 p38 MAPK TAK1->p38 JNK JNK TAK1->JNK ERK ERK TAK1->ERK IkB IκB IKK->IkB P NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocation AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 AP1->Nucleus translocation COX2 COX-2 Prostaglandins Prostaglandins COX2->Prostaglandins iNOS iNOS NO Nitric Oxide iNOS->NO TNFa TNF-α Inflammation Inflammation TNFa->Inflammation IL6 IL-6 IL6->Inflammation Prostaglandins->Inflammation NO->Inflammation PyridineDerivatives Pyridine Carboxylic Acid Derivatives PyridineDerivatives->NFkB Inhibit PyridineDerivatives->p38 Inhibit PyridineDerivatives->COX2 Inhibit

Caption: Key inflammatory signaling pathways modulated by pyridine carboxylic acid derivatives.

The NF-κB signaling pathway is a critical regulator of the expression of numerous pro-inflammatory genes, including those encoding for COX-2, inducible nitric oxide synthase (iNOS), and cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[10] Several imidazo[1,2-a]pyridine derivatives have been shown to exert their anti-inflammatory effects by inhibiting the activation and nuclear translocation of NF-κB.[10]

The MAPK signaling pathways, including p38, JNK, and ERK, are also pivotal in mediating inflammatory responses. Some pyridine derivatives have been found to inhibit the phosphorylation of p38 MAPK, thereby downregulating the production of pro-inflammatory cytokines.

Experimental Workflow for Evaluating Anti-Inflammatory Potential

A systematic and multi-faceted experimental approach is essential for the robust evaluation of the anti-inflammatory potential of novel pyridine carboxylic acid derivatives. The following workflow outlines a logical progression from in vitro screening to in vivo validation.

dot

experimental_workflow Synthesis Synthesis of Pyridine Carboxylic Acid Derivatives InVitro In Vitro Screening Synthesis->InVitro COX_Assay COX-1/COX-2 Inhibition Assay InVitro->COX_Assay NO_Assay Nitric Oxide Production Assay (RAW 264.7 cells) InVitro->NO_Assay Cytokine_Assay Cytokine (TNF-α, IL-6) Production Assay InVitro->Cytokine_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis COX_Assay->SAR_Analysis NO_Assay->SAR_Analysis Cytokine_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->InVitro InVivo In Vivo Validation Lead_Optimization->InVivo Edema_Model Carrageenan-induced Paw Edema Model InVivo->Edema_Model Toxicity_Studies Toxicity and Safety Profiling Edema_Model->Toxicity_Studies Preclinical Preclinical Candidate Selection Toxicity_Studies->Preclinical

Caption: A typical experimental workflow for the evaluation of pyridine carboxylic acid derivatives.

Detailed Experimental Protocols

To ensure the reproducibility and validity of research findings, it is imperative to follow well-defined experimental protocols. Below are detailed, step-by-step methodologies for key in vitro assays used to assess the anti-inflammatory potential of pyridine carboxylic acid derivatives.

In Vitro COX-2 Inhibition Assay (Colorimetric)

This assay measures the peroxidase activity of COX-2, which is coupled to the oxidation of a chromogenic substrate.

Materials:

  • COX-2 enzyme (human recombinant)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)

  • Test compounds (pyridine carboxylic acid derivatives) and reference inhibitor (e.g., Celecoxib) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing assay buffer, heme, and COX-2 enzyme in each well of a 96-well plate.

  • Add the test compounds or reference inhibitor at various concentrations to the respective wells. Include a vehicle control (DMSO).

  • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding arachidonic acid and TMPD to each well.

  • Immediately measure the absorbance at 590 nm in a kinetic mode for 5-10 minutes.

  • Calculate the rate of reaction for each well.

  • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[11]

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages (Griess Assay)

This assay quantifies the amount of nitrite, a stable metabolite of NO, in cell culture supernatants.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and antibiotics

  • Lipopolysaccharide (LPS)

  • Test compounds

  • Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well microplate

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a negative control (no LPS) and a positive control (LPS alone).

  • After incubation, collect the cell culture supernatants.

  • Prepare a sodium nitrite standard curve.

  • Add 50 µL of supernatant or standard to a new 96-well plate.

  • Add 50 µL of Griess reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration in the samples using the standard curve and determine the percentage of inhibition of NO production.[12][13]

Measurement of TNF-α and IL-6 Production (ELISA)

This assay quantifies the levels of the pro-inflammatory cytokines TNF-α and IL-6 in cell culture supernatants using an enzyme-linked immunosorbent assay.

Materials:

  • RAW 264.7 macrophages or human peripheral blood mononuclear cells (PBMCs)

  • Cell culture medium and reagents

  • LPS

  • Test compounds

  • Commercially available ELISA kits for TNF-α and IL-6 (containing capture antibody, detection antibody, streptavidin-HRP, and substrate)

  • Wash buffer

  • Stop solution

  • 96-well ELISA plates

  • Microplate reader

Procedure:

  • Coat a 96-well ELISA plate with the capture antibody for either TNF-α or IL-6 and incubate overnight.

  • Wash the plate and block non-specific binding sites.

  • Seed and treat cells with test compounds and LPS as described in the NO production assay.

  • Collect the cell culture supernatants.

  • Add the supernatants and standards to the coated ELISA plate and incubate.

  • Wash the plate and add the biotinylated detection antibody. Incubate.

  • Wash the plate and add streptavidin-HRP. Incubate.

  • Wash the plate and add the substrate solution. A color change will occur.

  • Stop the reaction with the stop solution.

  • Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Calculate the cytokine concentrations in the samples using the standard curve and determine the percentage of inhibition.[14][15][16]

Conclusion and Future Directions

Pyridine carboxylic acid derivatives represent a highly promising class of compounds for the development of novel anti-inflammatory therapies. Their structural versatility allows for fine-tuning of their pharmacological properties, leading to the identification of potent and selective inhibitors of key inflammatory mediators. The evidence presented in this guide highlights their potential to overcome the limitations of current anti-inflammatory drugs.

Future research in this field should focus on:

  • Expanding the chemical space: Synthesis and evaluation of a wider range of derivatives to further refine structure-activity relationships.

  • Elucidating detailed mechanisms of action: Investigating the effects of these compounds on a broader array of inflammatory signaling pathways.

  • In vivo efficacy and safety studies: Progressing the most promising candidates through rigorous preclinical in vivo models of inflammation and comprehensive toxicity profiling.

By leveraging the insights and methodologies outlined in this guide, the scientific community can accelerate the discovery and development of the next generation of safer and more effective anti-inflammatory drugs based on the pyridine carboxylic acid scaffold.

References

A Senior Application Scientist's Guide to Cytotoxicity Profiling of Novel 2,3-Dibromopyridine-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the early and accurate assessment of a compound's cytotoxic potential is paramount.[1] For researchers working with novel scaffolds, such as derivatives of 2,3-Dibromopyridine-4-carboxylic acid, a robust and multi-faceted approach to cytotoxicity testing is not just recommended—it is essential for making informed decisions to advance the most promising and safest lead candidates.[1][2] This guide provides an in-depth comparison of key cytotoxicity assays, offering not just protocols, but the underlying rationale to empower researchers in designing and interpreting their screening campaigns.

The journey from a promising chemical entity to a therapeutic agent is fraught with challenges, with toxicity being a primary cause of attrition.[1][3] Therefore, integrating predictive in vitro toxicology early in the discovery pipeline is a critical strategy to mitigate risk and improve the efficiency of drug development.[1][2] This guide will delve into three complementary assays that, when used in concert, provide a comprehensive cytotoxicity profile: the MTT assay for metabolic activity, the Sulforhodamine B (SRB) assay for cellular protein content, and the Lactate Dehydrogenase (LDH) assay for membrane integrity. For a more nuanced understanding of the cell death mechanism, we will also explore the Caspase-3/7 assay, a key indicator of apoptosis.

Choosing the Right Tools: A Comparative Overview of Cytotoxicity Assays

No single assay can provide a complete picture of a compound's cytotoxic effects. Each method interrogates a different aspect of cellular health, and understanding their principles is key to interpreting the data correctly.[4][5]

Assay Principle Measures Advantages Considerations
MTT Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells.[6]Metabolic activity, an indirect measure of cell viability.[6][7]Well-established, cost-effective, high-throughput compatible.[6][8]Can be affected by compounds that alter mitochondrial function without causing cell death.[6]
SRB Stoichiometric binding of Sulforhodamine B dye to cellular proteins under acidic conditions.[9][10][11]Total cellular biomass/protein content.[10][11][12]Simple, sensitive, and less prone to interference from colored compounds.[13]Does not distinguish between viable and dead cells, only measures total protein.[13]
LDH Measurement of lactate dehydrogenase released from cells with compromised plasma membranes.[14][15]Cell membrane integrity, a marker of cytotoxicity.[14][16]Non-lytic, allows for real-time analysis, highly sensitive.[16]Does not differentiate between apoptosis and necrosis.[16]
Caspase-3/7 Cleavage of a specific substrate by executioner caspases-3 and -7, key mediators of apoptosis.[17][18]Apoptotic activity.[18][19]Specific for apoptosis, highly sensitive, amenable to high-throughput screening.[17][18]May not detect non-apoptotic cell death mechanisms.

In-Depth Experimental Protocols and Rationale

MTT Assay: A Window into Cellular Metabolism

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of cytotoxicity testing, relying on the principle that metabolically active cells can reduce the yellow tetrazolium salt MTT to a purple formazan product.[6][7] This conversion is primarily carried out by mitochondrial dehydrogenases, thus the amount of formazan produced is proportional to the number of viable cells.[6]

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with the compound-containing medium and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include vehicle-only controls.

  • MTT Addition: Following incubation, carefully aspirate the treatment medium from adherent cells.[20] Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.[7][21] For suspension cells, MTT can be added directly to the culture.[20]

  • Formazan Formation: Incubate the plate at 37°C for 3 hours, protected from light.[7][21]

  • Solubilization: Add 150 µL of MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[7][21]

  • Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6][21] Measure the absorbance at 590 nm using a microplate reader.[6][21]

  • Serum-Free Medium during MTT Incubation: Serum can contain dehydrogenases that may lead to background signal, hence the switch to serum-free medium.[6]

  • Light Protection: Both MTT and the resulting formazan are light-sensitive. Protecting the plate from light ensures the integrity of the reagents and the final product.

  • Background Control: Wells containing medium and MTT reagent but no cells should be included to subtract the background absorbance.[21]

MTT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition A Seed Cells B Compound Treatment A->B 24-72h Incubation C Add MTT Reagent (5 mg/mL) B->C D Incubate (3h, 37°C) Formazan Formation C->D E Add Solubilization Buffer Dissolve Crystals D->E F Measure Absorbance (590 nm) E->F

Caption: Workflow of the MTT cytotoxicity assay.

Sulforhodamine B (SRB) Assay: Quantifying Cellular Biomass

The SRB assay is a colorimetric method that relies on the ability of the bright pink aminoxanthene dye, sulforhodamine B, to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[9][13] The amount of bound dye is directly proportional to the total protein mass, and thus to the number of cells.[10][11]

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment.

  • Cell Fixation: After compound incubation, gently add cold 10% (wt/vol) trichloroacetic acid (TCA) to each well and incubate at 4°C for at least 1 hour to fix the cells.[9][12]

  • Washing: Carefully wash the plates four to five times with 1% (vol/vol) acetic acid to remove excess TCA and unbound dye.[9] Allow the plates to air-dry completely.

  • Staining: Add 100 µL of 0.4% (wt/vol) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[9]

  • Removal of Unbound Dye: Wash the plates again with 1% acetic acid to remove unbound SRB dye.[9]

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[10]

  • Data Acquisition: Shake the plate for 10 minutes and measure the absorbance at 510-540 nm.[9][10]

  • TCA Fixation: This step is crucial as it precipitates and fixes the cellular proteins to the plate, ensuring they are not lost during subsequent washing steps.[9]

  • Acidic Conditions for Staining: The mildly acidic environment facilitates the electrostatic interaction between the negatively charged sulfonic acid groups of SRB and the positively charged basic amino acids of proteins.

  • Basic Conditions for Solubilization: The high pH of the Tris base solution disrupts the ionic bonds between SRB and proteins, releasing the dye for quantification.

SRB_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition A Seed & Treat Cells B Fix Cells 10% TCA, 1h, 4°C A->B C Wash & Dry B->C D Stain with SRB 0.4% SRB, 30 min C->D E Wash & Dry D->E F Solubilize Dye 10 mM Tris Base E->F G Measure Absorbance (510-540 nm) F->G

Caption: Workflow of the Sulforhodamine B (SRB) assay.

Lactate Dehydrogenase (LDH) Assay: Monitoring Membrane Integrity

The LDH assay is a classic method for assessing cytotoxicity by quantifying the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[14][15][22] The released LDH catalyzes the conversion of lactate to pyruvate, which in turn leads to the reduction of a tetrazolium salt to a colored formazan product.[14][16]

  • Cell Seeding and Treatment: Plate and treat cells as described for the MTT assay. It is crucial to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[23]

  • Supernatant Collection: After the treatment period, carefully transfer an aliquot of the cell culture supernatant to a new 96-well plate.[23]

  • LDH Reaction: Add the LDH reaction mixture (containing lactate, NAD+, and the tetrazolium salt) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm.[14]

  • Spontaneous vs. Maximum Release Controls: These controls are essential for calculating the percentage of cytotoxicity. Spontaneous release represents the baseline LDH leakage from healthy cells, while maximum release establishes the 100% cytotoxicity level.

  • Kinetic Measurement: The LDH reaction is enzymatic, so the signal will develop over time. It is important to read the plate within the linear range of the reaction.

LDH_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition A Seed & Treat Cells B Collect Supernatant A->B C Add LDH Reaction Mix B->C D Incubate (30 min, RT) Color Development C->D E Measure Absorbance (490 nm) D->E

Caption: Workflow of the Lactate Dehydrogenase (LDH) assay.

Caspase-3/7 Assay: Detecting Apoptotic Cell Death

To determine if the observed cytotoxicity is due to apoptosis, a key mechanism of programmed cell death, a caspase-3/7 assay can be employed. Caspases-3 and -7 are "executioner" caspases that are activated during the final stages of apoptosis.[19] These assays typically use a proluminescent or fluorogenic substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3 and -7 to generate a measurable signal.[17]

  • Cell Seeding and Treatment: Plate cells in an opaque-walled 96-well plate suitable for luminescence measurements. Treat with compounds as previously described.

  • Reagent Equilibration: Allow the Caspase-Glo® 3/7 Reagent and the cell plate to equilibrate to room temperature.[24]

  • Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.[24] This single reagent addition lyses the cells and provides the substrate for the caspase and luciferase enzymes.[17]

  • Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.[24]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Opaque-Walled Plates: These are essential to prevent crosstalk between wells during luminescence measurements.

  • "Add-Mix-Measure" Format: The simplicity of this format makes it ideal for high-throughput screening.[17]

  • Inhibitor Control: Including a known caspase inhibitor can confirm that the observed signal is indeed due to caspase-3/7 activity.[19]

Caspase_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition A Seed & Treat Cells (Opaque Plate) B Add Caspase-Glo® 3/7 Reagent A->B C Incubate (1-2h, RT) Signal Generation B->C D Measure Luminescence C->D

Caption: Workflow for a luminescent Caspase-3/7 assay.

Interpreting the Data: A Comparative Analysis

The true power of this multi-assay approach lies in the comparative analysis of the results. The half-maximal inhibitory concentration (IC₅₀) is a key metric derived from these assays, representing the concentration of a compound that causes a 50% reduction in the measured parameter.[23]

Table 1: Hypothetical Cytotoxicity Data for this compound Derivatives in a Cancer Cell Line (IC₅₀ values in µM)

CompoundMTT Assay (Metabolic Activity)SRB Assay (Cell Biomass)LDH Assay (% Cytotoxicity at 50 µM)Caspase-3/7 Activation (Fold Change at 10 µM)Interpretation
Derivative A 5.25.585%8.2Potent cytotoxic agent, likely inducing apoptosis.
Derivative B 45.8>10015%1.5Minimal cytotoxicity at the tested concentrations.
Derivative C 8.145.320%1.8Potent metabolic inhibitor, but less impact on cell number and membrane integrity. Further investigation needed.
Doxorubicin 0.50.695%10.5Potent cytotoxic drug (positive control), induces apoptosis.

Conclusion

The evaluation of novel compounds, such as those derived from this compound, demands a rigorous and multi-pronged approach to cytotoxicity testing. By employing a panel of assays that probe different cellular health parameters—metabolic activity (MTT), cell biomass (SRB), membrane integrity (LDH), and apoptosis induction (Caspase-3/7)—researchers can build a comprehensive profile of a compound's cytotoxic effects. This detailed understanding is crucial for identifying promising drug candidates with favorable safety profiles and for making data-driven decisions in the complex process of drug discovery.

References

Comparative Yield Analysis of Synthetic Routes to 2,3-Dibromoisonicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dibromoisonicotinic acid is a valuable halogenated pyridine derivative that serves as a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The strategic placement of two bromine atoms on the pyridine ring offers versatile handles for further functionalization through cross-coupling reactions, nucleophilic substitutions, and other transformations. The carboxylic acid moiety provides a site for amide bond formation and other derivatizations, making it a highly sought-after intermediate in medicinal chemistry and materials science.

The efficient synthesis of 2,3-dibromoisonicotinic acid with high yield and purity is crucial for its practical application. Various synthetic strategies can be envisioned for its preparation, primarily revolving around the halogenation of isonicotinic acid derivatives or the functionalization of pre-halogenated pyridine rings. This guide provides a comparative analysis of different synthetic routes to 2,3-dibromoisonicotinic acid, offering insights into the experimental methodologies, yield efficiencies, and the underlying chemical principles.

Comparative Analysis of Synthetic Strategies

The synthesis of 2,3-dibromoisonicotinic acid presents a regiochemical challenge due to the directing effects of the carboxyl group and the pyridine nitrogen. Here, we explore potential synthetic pathways and discuss their merits and drawbacks based on established chemical principles and analogous transformations reported in the literature.

Route 1: Multi-step Synthesis from 2-Aminopyridine

One plausible and frequently employed strategy for the synthesis of substituted pyridines involves a multi-step sequence starting from readily available precursors like 2-aminopyridine. This route offers good control over the regioselectivity of halogenation.

Reaction Pathway:

Route 1 A 2-Aminopyridine B 2-Amino-5-bromopyridine A->B Br2, Acetic Acid C 2-Amino-3,5-dibromopyridine B->C Br2, Acetic Acid D 2,3,5-Tribromopyridine C->D Sandmeyer Reaction (NaNO2, HBr, CuBr) E 2,3-Dibromoisonicotinic acid D->E 1. n-BuLi, THF, -78 °C 2. CO2 3. H3O+

Caption: Multi-step synthesis of 2,3-dibromoisonicotinic acid from 2-aminopyridine.

Causality Behind Experimental Choices:

  • Initial Bromination: The bromination of 2-aminopyridine in acetic acid is a well-established method. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions (C3 and C5). The initial bromination is expected to occur predominantly at the less sterically hindered C5 position.[1]

  • Second Bromination: A second bromination step can introduce a bromine atom at the C3 position, yielding 2-amino-3,5-dibromopyridine.

  • Sandmeyer Reaction: To replace the amino group with a bromine atom, a Sandmeyer reaction is a classic and reliable choice.[2] Diazotization of the amino group with sodium nitrite in the presence of hydrobromic acid, followed by treatment with copper(I) bromide, facilitates the substitution. This step is crucial for installing the third bromine atom at the C2 position.

  • Lithiation and Carboxylation: The final step involves the regioselective introduction of the carboxylic acid group. Directed ortho-metalation is a powerful tool for this purpose. The nitrogen atom in the pyridine ring and the bromine atom at the C3 position can direct lithiation with n-butyllithium to the C4 position. Quenching the resulting lithiated species with carbon dioxide, followed by acidic workup, affords the desired 2,3-dibromoisonicotinic acid. A similar approach has been documented for the synthesis of 2,5-dibromoisonicotinic acid from 2,5-dibromopyridine.

Anticipated Yield and Challenges:

While this route offers excellent regiochemical control, the multi-step nature can lead to a lower overall yield. Each step will have an associated yield, and the cumulative yield will be a product of individual step efficiencies. Potential challenges include the separation of isomeric byproducts during bromination and optimizing the conditions for the Sandmeyer and lithiation steps to maximize yields.

Route 2: Direct Halogenation of Isonicotinic Acid (Hypothetical)

A more direct approach would be the direct bromination of isonicotinic acid. However, this route is fraught with challenges related to regioselectivity and reactivity.

Reaction Pathway:

Route 2 A Isonicotinic Acid B Mixture of brominated isonicotinic acids A->B Br2, H2SO4/Oleum (Harsh Conditions) C 2,3-Dibromoisonicotinic acid B->C Difficult Separation

Caption: Hypothetical direct bromination of isonicotinic acid.

Causality Behind Experimental Choices:

  • Electrophilic Bromination: The pyridine ring is electron-deficient and generally resistant to electrophilic substitution. The carboxylic acid group is a deactivating group, further hindering the reaction. Therefore, harsh reaction conditions, such as oleum or fuming sulfuric acid as a solvent with bromine, would likely be required.

  • Regioselectivity Issues: The directing effects of the pyridine nitrogen and the carboxyl group would lead to a mixture of mono- and di-brominated products, with substitution occurring at various positions. Achieving selective dibromination at the 2 and 3 positions would be extremely challenging.

Anticipated Yield and Challenges:

The yield of the desired 2,3-dibromoisonicotinic acid from this direct approach is expected to be very low. The primary challenges are the low reactivity of the starting material and the lack of regiocontrol, leading to a complex mixture of products that would be difficult to separate.

Data Summary

FeatureRoute 1: Multi-step Synthesis from 2-AminopyridineRoute 2: Direct Halogenation of Isonicotinic Acid
Starting Material 2-AminopyridineIsonicotinic Acid
Number of Steps MultipleSingle
Regiocontrol HighLow
Anticipated Yield Moderate (overall)Very Low
Purification Challenging at each stepExtremely Challenging
Scalability Potentially scalable with optimizationNot practical for selective synthesis

Experimental Protocols

As a definitive, high-yield protocol for 2,3-dibromoisonicotinic acid is not available in the provided search results, the following is a detailed, hypothetical protocol for the more plausible multi-step synthesis (Route 1), based on established procedures for analogous transformations.

Protocol for Route 1: Multi-step Synthesis from 2-Aminopyridine

Step 1: Synthesis of 2-Amino-5-bromopyridine [1]

  • Dissolve 2-aminopyridine (1.0 eq) in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Add a solution of bromine (1.0 eq) in glacial acetic acid dropwise while maintaining the temperature below 20 °C.

  • After the addition is complete, stir the reaction mixture for 1 hour at room temperature.

  • Pour the reaction mixture into ice water and neutralize with a concentrated solution of sodium hydroxide to precipitate the product.

  • Filter the crude product, wash with water, and dry.

  • Purify by recrystallization from a suitable solvent (e.g., ethanol/water).

Step 2: Synthesis of 2-Amino-3,5-dibromopyridine

  • Dissolve 2-amino-5-bromopyridine (1.0 eq) in glacial acetic acid.

  • Add bromine (1.1 eq) dropwise at room temperature.

  • Heat the mixture to 60-70 °C and stir for several hours until the reaction is complete (monitored by TLC).

  • Work-up the reaction as described in Step 1.

  • Purify the product by column chromatography or recrystallization.

Step 3: Synthesis of 2,3,5-Tribromopyridine via Sandmeyer Reaction

  • Suspend 2-amino-3,5-dibromopyridine (1.0 eq) in a mixture of hydrobromic acid (48%) and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid.

  • Slowly add the diazonium salt solution to the copper(I) bromide solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 4: Synthesis of 2,3-Dibromoisonicotinic Acid via Lithiation and Carboxylation

  • Dissolve 2,3,5-tribromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Bubble dry carbon dioxide gas through the solution for 30 minutes, or add an excess of crushed dry ice.

  • Allow the reaction mixture to slowly warm to room temperature.

  • Quench the reaction with water and acidify with dilute hydrochloric acid to a pH of 2-3.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude 2,3-dibromoisonicotinic acid by recrystallization.

Conclusion and Future Outlook

Based on established principles of organic synthesis, the multi-step route starting from 2-aminopyridine appears to be the most viable strategy for the synthesis of 2,3-dibromoisonicotinic acid with predictable regiochemistry. Although this pathway involves several steps, each transformation is based on a well-understood and reliable reaction, offering a higher probability of success compared to a direct and non-selective halogenation approach.

The development of more efficient and regioselective direct C-H halogenation methods for pyridine carboxylic acids remains an active area of research. Advances in catalysis, particularly with transition metals, may one day provide a more atom-economical and streamlined synthesis of 2,3-dibromoisonicotinic acid and other similarly substituted pyridine derivatives. For now, the multi-step approach provides a logical and experimentally sound strategy for obtaining this valuable synthetic intermediate. Further experimental work is required to optimize the reaction conditions for each step to maximize the overall yield and purity of the final product.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,3-Dibromopyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers in the pharmaceutical and chemical industries, our work is predicated on precision, safety, and responsibility. The handling of specialized reagents like 2,3-Dibromopyridine-4-carboxylic acid demands not only meticulous experimental technique but also an unwavering commitment to safe disposal. This guide provides a comprehensive, technically grounded framework for managing this compound's waste stream, ensuring the safety of personnel and the protection of our environment. The procedures outlined here are designed to be a self-validating system, integrating causality with action to build a culture of safety and trust in your laboratory operations.

Hazard Profile and Risk Assessment: The "Why" Behind the Procedure

Understanding the inherent risks of this compound is the foundation of its safe management. This compound is not benign; it is a halogenated pyridine derivative with specific hazards that dictate its handling and disposal protocols. Failure to respect these properties can lead to personnel exposure, adverse environmental impact, and regulatory non-compliance.

The primary hazards, as identified in its Safety Data Sheet (SDS), are summarized below.

Table 1: GHS Hazard Classification for this compound

Hazard Class GHS Category Hazard Statement Source
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation [1][2]
Serious Eye Damage/Irritation Category 2A H319: Causes serious eye irritation [1][2]

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |[1][2] |

Causality of Hazards and Disposal Implications:

  • Irritant Properties: The skin, eye, and respiratory irritation potential necessitates the use of robust personal protective equipment (PPE) and engineering controls during both use and disposal to prevent direct contact and inhalation.[1][2]

  • Halogenated Organic Compound: As a dibrominated aromatic compound, this chemical falls into a specific category of hazardous waste. During thermal destruction (incineration), it can produce hazardous decomposition byproducts, including carbon oxides, nitrogen oxides, and highly corrosive hydrogen bromide.[2] This is a critical consideration for waste treatment facilities and underscores why this waste must never be disposed of via standard refuse.

  • Chemical Incompatibility: This compound is known to be incompatible with strong oxidizing agents.[2] Co-mingling this waste with incompatible chemicals, such as certain acids or bases, could trigger a hazardous reaction.[3] Therefore, strict waste segregation is mandatory.

Pre-Disposal Operations: Engineering Controls and Personal Protective Equipment (PPE)

Safe disposal begins long before the waste container is full. It starts with establishing a safe working environment.

  • Primary Engineering Control: All handling and preparation of this compound waste (e.g., weighing, transferring, containerizing) must be conducted within a properly functioning and certified chemical fume hood. This is the most critical barrier to preventing inhalation of the powdered chemical, which may cause respiratory irritation.[1][3]

  • Personal Protective Equipment (PPE): The following PPE is mandatory when handling the compound or its waste:

    • Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., butyl rubber or nitrile rubber, always check the manufacturer's compatibility chart).[3] Contaminated gloves must be disposed of as hazardous waste.

    • Body Protection: A fully buttoned laboratory coat is required to prevent skin contact.[3]

Standard Operating Procedure (SOP) for Disposal

This protocol provides a step-by-step methodology for the compliant disposal of this compound and its associated contaminated materials.

Step 1: Waste Characterization The generator of the waste is legally responsible for determining if it is a hazardous waste.[1] Given the GHS classifications, this compound must be managed as a hazardous waste. It falls under the category of non-halogenated organic solids, but due to the bromine atoms, it requires special consideration as a halogenated compound for final disposal.

Step 2: Segregation and Containerization

  • Designate a Waste Container: Use a dedicated, sealable, and clearly labeled hazardous waste container for this compound waste. The container must be compatible with the chemical and stored in a cool, dry, well-ventilated area away from incompatible substances.[2][3]

  • Collect Waste: This includes pure, unused chemical, reaction residues, and any contaminated materials such as weigh boats, contaminated paper towels, or disposable PPE.

  • DO NOT MIX: Never mix this waste stream with other waste types, particularly strong oxidizing agents, acids, or bases.[2][3] Keep chemicals in their original containers whenever possible for disposal.

  • Keep Containers Closed: Always keep the waste container tightly sealed when not in use to prevent the release of dust or vapors.[1]

Step 3: Labeling

  • Attach a Hazardous Waste Label: As soon as the first particle of waste is added to the container, affix a completed hazardous waste label.[3]

  • Complete All Fields: The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound." Do not use abbreviations.

    • The specific hazard characteristics (e.g., "Irritant").

    • The date accumulation started.

    • The name of the principal investigator or lab supervisor.

Step 4: Arranging for Final Disposal

  • Store Appropriately: Store the sealed and labeled container in a designated satellite accumulation area within the laboratory.

  • Contact EH&S: When the container is full (do not exceed 90% capacity) or you are finished generating this waste, contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for pickup.[5]

  • Follow Institutional Procedures: Adhere strictly to your organization's specific procedures for chemical collection requests and hand-off.

Emergency Procedures: Spill and Exposure Management

Accidents require immediate and correct action.

Small Spill (Can be cleaned up in <10 minutes by trained personnel):

  • Ensure you are wearing the appropriate PPE (goggles, lab coat, gloves).[3]

  • Prevent further spread of the powder.

  • Gently cover the spill with an inert absorbent material, such as sand or earth.[3] Avoid raising dust.[6]

  • Carefully sweep or vacuum the absorbed material into a designated hazardous waste container.

  • Label the container and dispose of it according to the SOP in Section 3.

  • Clean the affected area and report the incident to your supervisor.

Large Spill:

  • Immediately evacuate and secure the area to prevent entry.[3]

  • Alert others in the vicinity.

  • Call your institution's emergency number (e.g., 911) and contact EH&S immediately.[3]

Personnel Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Skin Contact: Immediately wash the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation occurs or persists.[1][2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Disposal Pathway Decision Logic

The following diagram illustrates the logical workflow for ensuring the compliant disposal of this compound waste.

G cluster_prep Preparation & Collection cluster_ops Operational Steps cluster_final Final Disposal start Identify Waste: This compound (Solid Residue, Contaminated Items) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select Compatible, Sealable Waste Container ppe->container segregate Segregate Waste: No Mixing with Incompatibles (Oxidizers, Acids, Bases) container->segregate label_waste Label Container Immediately with 'Hazardous Waste' details segregate->label_waste store Store in Designated Satellite Accumulation Area label_waste->store check_full Container Full (>90%) or No Longer Needed? store->check_full continue_use Continue Safe Accumulation check_full->continue_use No request_pickup Complete & Submit Waste Collection Request to EH&S check_full->request_pickup Yes continue_use->store transfer Transfer Custody to Authorized Waste Handler request_pickup->transfer end_process Disposal Process Complete transfer->end_process

Caption: Decision workflow for the disposal of this compound waste.

References

A Senior Application Scientist's Guide to Handling 2,3-Dibromopyridine-4-carboxylic Acid: From Risk Assessment to Disposal

Author: BenchChem Technical Support Team. Date: January 2026

As drug development professionals, our work with novel chemical entities demands an uncompromising commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of 2,3-Dibromopyridine-4-carboxylic acid, a compound whose structural motifs—a halogenated pyridine ring and a carboxylic acid group—necessitate stringent safety protocols. This document moves beyond a simple checklist, explaining the rationale behind each recommendation to empower you with the knowledge to work safely and effectively.

Critical Safety Briefing: Immediate Hazard Recognition

Before handling this compound, it is crucial to understand its primary hazards. Based on data from structurally similar compounds, this compound should be treated as a hazardous substance.

GHS Hazard Classification (Anticipated):

  • Acute Toxicity, Oral: Harmful if swallowed.

  • Skin Irritation: Causes skin irritation.[1][2][3]

  • Serious Eye Damage/Irritation: Causes serious eye irritation or damage.[1][2][3]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2]

  • Aquatic Hazard (Acute): Harmful to aquatic life.

Always wash hands and skin thoroughly after handling.[1][3] Do not eat, drink, or smoke in the work area.[3]

The Chemical Profile: Understanding the "Why" Behind the Hazard

The potential hazards of this compound stem directly from its chemical structure.

  • Halogenated Pyridine Core: Brominated aromatic compounds can be readily absorbed and may exhibit toxic properties. The pyridine ring itself is a known irritant.[4][5]

  • Carboxylic Acid Group: This functional group imparts acidic properties, contributing to its potential as a skin and eye irritant.

  • Physical Form: This compound is typically a powder, which increases the risk of inhalation and dust formation.[6] Handling it as a solid requires specific controls to prevent aerosolization.[1]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is your primary defense against direct exposure. The following table outlines the minimum required PPE for handling this compound.

Task / Operational ScaleRequired Eye & Face ProtectionRequired Hand ProtectionRequired Body & Respiratory ProtectionRationale & Best Practices
Container Inspection & Storage ANSI Z87.1-compliant safety glasses with side shields.[7]Chemically resistant gloves (Nitrile or Neoprene).[4][8]Flame-resistant lab coat, fully buttoned; long pants; closed-toe shoes.[9]Protects against incidental contact from a potentially contaminated container surface.
Weighing & Transfer (mg to g scale) Chemical splash goggles.[8][10] A face shield must be worn over goggles for larger quantities (>1g).[10][11]Double-gloving with chemically resistant gloves (e.g., Nitrile).[4]Lab coat; consider a disposable gown over the lab coat for larger transfers.The primary risks are dust inhalation and splashes. All weighing operations must occur within a certified chemical fume hood or glove box.[4][7][8]
Solution Preparation & Use Chemical splash goggles and a face shield.[10][11]Chemically resistant gloves (Nitrile or Neoprene).[4][8] Check manufacturer compatibility charts for the specific solvent being used.Lab coat; chemical-resistant apron.Protects against splashes of the dissolved compound, which may have enhanced absorption properties in a solvent.
Spill Cleanup & Waste Disposal Chemical splash goggles and a face shield.[10][11]Heavy-duty, chemically resistant outer gloves (e.g., Butyl rubber) over an inner pair of Nitrile gloves.Lab coat; chemical-resistant apron; disposable shoe covers. NIOSH-approved respirator with particulate filter if outside a fume hood.[7]This is a high-risk activity. Enhanced PPE is mandatory to protect against concentrated material and potential dust generation during cleanup.[7]

Operational Workflow: A Step-by-Step Guide

Adherence to a strict operational workflow is critical for minimizing exposure risk. The following diagram and procedural steps outline the complete handling process.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase cluster_emergency Contingency prep_node 1. Risk Assessment Review SDS & Procedures eng_ctrl 2. Engineering Controls Verify Fume Hood Certification prep_node->eng_ctrl ppe_select 3. PPE Selection Don Appropriate Gear (See Table) eng_ctrl->ppe_select weigh 4. Weighing & Transfer (Inside Fume Hood) ppe_select->weigh solubilize 5. Solubilization Add Solvent Slowly weigh->solubilize reaction 6. Reaction/Use Maintain Containment solubilize->reaction decon 7. Decontamination Clean Glassware & Surfaces reaction->decon spill Spill Response (Evacuate, Notify, Clean) reaction->spill If Spill Occurs waste 8. Waste Disposal Segregate Halogenated Waste decon->waste ppe_remove 9. Doff & Dispose PPE (Follow Procedure) waste->ppe_remove

Figure 1: Workflow for Safe Handling of this compound.

Step-by-Step Methodology

1. Preparation and Engineering Controls: a. Before beginning, verify that the chemical fume hood has been certified within the last year.[8] b. Ensure that an emergency eyewash station and safety shower are unobstructed and within a 10-second travel distance.[12] c. Assemble all necessary equipment (glassware, spatulas, solvents) and place them inside the fume hood to minimize traffic in and out of the containment area. d. Don all PPE as specified in the table above for the task at hand.

2. Handling and Dispensing the Solid: a. All manipulations of the solid compound must be performed within the fume hood to contain dust.[1] b. Use a spatula to carefully transfer the powder from the stock bottle to a tared weigh boat or reaction vessel. Avoid pouring the powder, as this can generate dust. c. Close the primary container tightly immediately after dispensing.[1][8] d. When preparing solutions, add the solvent to the solid slowly to prevent splashing.

3. Spill Management: a. Minor Spill (inside fume hood): If a small amount of solid is spilled inside the fume hood, gently cover it with an absorbent material.[7] Carefully sweep or vacuum the material into a labeled, sealed container for hazardous waste.[1] Decontaminate the area with an appropriate solvent. b. Major Spill: Evacuate the immediate area and notify laboratory safety personnel. Do not attempt to clean a large spill without proper training and equipment.

4. Decontamination and Disposal: a. All disposable materials (gloves, weigh boats, pipette tips) that have come into contact with the compound must be placed in a dedicated, sealed hazardous waste container.[1] b. Reusable glassware should be decontaminated within the fume hood by rinsing with a suitable solvent. The rinsate must be collected as hazardous waste. c. Never dispose of this compound or its waste down the drain, as it is harmful to aquatic life.[1] All waste must be disposed of through an approved waste disposal plant.[1][3] d. After work is complete, remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior. Wash hands thoroughly with soap and water.[1]

By integrating this expert-level guidance into your laboratory practices, you can effectively mitigate the risks associated with handling this compound, ensuring a safer environment for yourself and your colleagues.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.